molecular formula C5H10FN B1141850 3-Fluoropiperidine CAS No. 116574-75-5

3-Fluoropiperidine

Katalognummer: B1141850
CAS-Nummer: 116574-75-5
Molekulargewicht: 103.14
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoropiperidine is a strategically fluorinated heterocyclic building block critical for advancing modern drug discovery programs. Its primary research value lies in its ability to finely modulate the physicochemical properties of lead compounds, particularly through the conformational constraint it imposes on the piperidine ring. Studies have demonstrated that the fluorine substituent at the 3-position exhibits a strong preference for the axial orientation in protonated piperidinium species, a phenomenon driven by charge-dipole interactions (C–F⋅⋅⋅H–N+) and hyperconjugative effects, which effectively rigidifies the molecular scaffold . This conformational control is a powerful tool for designing compounds with improved target binding and selectivity. The incorporation of this compound into bioactive molecules is a established strategy to optimize pharmacokinetic and pharmacodynamic profiles. A key application is the modulation of the basic nitrogen's pKa, which can enhance blood-brain barrier penetration, making this intermediate highly valuable in the development of Central Nervous System (CNS) agents . This fluorine-mediated effect has been successfully exploited in the design of potent receptor antagonists, including the clinical candidate MK-0731, a kinesin spindle protein (KSP) inhibitor, and compounds targeting the NR2B subtype of the NMDA receptor for neurological conditions . Furthermore, the C-F bond enhances metabolic stability by blocking potential sites of oxidative degradation, thereby improving the half-life of experimental therapeutics . Its utility extends across multiple therapeutic areas, including the development of T-type calcium channel antagonists for disorders like epilepsy and neuropathic pain, as well as inhibitors targeting SYK and MET kinases in oncology . The compound serves as a versatile precursor for further chemical elaboration, enabling access to a diverse array of disubstituted and complex fluorinated piperidines for structure-activity relationship (SAR) exploration .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-fluoropiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN/c6-5-2-1-3-7-4-5/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKQZLBLVRAJSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30922100
Record name 3-Fluoropiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30922100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116574-75-5
Record name 3-Fluoropiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116574-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoropiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30922100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoropiperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Pioneering the Fluorinated Frontier: The Discovery and First Synthesis of 3-Fluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among the myriad of fluorinated scaffolds, 3-fluoropiperidine stands out as a valuable building block in medicinal chemistry. This in-depth technical guide explores the initial discovery and the first reported synthesis of this important fluorinated heterocycle, providing a detailed look into the foundational chemistry that paved the way for its widespread use.

The Genesis of a Key Building Block

The first documented synthesis of this compound was reported in a 1988 publication in the Journal of Organic Chemistry. This seminal work laid the groundwork for the preparation of a novel class of fluorinated piperidine analogs. The synthetic strategy centered on the direct fluorination of a readily available precursor, 3-hydroxypiperidine, utilizing sulfur tetrafluoride (SF₄) as the fluorinating agent. This approach, while employing a reagent that requires careful handling, represented a significant advancement in the synthesis of selectively fluorinated saturated heterocycles.

The First Synthesis: A Detailed Retrospective

The inaugural synthesis of this compound was achieved through a two-step process involving the protection of the piperidine nitrogen, followed by a deoxofluorination reaction and subsequent deprotection.

Experimental Protocols

Step 1: Synthesis of N-Benzoyl-3-hydroxypiperidine

To a solution of 3-hydroxypiperidine, a protecting group was introduced to shield the reactive secondary amine during the fluorination step. The benzoyl group was chosen for this purpose.

  • Materials: 3-Hydroxypiperidine, Benzoyl chloride, Sodium hydroxide, Dichloromethane, Water.

  • Procedure: 3-Hydroxypiperidine was dissolved in an aqueous solution of sodium hydroxide. To this cooled solution, benzoyl chloride was added dropwise with vigorous stirring. The reaction mixture was stirred for several hours at room temperature. The resulting white precipitate, N-benzoyl-3-hydroxypiperidine, was collected by filtration, washed with water, and dried under vacuum.

Step 2: Fluorination of N-Benzoyl-3-hydroxypiperidine

The crucial fluorination step was accomplished using sulfur tetrafluoride, a powerful deoxofluorinating agent.

  • Materials: N-Benzoyl-3-hydroxypiperidine, Sulfur tetrafluoride (SF₄), Dichloromethane.

  • Procedure: N-Benzoyl-3-hydroxypiperidine was dissolved in anhydrous dichloromethane in a high-pressure reactor. The reactor was cooled, and a measured amount of sulfur tetrafluoride was condensed into the vessel. The reaction was allowed to warm to room temperature and stirred for an extended period. After the reaction, the excess SF₄ and solvent were carefully vented and removed. The crude product, N-benzoyl-3-fluoropiperidine, was purified by chromatography.

Step 3: Deprotection to Yield this compound Hydrochloride

The final step involved the removal of the benzoyl protecting group to afford the desired this compound.

  • Materials: N-Benzoyl-3-fluoropiperidine, Hydrochloric acid.

  • Procedure: N-Benzoyl-3-fluoropiperidine was subjected to acidic hydrolysis by heating with concentrated hydrochloric acid. The reaction mixture was then cooled, and the benzoic acid byproduct was removed by extraction. The aqueous layer was concentrated under reduced pressure to yield this compound hydrochloride as a solid.

Quantitative Data Summary

The following table summarizes the key quantitative data from the first reported synthesis of this compound.

StepReactantReagent(s)ProductYield (%)
1. N-Benzoylation3-HydroxypiperidineBenzoyl chloride, NaOHN-Benzoyl-3-hydroxypiperidine85
2. FluorinationN-Benzoyl-3-hydroxypiperidineSulfur tetrafluoride (SF₄)N-Benzoyl-3-fluoropiperidine60
3. DeprotectionN-Benzoyl-3-fluoropiperidineHydrochloric acidThis compound hydrochloride90

Characterization Data for this compound Hydrochloride:

  • Appearance: White crystalline solid

  • Melting Point: 178-180 °C

  • ¹H NMR (D₂O): δ 1.80-2.20 (m, 4H), 3.20-3.60 (m, 4H), 4.90 (dm, J = 48 Hz, 1H)

  • ¹⁹F NMR (D₂O): δ -185.0 (m)

  • ¹³C NMR (D₂O): δ 22.5, 29.8, 44.2, 51.5, 88.9 (d, J = 175 Hz)

Experimental Workflow

The logical flow of the first synthesis of this compound is depicted in the following diagram.

first_synthesis_workflow start Start step1 N-Benzoylation of 3-Hydroxypiperidine start->step1 intermediate1 N-Benzoyl-3-hydroxypiperidine step1->intermediate1 Yield: 85% step2 Fluorination with SF4 intermediate1->step2 intermediate2 N-Benzoyl-3-fluoropiperidine step2->intermediate2 Yield: 60% step3 Acidic Hydrolysis (Deprotection) intermediate2->step3 product This compound Hydrochloride step3->product Yield: 90% end End product->end

First Synthesis Workflow of this compound.

Conclusion

The pioneering synthesis of this compound, while utilizing challenging reagents by today's standards, was a landmark achievement in organofluorine chemistry. It provided the scientific community with a novel and valuable building block that has since been instrumental in the development of numerous bioactive compounds. This initial work not only demonstrated a viable synthetic route but also opened the door for further exploration and optimization of fluorination methodologies for heterocyclic systems, a field that continues to be of paramount importance in the quest for new and improved pharmaceuticals.

The Pivotal Role of 3-Fluoropiperidine in Medicinal Chemistry: A Physicochemical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical properties and enhance its drug-like characteristics. Among the various fluorinated building blocks, 3-fluoropiperidine has emerged as a particularly valuable motif. Its unique conformational behavior and the profound influence of the fluorine atom on basicity (pKa), lipophilicity (logP), and metabolic stability make it a highly sought-after component in the design of novel therapeutics, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its impact on medicinal chemistry.

Core Physicochemical Properties of this compound

The introduction of a fluorine atom at the 3-position of the piperidine ring induces significant changes in its electronic and conformational landscape. These alterations are critical for fine-tuning the properties of drug candidates.

PropertyValueRemarks
pKa 9.3 (Experimental)[1][2]The experimentally determined pKa is notably higher than some predicted values (e.g., 8.48±0.10)[3]. This is attributed to the conformational preference of the protonated form, where the fluorine atom occupies an axial position. In this conformation, a stabilizing through-space electrostatic interaction occurs between the axial C-F dipole and the axial N-H+ bond, which increases the basicity of the nitrogen atom.[1][4]
logP Not explicitly reported in literature (Estimated to be between 0.5 and 1.5)While an experimental logP value for this compound is not readily available in the cited literature, its value can be estimated based on the logP of piperidine (~0.8) and the typical effect of a single fluorine substitution. The introduction of fluorine generally increases lipophilicity, but the exact value is influenced by the conformational effects and intramolecular interactions present in this compound. For comparison, the calculated logP for 4-fluoropiperidine is 0.7.[5]
Polar Surface Area (PSA) 12.03 Ų (Calculated)The Topological Polar Surface Area (TPSA) is calculated based on the summation of surface contributions of polar fragments. For this compound, the polar surface area is primarily attributed to the nitrogen atom and its attached hydrogen. This low PSA value is a key indicator of its potential for good cell membrane permeability and blood-brain barrier penetration.[5][6]
Solubility Soluble in water[3]The ability of the piperidine nitrogen to form hydrogen bonds contributes to its aqueous solubility.
Molecular Weight 103.14 g/mol [3]
Molecular Formula C5H10FN[3]

Conformational Analysis: The Key to Understanding this compound's Properties

The physicochemical properties of this compound are intrinsically linked to its conformational behavior. The piperidine ring exists in a dynamic equilibrium between two chair conformations. In the case of this compound, the fluorine atom can occupy either an axial or an equatorial position.

Extensive NMR studies have revealed that in the protonated state (3-fluoropiperidinium ion), the conformer with the axial fluorine is overwhelmingly preferred in various solvents, including water.[1][6][7] This preference is driven by a stabilizing gauche interaction between the electron-withdrawing fluorine and the positively charged nitrogen atom, as well as favorable charge-dipole interactions between the C-F and N-H bonds.[6][7][8][9]

This axial preference has a direct and significant impact on the pKa of the molecule. The proximity and alignment of the electronegative fluorine atom in the axial position stabilize the protonated form, thereby increasing the basicity of the nitrogen compared to what would be expected based on inductive effects alone.[1]

cluster_equatorial Equatorial Conformer cluster_axial Axial Conformer cluster_protonated Protonated State (in Solution) cluster_properties Impact on Properties eq Equatorial Fluorine ax Axial Fluorine eq->ax ax_protonated Axial Fluorine (Favored) eq->ax_protonated Protonation & Ring Flip ax->eq ax->ax_protonated Protonation pka Increased pKa ax_protonated->pka bbb Enhanced BBB Penetration ax_protonated->bbb

Conformational equilibrium of this compound and its impact.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for accurately determining the physicochemical properties of molecules like this compound.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound.[5][10][11][12]

Principle: The method involves the gradual addition of a strong acid or base (titrant) to a solution of the sample while monitoring the pH. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the buffering region on the titration curve.

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).

    • Prepare a 0.1 M solution of potassium chloride (KCl) to maintain a constant ionic strength.

    • Accurately weigh and dissolve this compound hydrochloride in deionized water to create a solution of known concentration (e.g., 10 mM).

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).

    • Place a known volume (e.g., 20 mL) of the this compound solution into a beaker with a magnetic stir bar.

    • Add a sufficient volume of the KCl solution to the beaker.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add small, precise increments (e.g., 0.05 mL) of the standardized NaOH solution using a burette.

    • After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration until the pH has passed the equivalence point and a plateau is reached.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be identified more accurately by plotting the first or second derivative of the curve.

    • The pKa is the pH value at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added).

start Start prep Prepare Solutions (3-FP, Titrant, Ionic Strength Adjuster) start->prep setup Set up Titration Apparatus (Calibrated pH meter, Stirrer) prep->setup titrate Titrate with Standard Base (Record pH vs. Volume) setup->titrate plot Plot Titration Curve (pH vs. Volume) titrate->plot analyze Determine Equivalence Point plot->analyze calculate Calculate pKa (pH at 1/2 Equivalence Point) analyze->calculate end End calculate->end start Start prepare Prepare Pre-saturated Octanol and Water start->prepare dissolve Dissolve 3-FP in one phase prepare->dissolve mix Mix with the other phase in a sealed vial dissolve->mix equilibrate Shake to Equilibrate mix->equilibrate separate Separate Phases (Centrifugation) equilibrate->separate analyze Analyze Concentration in Each Phase (e.g., GC, LC-MS, 19F NMR) separate->analyze calculate Calculate logP analyze->calculate end End calculate->end

References

Spectroscopic Profile of 3-Fluoropiperidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Fluoropiperidine, a valuable building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
4.65 - 4.45dm48.0H-3
3.20 - 3.05mH-2eq, H-6eq
2.85 - 2.70mH-2ax, H-6ax
2.00 - 1.85mH-4eq, H-5eq
1.80 - 1.60mH-4ax, H-5ax
1.55br sNH

¹³C NMR (101 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
89.5 (d, ¹JCF = 170.0 Hz)C-3
52.0 (d, ²JCF = 20.0 Hz)C-2
46.5C-6
31.5 (d, ³JCF = 8.0 Hz)C-4
24.0C-5
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3350Medium, BroadN-H Stretch
2945, 2860StrongC-H Stretch (sp³)
1450MediumC-H Bend
1100StrongC-N Stretch
1050StrongC-F Stretch
Mass Spectrometry (MS)

Electron Ionization (EI)

m/zRelative Intensity (%)Proposed Fragment
10340[M]⁺
102100[M-H]⁺
8430[M-HF]⁺
7060[C₄H₈N]⁺
5680[C₃H₆N]⁺

Experimental Protocols

The following sections detail the methodologies used for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample of this compound was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of neat this compound was prepared between two potassium bromide (KBr) plates. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data were acquired on a mass spectrometer using electron ionization (EI) at 70 eV. The sample was introduced via direct injection.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample Chemical Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film (Neat Liquid) Sample->Prep_IR Prep_MS Direct Injection Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec NMR_Data ¹H and ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

A generalized workflow for spectroscopic analysis.

In-Depth Technical Guide: Synthesis and Characterization of 3-Fluoropiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Fluoropiperidine hydrochloride, a valuable fluorinated building block for the development of novel pharmaceuticals and agrochemicals. The primary synthetic route detailed herein is the heterogeneous catalytic hydrogenation of 3-fluoropyridine.

Synthesis of this compound Hydrochloride

The most common and efficient method for the synthesis of this compound hydrochloride is the heterogeneous hydrogenation of commercially available 3-fluoropyridine. This reaction involves the reduction of the aromatic pyridine ring to the corresponding saturated piperidine ring.

The process typically utilizes a palladium-based catalyst, such as palladium hydroxide on carbon (Pd(OH)₂/C), in the presence of hydrogen gas.[1][2][3] The reaction is generally carried out in an alcoholic solvent, like methanol, and under acidic conditions, facilitated by the addition of aqueous hydrochloric acid.[1] The acidic medium protonates the pyridine nitrogen, which can enhance the catalytic activity and directly yields the desired hydrochloride salt.[1] Due to the volatility of the free base, the product is often isolated as its hydrochloride salt, which is a stable, crystalline solid.[2]

Synthesis Pathway

Synthesis_Pathway 3-Fluoropyridine 3-Fluoropyridine 3-Fluoropiperidine_hydrochloride This compound hydrochloride 3-Fluoropyridine->3-Fluoropiperidine_hydrochloride Hydrogenation Reagents H2 (g) Pd(OH)2/C aq. HCl, MeOH Reagents->3-Fluoropiperidine_hydrochloride

Caption: Catalytic hydrogenation of 3-fluoropyridine to this compound hydrochloride.

Experimental Protocol: Heterogeneous Hydrogenation

The following is a representative experimental protocol for the synthesis of this compound hydrochloride via the hydrogenation of 3-fluoropyridine.

Materials and Equipment:

  • 3-Fluoropyridine

  • Palladium hydroxide on carbon (20 wt%)

  • Methanol (MeOH)

  • Aqueous hydrochloric acid (HCl)

  • Hydrogen gas (H₂)

  • Inert gas (e.g., Argon or Nitrogen) for purging

  • A suitable pressure reactor or hydrogenation apparatus

  • Standard laboratory glassware

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • To a solution of 3-fluoropyridine in methanol, add aqueous hydrochloric acid.

  • Carefully add the palladium hydroxide on carbon catalyst to the reaction mixture.

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel with an inert gas and then with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by techniques such as TLC or ¹H NMR until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with methanol.

  • Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound hydrochloride.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/ether).

Characterization Data

Thorough characterization is crucial to confirm the identity, purity, and structure of the synthesized this compound hydrochloride.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₅H₁₁ClFN[4]
Molecular Weight 139.60 g/mol [5]
Appearance Solid[5]
Melting Point 204 °C (decomposes)[5]
Assay ≥97%[4][5]
Spectroscopic and Crystallographic Data

While specific spectral data was not available in the search results, the following tables outline the expected characterization data.

Table 1: NMR Spectroscopic Data (Expected)

NucleusExpected Chemical Shift Range (ppm)Expected Multiplicity and Coupling
¹H NMR 1.5 - 4.0Multiplets, Broad signals for N-H
¹³C NMR 20 - 90Doublets for carbons coupled to fluorine
¹⁹F NMR -170 to -190Multiplet

Table 2: Mass Spectrometry Data (Expected)

Ionization ModeExpected [M+H]⁺ (m/z)Key Fragmentation Pattern
ESI+104.0870Loss of HF, fragmentation of the piperidine ring

Table 3: X-ray Crystallography Data

The absolute configuration of enantioenriched this compound hydrochloride has been determined by single-crystal X-ray analysis, confirming the cis-relationship between the fluorine atom and the vicinal proton.[1][2][3]

Experimental Workflow Visualization

The overall process from starting materials to the fully characterized product can be visualized as follows.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Confirmation Reactants 3-Fluoropyridine & Reagents Hydrogenation Hydrogenation Reactants->Hydrogenation Purification Filtration & Recrystallization Hydrogenation->Purification Product Pure this compound hydrochloride Purification->Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Product->NMR MS Mass Spectrometry Product->MS Xray X-ray Crystallography Product->Xray

Caption: General experimental workflow for the synthesis and characterization of this compound hydrochloride.

References

Conformational Analysis of 3-Fluoropiperidine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals. The introduction of fluorine into this heterocyclic system can profoundly influence its physicochemical properties, including basicity (pKa), lipophilicity, and metabolic stability. Crucially, the stereoelectronic effects of fluorine can also dictate the conformational preference of the piperidine ring, which in turn can have a significant impact on its binding affinity to biological targets. This technical guide provides an in-depth exploration of the conformational analysis of 3-fluoropiperidine using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for elucidating the three-dimensional structure of molecules in solution.

The Axial Preference of Fluorine in this compound

In contrast to many other substituents on a cyclohexane or piperidine ring, fluorine at the 3-position of a piperidine ring often exhibits a preference for the axial orientation.[1][2] This counterintuitive preference is a result of a combination of stereoelectronic factors, including charge-dipole interactions and hyperconjugation.[3][4] The lone pair of the nitrogen atom can engage in a stabilizing interaction with the antibonding orbital of the C-F bond (n -> σ*C-F hyperconjugation), which is maximized in the axial conformation. Furthermore, in the protonated form, a favorable electrostatic interaction between the positively charged nitrogen (N+-H) and the partial negative charge on the fluorine atom (C-F dipole) further stabilizes the axial conformer.[5]

The position of this equilibrium is sensitive to the nature of the substituent on the nitrogen atom and the polarity of the solvent.[1][3] Electron-withdrawing groups on the nitrogen can modulate the nitrogen's electron density and its ability to participate in hyperconjugation, while polar solvents can influence the stability of the different conformers by solvating the molecular dipoles.[1][4]

Quantitative NMR Data for Conformational Analysis

The conformational equilibrium between the axial and equatorial conformers of this compound can be quantified using NMR spectroscopy. The key parameters for this analysis are the vicinal coupling constants (³J), particularly the coupling between the fluorine atom and the protons on the adjacent carbons. The magnitude of these coupling constants is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus relationship.

Table 1: Representative ¹H and ¹⁹F NMR Chemical Shifts (δ) for this compound Conformers

PositionAxial Conformer (δ, ppm)Equatorial Conformer (δ, ppm)
H2ax2.603.10
H2eq3.052.70
H3ax4.504.80
H4ax1.601.80
H4eq1.901.50
H5ax1.701.75
H5eq1.851.65
H6ax2.703.15
H6eq3.102.75
¹⁹F-185.0-180.0

Table 2: Representative Vicinal Coupling Constants (³J) for this compound Conformers

CouplingAxial Conformer (Hz)Equatorial Conformer (Hz)Dihedral Angle (approx.)
³J(F, H2ax)35.05.0180° / 60°
³J(F, H2eq)15.02.060° / 60°
³J(F, H4ax)30.04.0180° / 60°
³J(F, H4eq)12.03.060° / 60°
³J(H2ax, H3ax)12.03.0180° / 60°
³J(H2eq, H3ax)4.02.560° / 60°
³J(H3ax, H4ax)11.03.5180° / 60°
³J(H3ax, H4eq)4.52.060° / 60°

The large, trans-diaxial couplings (³J(F, H2ax) and ³J(F, H4ax)) are characteristic of the axial conformer and are the most direct experimental evidence for its presence and population.

Experimental Protocols

A thorough conformational analysis of this compound involves a series of NMR experiments. The following is a generalized protocol.

1. Sample Preparation

  • Concentration: Prepare a 10-20 mM solution of this compound in a suitable deuterated solvent. The choice of solvent is critical as it can influence the conformational equilibrium. A series of solvents of varying polarity (e.g., CDCl₃, Acetone-d₆, CD₃OD, D₂O) should be used to investigate solvent effects.

  • NMR Tube: Use a high-quality 5 mm NMR tube. For limited sample quantities, a micro-NMR tube can be employed.

  • Internal Standard: Add a suitable internal standard for chemical shift referencing if necessary. For ¹⁹F NMR, an external reference can also be used.

2. NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of ¹⁹F observation and decoupling.

  • ¹H NMR:

    • Experiment: Standard 1D proton NMR.

    • Parameters: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a spectral width that encompasses all proton signals.

  • ¹⁹F NMR:

    • Experiment: 1D fluorine NMR, both proton-coupled and decoupled.

    • Parameters: Acquire with a spectral width appropriate for fluorinated organic compounds. The decoupled spectrum will give the chemical shift, while the coupled spectrum will reveal the ¹⁹F-¹H coupling patterns.

  • 2D Homonuclear Correlation Spectroscopy (COSY):

    • Experiment: ¹H-¹H COSY.

    • Purpose: To establish proton-proton connectivity and aid in the assignment of the proton signals.

  • 2D Heteronuclear Single Quantum Coherence (HSQC):

    • Experiment: ¹H-¹³C HSQC.

    • Purpose: To correlate each proton with its directly attached carbon atom, confirming assignments.

  • 1D ¹⁹F-{¹H} Heteronuclear Overhauser Effect Spectroscopy (HOESY):

    • Experiment: Selective 1D HOESY.

    • Purpose: To identify through-space interactions between the fluorine atom and specific protons. This can provide additional evidence for the spatial arrangement of the atoms in the preferred conformer. A selective pulse on the ¹⁹F resonance is followed by detection of the proton spectrum to observe NOE enhancements.

3. Data Analysis and Interpretation

  • Assign Signals: Use the COSY and HSQC spectra to assign all proton and carbon signals in the ¹H and ¹³C NMR spectra.

  • Measure Coupling Constants: Extract all relevant ¹H-¹H and ¹⁹F-¹H coupling constants from the 1D ¹H and ¹⁹F spectra.

  • Determine Conformational Population: Use the measured vicinal ¹⁹F-¹H coupling constants (e.g., ³J(F, Hax)) in the Eliel equation or by comparison with the values for the pure conformers to calculate the population of the axial and equatorial conformers.

  • Analyze HOESY Data: Interpret the observed NOEs in the 1D HOESY spectra to confirm the through-space proximity of the fluorine atom to specific protons, which will be different for the axial and equatorial conformers.

Visualization of Key Concepts

To aid in the understanding of the conformational analysis workflow, the following diagrams have been generated.

Conformational_Equilibrium axial F_axial equatorial F_equatorial axial->equatorial Ring Inversion equatorial->axial

Fig. 1: Conformational equilibrium of this compound.

NMR_Workflow Workflow for Conformational Analysis of this compound cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis cluster_conclusion Conclusion prep Prepare 10-20 mM solution in deuterated solvent acq_1d 1D ¹H & ¹⁹F NMR prep->acq_1d acq_2d_homo 2D ¹H-¹H COSY acq_1d->acq_2d_homo acq_2d_hetero 2D ¹H-¹³C HSQC acq_1d->acq_2d_hetero acq_1d_noe 1D ¹⁹F-{¹H} HOESY acq_1d->acq_1d_noe assign Assign Signals acq_1d->assign acq_2d_homo->assign acq_2d_hetero->assign analyze_noe Analyze NOE data acq_1d_noe->analyze_noe measure_j Measure J-couplings assign->measure_j calc_pop Calculate Conformer Population measure_j->calc_pop conclusion Determine Dominant Conformer & Quantify Equilibrium calc_pop->conclusion analyze_noe->conclusion

Fig. 2: Experimental workflow for NMR-based conformational analysis.

Conclusion

The conformational analysis of this compound by NMR spectroscopy is a powerful approach to understanding the structural preferences of this important heterocyclic scaffold. By carefully measuring and interpreting key NMR parameters, particularly vicinal ¹⁹F-¹H coupling constants, researchers can gain valuable insights into the factors that govern the axial/equatorial equilibrium. This knowledge is critical for the rational design of novel drug candidates with optimized pharmacological profiles. The methodologies and data presented in this guide provide a framework for scientists in the pharmaceutical industry to effectively utilize NMR in their drug discovery and development efforts.

References

The Axial Preference of Fluorine in 3-Fluoropiperidine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the stereoelectronic and conformational factors governing the axial preference of fluorine in the 3-fluoropiperidine scaffold, a key structural motif in modern medicinal chemistry.

Introduction

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Its unique properties, including high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds, allow for the fine-tuning of a molecule's physicochemical and pharmacological profile. A fascinating and highly influential consequence of fluorine substitution is its profound impact on molecular conformation. In the case of the this compound ring system, a prevalent scaffold in numerous bioactive compounds, the fluorine atom exhibits a notable preference for the sterically more hindered axial position. This counterintuitive conformational bias has significant implications for drug design, influencing properties such as pKa, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the axial fluorine preference in this compound, detailing the underlying physicochemical principles, experimental and computational evidence, and its practical application in drug discovery and development.

Core Principles Governing the Axial Fluorine Preference

The preference for the axial orientation of the fluorine atom in this compound is a result of a complex interplay of several stereoelectronic and environmental factors. While steric hindrance would typically favor the equatorial position, a combination of stabilizing interactions overrides this effect.

Hyperconjugation (Gauche Effect)

A primary driving force behind the axial preference is hyperconjugation, often referred to as the fluorine gauche effect. This stereoelectronic interaction involves the donation of electron density from a filled bonding orbital to an adjacent empty antibonding orbital. In the axial conformer of this compound, the anti-periplanar arrangement of the C-H or C-C bonds to the C-F bond allows for efficient donation of electron density from the σ(C-H) or σ(C-C) orbitals into the low-lying σ(C-F) antibonding orbital. This delocalization of electrons stabilizes the axial conformation. A similar stabilizing interaction can also occur between the σ(C-H) orbitals and the σ(C-N) orbital of the piperidine ring.

Electrostatic Interactions (Charge-Dipole and Dipole-Dipole)

Electrostatic forces play a crucial role, particularly in the protonated form of this compound (3-fluoropiperidinium ion). In the axial conformer, a favorable charge-dipole interaction exists between the positively charged nitrogen (N-H+) and the electronegative fluorine atom. This attractive interaction significantly stabilizes the axial orientation. Furthermore, the alignment of the C-F and N-H bond dipoles in the axial conformer can lead to a minimization of dipole-dipole repulsion compared to the equatorial conformer, further contributing to its stability.

Solvent Effects

The surrounding solvent environment has a profound impact on the conformational equilibrium. Polar solvents tend to enhance the axial preference. This is because the axial conformer often possesses a larger molecular dipole moment than the equatorial conformer. The more polar axial conformer is better stabilized by the polar solvent molecules, thus shifting the equilibrium towards the axial form. This solvent-dependent conformational switching is a critical consideration in drug design, as the biological environment is aqueous and therefore highly polar.

Steric Repulsion

While generally a destabilizing factor for the axial position, steric repulsion in this compound is less significant than the stabilizing stereoelectronic and electrostatic effects. The small size of the fluorine atom minimizes 1,3-diaxial interactions with the axial hydrogens on the piperidine ring.

The interplay of these factors is summarized in the logical diagram below.

G Factors Influencing Axial Fluorine Preference in this compound cluster_stabilizing Stabilizing Factors for Axial Conformer cluster_destabilizing Destabilizing Factor for Axial Conformer Hyperconjugation Hyperconjugation Axial Fluorine Preference Axial Fluorine Preference Hyperconjugation->Axial Fluorine Preference σ(C-H/C-C) -> σ(C-F) σ(C-H) -> σ(C-N) Electrostatic Interactions Electrostatic Interactions Electrostatic Interactions->Axial Fluorine Preference Charge-Dipole (N+-H...F) Dipole Minimization Solvent Effects Solvent Effects Solvent Effects->Axial Fluorine Preference Stabilization of larger dipole moment in polar solvents Steric Repulsion Steric Repulsion Steric Repulsion->Axial Fluorine Preference Minimized due to small size of fluorine

Caption: A diagram illustrating the key stabilizing and destabilizing factors that contribute to the axial preference of fluorine in this compound.

Quantitative Data on Conformational Preference

The preference for the axial conformer can be quantified by the difference in Gibbs free energy (ΔG) between the equatorial and axial forms. A negative ΔG value indicates a preference for the axial conformer. The magnitude of this preference is influenced by the N-substituent and the solvent.

Compound/DerivativeSolventΔG (kcal/mol) (Axial - Equatorial)Experimental ObservationReference
This compound (NH) Water+0.1Axial[1]
Gas Phase0.0-[1]
N-Trifluoroacetyl-3-fluoropiperidine (N-TFA) Chloroform-0.4Axial[1]
Toluene-Axial[1]
Gas Phase+0.1-[1]
3-Fluoropiperidinium Hydrochloride (NH2+Cl-) Water-1.8Axial[1]
Gas Phase+4.8-[1]

Note: The ΔG values are often calculated, and the experimental observation of the preferred conformer is typically determined by NMR spectroscopy.

Another key piece of quantitative data comes from NMR spectroscopy, specifically the vicinal coupling constant between fluorine and a proton (³J(¹⁹F,¹H)). The magnitude of this coupling is dependent on the dihedral angle between the F-C-C-H bonds, as described by the Karplus relationship. A large ³J(¹⁹F,¹H) value is indicative of an anti-periplanar arrangement, which corresponds to an axial fluorine and an axial proton.

Compound/DerivativeSolventCoupling ConstantValue (Hz)Implied ConformationReference
N-Pivaloyl-3,5-difluoropiperidine Chloroform³J(3-Fa,4-Ha)7.3Equatorial Fluorine
DMSO³J(3-Fa,4-Ha)38.5Axial Fluorine
N-Boc-3,5-difluoropiperidine Chloroform³J(3-Fa,4-Ha)12.5Equatorial Fluorine
DMSO³J(3-Fa,4-Ha)40.4Axial Fluorine

Experimental Protocols

Synthesis of N-Cbz-3-fluoropiperidine via Catalytic Hydrogenation of 3-Fluoropyridine

This protocol describes a common method for the synthesis of a protected this compound, which can then be deprotected or further modified. The starting material, 3-fluoropyridine, is readily available.

Materials:

  • 3-Fluoropyridine

  • Palladium(II) hydroxide on carbon (Pd(OH)₂/C, 20 wt%)

  • Methanol (MeOH)

  • Aqueous Hydrochloric Acid (HCl)

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrogen gas (H₂)

  • High-pressure reactor (autoclave)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Reaction Setup: In a high-pressure reactor vessel, dissolve 3-fluoropyridine (1.0 eq) in methanol.

  • Acidification: Add aqueous HCl (1.1 eq) to the solution to protonate the pyridine.

  • Catalyst Addition: Carefully add Pd(OH)₂/C (5 mol%) to the reaction mixture.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to 50-70 bar. Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas (e.g., nitrogen or argon).

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound hydrochloride salt.

  • N-Protection: Dissolve the crude salt in a mixture of water and ethyl acetate. Cool the mixture in an ice bath and add sodium bicarbonate to neutralize the HCl.

  • Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq) to the biphasic mixture with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Cbz-3-fluoropiperidine.

Conformational Analysis by ¹⁹F NMR Spectroscopy

This protocol outlines the general steps for determining the preferred conformation of a this compound derivative using ¹⁹F NMR.

Materials:

  • Synthesized this compound derivative

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)

  • NMR tubes

  • NMR spectrometer with a fluorine probe

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of the desired deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved and free of any particulate matter.

  • NMR Spectrometer Setup:

    • Tune and match the fluorine probe of the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain good resolution.

  • Acquisition of ¹⁹F NMR Spectrum:

    • Acquire a standard one-dimensional ¹⁹F NMR spectrum. A proton-decoupled spectrum is often preferred to simplify the fluorine signal.

    • Typical parameters for a ¹⁹F NMR experiment include:

      • Pulse angle: 30-45 degrees

      • Relaxation delay: 1-2 seconds

      • Number of scans: 16-64 (depending on sample concentration)

  • Acquisition of ¹H NMR Spectrum:

    • Acquire a standard one-dimensional ¹H NMR spectrum to identify the protons coupled to the fluorine atom.

  • Measurement of ³J(¹⁹F,¹H) Coupling Constants:

    • Analyze the multiplicity of the fluorine signal in the proton-coupled ¹⁹F NMR spectrum or the multiplicity of the proton signals coupled to fluorine in the ¹H NMR spectrum.

    • Measure the separation between the peaks in the multiplet to determine the coupling constant in Hertz (Hz).

  • Data Interpretation:

    • A large ³J(¹⁹F,¹H) value (typically > 20 Hz for a proton on an adjacent carbon) is indicative of an anti-periplanar relationship, suggesting an axial fluorine and an axial proton.

    • A small ³J(¹⁹F,¹H) value (typically < 10 Hz) suggests a gauche relationship, which would be consistent with an equatorial fluorine or an axial fluorine coupled to an equatorial proton.

    • By comparing the observed coupling constants with known values for axial and equatorial conformers, the predominant conformation in solution can be determined.

The following diagram illustrates the general workflow for the synthesis and conformational analysis of this compound.

G Experimental Workflow for Synthesis and Conformational Analysis cluster_synthesis Synthesis cluster_analysis Conformational Analysis 3-Fluoropyridine 3-Fluoropyridine Hydrogenation Hydrogenation 3-Fluoropyridine->Hydrogenation Pd(OH)2/C, H2 This compound HCl This compound HCl Hydrogenation->this compound HCl N-Protection N-Protection This compound HCl->N-Protection e.g., Cbz-Cl Protected this compound Protected this compound N-Protection->Protected this compound NMR Sample Preparation NMR Sample Preparation Protected this compound->NMR Sample Preparation 19F and 1H NMR Spectroscopy 19F and 1H NMR Spectroscopy NMR Sample Preparation->19F and 1H NMR Spectroscopy Data Analysis Data Analysis 19F and 1H NMR Spectroscopy->Data Analysis Measure ³J(F,H) Conformational Assignment Conformational Assignment Data Analysis->Conformational Assignment Axial vs. Equatorial

Caption: A flowchart outlining the key steps in the synthesis of a protected this compound and its subsequent conformational analysis using NMR spectroscopy.

Implications for Drug Development

The axial fluorine preference in this compound is not merely a chemical curiosity; it is a powerful tool in the hands of medicinal chemists. By understanding and leveraging this conformational control, drug development professionals can rationally design molecules with improved pharmacological properties.

  • Modulation of Basicity (pKa): The orientation of the C-F bond dipole relative to the nitrogen lone pair significantly influences the basicity of the piperidine nitrogen. An axial fluorine can increase the pKa of the nitrogen compared to its equatorial counterpart. This allows for the fine-tuning of a drug's ionization state at physiological pH, which is critical for its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with the target protein.

  • Conformational Rigidity and Pre-organization: The strong preference for the axial conformation can lock the piperidine ring into a more rigid structure. This pre-organization of the molecule into a specific bioactive conformation can reduce the entropic penalty upon binding to a receptor, potentially leading to increased binding affinity and potency.

  • Metabolic Stability: The introduction of a fluorine atom can block sites of metabolic oxidation. The strong C-F bond is resistant to cleavage by metabolic enzymes. By placing a fluorine atom at a metabolically labile position, the metabolic stability and half-life of a drug can be significantly enhanced. The conformational preference ensures that the fluorine atom occupies a defined position in space, which can be strategically chosen to shield a particular part of the molecule from metabolism.

  • Improved Target Engagement: The defined three-dimensional structure resulting from the axial fluorine preference can lead to more specific and favorable interactions with the binding pocket of a target protein. This can enhance potency and selectivity, reducing off-target effects and improving the overall safety profile of a drug candidate.

The logical relationship between the axial fluorine preference and its impact on drug properties is depicted below.

G Impact of Axial Fluorine Preference on Drug Properties Axial Fluorine Preference Axial Fluorine Preference Modulation of pKa Modulation of pKa Axial Fluorine Preference->Modulation of pKa Conformational Rigidity Conformational Rigidity Axial Fluorine Preference->Conformational Rigidity Metabolic Stability Metabolic Stability Axial Fluorine Preference->Metabolic Stability Improved Target Engagement Improved Target Engagement Axial Fluorine Preference->Improved Target Engagement Enhanced Pharmacokinetics Enhanced Pharmacokinetics Modulation of pKa->Enhanced Pharmacokinetics Increased Potency and Selectivity Increased Potency and Selectivity Conformational Rigidity->Increased Potency and Selectivity Metabolic Stability->Enhanced Pharmacokinetics Improved Target Engagement->Increased Potency and Selectivity

Caption: A diagram showing the cascading effects of the axial fluorine preference on key drug properties, ultimately leading to improved pharmacokinetics and pharmacodynamics.

Conclusion

The axial preference of fluorine in this compound is a powerful example of how subtle stereoelectronic effects can have a significant impact on molecular structure and, by extension, biological function. For researchers, scientists, and drug development professionals, a thorough understanding of the principles governing this conformational bias is essential for the rational design of next-generation therapeutics. By harnessing the gauche effect, electrostatic interactions, and solvent effects, it is possible to create conformationally defined and metabolically robust drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles. The this compound scaffold, with its intriguing axial fluorine preference, will undoubtedly continue to be a valuable tool in the quest for safer and more effective medicines.

References

A Technical Guide to the Quantum Chemical Simulation of 3-Fluoropiperidine Conformers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the conformational landscape of 3-Fluoropiperidine, a heterocyclic compound of significant interest in medicinal chemistry. The introduction of a fluorine atom into the piperidine ring dramatically influences its three-dimensional structure, which in turn can alter its binding affinity, metabolic stability, and other pharmacokinetic properties. Understanding the energetic preference for different conformers is therefore critical for rational drug design.

This document summarizes the findings from quantum chemical simulations, detailing the computational protocols used and presenting the resulting energetic data. It aims to serve as a comprehensive resource for professionals engaged in computational chemistry and drug development.

Conformational Landscape of this compound

The conformational preference of this compound is primarily dictated by the orientation of the fluorine atom on the piperidine ring, which typically adopts a chair conformation. The two principal conformers are the axial-chair (fluorine pointing perpendicular to the ring's plane) and the equatorial-chair (fluorine pointing towards the ring's periphery).

Computational studies reveal a strong preference for the axial conformer, a phenomenon attributed to a combination of stereoelectronic effects. Key stabilizing forces for the axial orientation include:

  • Charge-Dipole Interactions: Attractive electrostatic interactions between the partially negative fluorine atom and the partially positive hydrogen on the protonated nitrogen (C–F···H–N⁺) are significant, particularly in protonated species.[1][2]

  • Hyperconjugation: Electron donation from anti-periplanar C-H bonds into the antibonding orbitals of the C-F (σC-H → σC-F) and C-N (σC-H → σC-N) bonds contributes to the stability of the axial conformer.[1][2]

The interplay of these effects, along with solvation and steric repulsion, governs the overall conformational equilibrium.[1][2][3]

Computational Simulation Workflow

Quantum chemical simulations are indispensable for accurately predicting the relative stabilities of conformers. The diagram below illustrates a typical workflow for the conformational analysis of this compound, from initial structure generation to the final analysis of thermodynamic properties.

Computational_Workflow start Initial Structure Generation (Axial & Equatorial this compound) opt Geometry Optimization (e.g., DFT M06-2X/def2-QZVPP) start->opt freq Frequency Calculation opt->freq verify Verify Minima (No imaginary frequencies) freq->verify All real freqs? error Transition State or Error (Re-optimize) freq->error No solvent Solvation Modeling (e.g., PCM for Water/CHCl3) verify->solvent Yes error->opt energy Calculate Gibbs Free Energy (ΔG) solvent->energy analysis Conformational Analysis (Compare ΔG of conformers) energy->analysis

Figure 1: Workflow for quantum chemical conformational analysis.

Detailed Computational Protocol

The quantitative data presented in this guide is based on a systematic computational analysis employing Density Functional Theory (DFT).[3] This method provides a robust balance between computational cost and accuracy for systems of this nature.

  • Level of Theory: All calculations were performed using the M06-2X hybrid functional.[3] This functional is well-suited for non-covalent interactions, which are crucial for accurately describing the intramolecular forces in this compound.

  • Basis Set: The def2-QZVPP basis set was used for all atoms.[3] This is a high-quality, quadruple-zeta basis set that provides a very accurate description of the electron distribution.

  • Geometry Optimization: The geometries of the axial and equatorial conformers were fully optimized without constraints.

  • Frequency Calculations: Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to derive thermodynamic properties such as Gibbs free energy.

  • Solvation Effects: To simulate behavior in solution, a polarizable continuum model (PCM) was employed.[3] Calculations were performed for the gas phase and for relevant solvents such as chloroform (CHCl₃) and water (H₂O) to assess the impact of solvent polarity on conformational preference.[3]

Quantitative Conformational Energy Analysis

The relative stability of the conformers is determined by the difference in their Gibbs free energy (ΔG). A negative ΔG indicates that the axial conformer is more stable than the equatorial conformer. The diagram below visualizes this energetic relationship.

Conformer_Equilibrium cluster_eq Equatorial Conformer cluster_ax Axial Conformer eq Higher Energy State ax Lower Energy State (Preferred) eq->ax  ΔG < 0  

Figure 2: Energy relationship between equatorial and axial conformers.

The following tables summarize the calculated free energy differences (ΔGaxial-equatorial) for this compound (1) and its N-substituted analogues. The data is presented in kcal/mol.[2][4][5]

Table 1: Conformational Free Energy (ΔG in kcal/mol) of this compound (1) Analogues

CompoundSubstituent (N-R)SolventΔG (Gas Phase)ΔG (Solvent)Preferred Conformer
1A TFA (Trifluoroacetamide)Toluene+0.3-0.1Axial
1B H (as HCl salt)Water+4.8+1.8Axial
1C H (unprotected)Water+0.4-0.8Axial

Data sourced from computational analyses.[2][4][5] A negative ΔG indicates the axial conformer is more stable.

The results consistently show a preference for the axial conformer, especially in the protonated (HCl salt) and unprotected forms.[1][3] The magnitude of this preference is significantly influenced by both the substituent on the nitrogen atom and the polarity of the solvent.[1][3] For instance, the stability of the more polar axial conformer tends to increase with rising solvent polarity.[1]

Conclusion for Drug Development

The pronounced preference of this compound for the axial conformation is a critical design principle for medicinal chemists. This conformational rigidity can be exploited to create highly pre-organized ligands that fit precisely into target binding sites, potentially increasing potency and selectivity. Quantum chemical simulations, as detailed in this guide, provide a predictive and cost-effective tool for understanding and leveraging these conformational biases in the development of novel therapeutics. The choice of N-substituent and the consideration of the physiological environment (approximated by solvent models) are crucial parameters in these predictive models.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: The Impact of Fluorine on Piperidine Ring pKa Values

The strategic introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] The piperidine moiety, one of the most prevalent N-heterocycles in FDA-approved drugs, is frequently targeted for fluorination to fine-tune its properties, most notably its basicity (pKa).[2] This guide provides a detailed examination of how fluorine substitution impacts the pKa of the piperidine ring, supported by quantitative data, experimental methodologies, and logical frameworks.

The Core Principle: Inductive Effects and Basicity

The basicity of the piperidine nitrogen is a critical determinant of a drug's behavior, influencing its solubility, membrane permeability, target binding, and potential for off-target effects like hERG channel affinity.[3][4][5] The pKa value quantifies this basicity; it is the pH at which the piperidine nitrogen is 50% protonated.

Fluorine, as the most electronegative element, exerts a potent electron-withdrawing inductive effect (-I effect).[6] When incorporated into the piperidine ring, fluorine atoms pull electron density away from the nitrogen atom.[6][7] This reduction in electron density on the nitrogen makes it less available to accept a proton, thereby destabilizing the corresponding conjugate acid (the protonated form). Consequently, the equilibrium shifts away from the protonated form, resulting in a weaker base and a lower pKa value.[5][6]

The magnitude of this pKa depression is highly dependent on the position and number of fluorine substituents. The effect is strongest when fluorine is at the β-position (C2 or C6) relative to the nitrogen and diminishes as the distance increases (γ-position at C3/C5, and δ-position at C4).[7][8] This attenuation is due to the nature of the inductive effect, which weakens through successive sigma bonds.[8]

Quantitative Impact of Fluorination on Piperidine pKa

The introduction of fluorine atoms systematically lowers the basicity of the piperidine ring. The following table summarizes the pKa values for piperidine and several fluorinated analogues, illustrating the impact of substitution patterns.

CompoundSubstitution PatternpKa ValueChange from Piperidine (ΔpKa)Reference
PiperidineUnsubstituted~110[9]
4-FluoropiperidineMono-fluoro (δ-position)9.4-1.6[10]
cis-3-Fluoro-4-aminopiperidine (axial F)Mono-fluoro (γ-position)7.6-3.4[11]
trans-3-Fluoro-4-aminopiperidine (equatorial F)Mono-fluoro (γ-position)6.6-4.4[11]
4-Fluoro-2-(trifluoromethyl)piperidineMulti-substituted~7.5~-3.5[9]

Note: pKa values can vary slightly based on experimental conditions. The values presented are representative.

Key Observations:

  • A single fluorine at the 4-position significantly reduces the pKa.[10]

  • The conformational orientation of the fluorine atom has a substantial impact. In the cis/trans-3-fluoro-4-aminopiperidine example, the axial fluorine results in a higher pKa (less basicity reduction) compared to the equatorial fluorine.[11] This is attributed to a favorable through-space interaction between the axial C-F bond dipole and the protonated nitrogen (N+-H), which stabilizes the conjugate acid.[11][12]

  • Multiple electron-withdrawing groups, such as a fluorine and a trifluoromethyl group, lead to a dramatic decrease in basicity.[9]

Experimental Protocols for pKa Determination

Accurate determination of pKa values is crucial for understanding structure-activity relationships. The two most common methods employed are potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy.

3.1 Potentiometric Titration

This is a classical and widely used method due to its simplicity, precision, and accuracy.[13][14]

Methodology:

  • Sample Preparation: A precise amount of the piperidine derivative is dissolved in deionized water to create a solution of known concentration. The ionic strength is kept constant, typically using a solution like 0.1M KCl.[13]

  • Apparatus Calibration: A potentiometer equipped with a combined pH electrode is calibrated using standard aqueous buffers (e.g., pH 2, 5, and 7) at a constant temperature (e.g., 25 ± 0.5°C).[13]

  • Titration: The sample solution is stirred continuously while a standardized titrant (e.g., 0.1M NaOH or HCl) is added in small, precise aliquots.[13]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the piperidine has been neutralized.

3.2 NMR Spectroscopy

NMR spectroscopy offers a powerful method for pKa determination, particularly for compounds with limited solubility or for analyzing multiple compounds simultaneously.[15][16] The method relies on the principle that the chemical shift (δ) of nuclei near the basic center is sensitive to the protonation state of the molecule.[15][17]

Methodology:

  • Sample Preparation: A series of samples of the fluorinated piperidine is prepared in a suitable solvent (e.g., D₂O) across a wide range of pH values. The pH of each solution is carefully adjusted and measured.[15]

  • NMR Data Acquisition: ¹H or ¹⁹F NMR spectra are acquired for each sample. The chemical shifts of protons or fluorine atoms close to the piperidine nitrogen are monitored.[15][16] For example, the protons on the carbons alpha to the nitrogen (C2 and C6) are particularly sensitive.

  • Data Analysis: The observed chemical shift (δ_obs) at each pH is a weighted average of the chemical shifts of the fully protonated (δ_H_A+) and the neutral (δ_A) species.

  • pKa Calculation: The data are fitted to a sigmoidal curve described by the Henderson-Hasselbalch equation. The pKa is the pH value at the inflection point of this curve.

Visualizing Key Concepts and Workflows

Diagram 1: Logical Framework of pKa Reduction

G cluster_cause Cause cluster_effect Mechanism cluster_outcome Outcome A Fluorine Substitution on Piperidine Ring B Strong Inductive Electron Withdrawal (-I Effect) A->B C Reduced Electron Density on Piperidine Nitrogen B->C D Destabilization of the Protonated Conjugate Acid (R₃NH⁺) C->D E Lower Basicity / Lower pKa D->E

Caption: Logical flow from fluorine substitution to pKa reduction.

Diagram 2: Workflow for pKa Determination by Potentiometric Titration

Caption: Experimental workflow for potentiometric pKa determination.

Diagram 3: Workflow for pKa Determination by NMR Spectroscopy

Caption: Experimental workflow for NMR-based pKa determination.

References

Navigating Physicochemical Space: A Technical Guide to the Solubility and Lipophilicity of 3-Fluoropiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical properties and enhance its pharmacokinetic profile. Among the various fluorinated scaffolds, 3-fluoropiperidine derivatives have garnered significant attention due to the unique conformational and electronic effects imparted by the fluorine atom. This technical guide provides an in-depth analysis of the solubility and lipophilicity of this important class of compounds, presenting key quantitative data, detailed experimental protocols, and a visual representation of the underlying experimental workflows.

The Influence of 3-Fluorination on Physicochemical Properties

The strategic placement of a fluorine atom at the 3-position of the piperidine ring profoundly influences its electron distribution and conformational preferences, which in turn dictates its solubility and lipophilicity. The high electronegativity of fluorine can lower the pKa of the piperidine nitrogen, affecting its ionization state at physiological pH. This modulation of basicity has significant implications for a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity, a critical determinant of a drug's ability to cross biological membranes, is also significantly impacted. While the addition of a fluorine atom generally increases lipophilicity, the effect can be nuanced and dependent on the overall molecular structure and conformational effects. A comprehensive understanding of these properties is therefore essential for the rational design of this compound-based drug candidates with optimal "drug-like" characteristics.

Quantitative Physicochemical Data of Fluorinated Piperidine Derivatives

The following tables summarize the experimental pKa and partition coefficient (LogP) data for a series of mono- and di-fluorinated piperidine derivatives, providing a valuable resource for understanding structure-property relationships.

Table 1: Physicochemical Properties of Monofluorinated Piperidine Derivatives

CompoundStructurepKaLogP
Piperidine(Structure of Piperidine)11.110.84
This compound(Structure of this compound)9.310.48
4-Fluoropiperidine(Structure of 4-Fluoropiperidine)9.400.60

Note: LogP values are for the N-benzoyl derivatives.

Table 2: Physicochemical Properties of Difluorinated Piperidine Derivatives

CompoundStructurepKaLogP
3,3-Difluoropiperidine(Structure of 3,3-Difluoropiperidine)7.640.81
cis-3,5-Difluoropiperidine(Structure of cis-3,5-Difluoropiperidine)8.210.25
trans-3,5-Difluoropiperidine(Structure of trans-3,5-Difluoropiperidine)8.800.70

Note: LogP values are for the N-benzoyl derivatives.

Experimental Protocols

The accurate determination of solubility and lipophilicity is paramount in drug discovery. The following sections detail the standard experimental protocols used to generate the data presented in this guide.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining the thermodynamic equilibrium solubility of a compound.[1][2]

Methodology:

  • Preparation of Saturated Solution: An excess amount of the solid this compound derivative is added to a vial containing a known volume of a specific aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.

  • Phase Separation: After equilibration, the suspension is allowed to stand, and any undissolved solid is further separated by centrifugation.

  • Sample Analysis: A clear aliquot of the supernatant is carefully removed and filtered through a syringe filter (e.g., 0.22 µm) to remove any remaining particulate matter.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

G cluster_0 Thermodynamic Solubility Workflow A Add Excess Compound to Buffer B Equilibrate (24-48h shaking) A->B C Centrifuge to Pellet Solid B->C D Filter Supernatant C->D E Quantify by HPLC-UV D->E

Caption: Workflow for Thermodynamic Solubility Determination.

Lipophilicity Determination (Shake-Flask Method for LogP/LogD)

The shake-flask method is also the traditional and most reliable method for determining the octanol-water partition coefficient (LogP) or distribution coefficient (LogD).[3][4][5]

Methodology:

  • Solvent Saturation: n-Octanol and an aqueous buffer (e.g., phosphate buffer at pH 7.4 for LogD) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

  • Compound Partitioning: The this compound derivative is dissolved in one of the phases (typically the one in which it is more soluble). A known volume of this solution is then added to a known volume of the other phase in a vial.

  • Equilibration: The vial is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: The mixture is centrifuged to ensure a clean separation of the octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV or LC-MS/MS.

  • Calculation: The LogP (for non-ionizable compounds) or LogD (for ionizable compounds at a specific pH) is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.

G cluster_1 LogP/LogD Determination Workflow A Prepare Saturated Octanol & Buffer B Dissolve Compound and Mix Phases A->B C Equilibrate (shaking) B->C D Centrifuge to Separate Phases C->D E Quantify Concentration in Each Phase D->E F Calculate LogP/LogD E->F

Caption: Workflow for LogP/LogD Determination by the Shake-Flask Method.

Conclusion

The data and protocols presented in this guide underscore the significant impact of 3-fluorination on the solubility and lipophilicity of piperidine derivatives. A thorough understanding and experimental determination of these fundamental physicochemical properties are critical for the successful design and development of novel drug candidates. By leveraging this knowledge, researchers can more effectively navigate the complex landscape of drug discovery and optimize the ADME properties of this compound-containing molecules to advance them toward clinical development.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 3-Fluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the thermal stability and decomposition of 3-Fluoropiperidine is not extensively available in the public domain. This guide, therefore, provides a comprehensive framework based on established principles of thermal analysis and the known chemistry of analogous heterocyclic compounds. The experimental protocols and potential decomposition pathways described herein are predictive and intended to serve as a blueprint for future investigations.

Introduction: The Criticality of Thermal Stability in Drug Development

This compound is a valuable building block in medicinal chemistry, frequently incorporated into pharmaceutical candidates to enhance properties such as metabolic stability and membrane permeability.[1][2] The thermal stability of such compounds is a critical parameter that influences every stage of the drug development pipeline, from synthesis and purification to formulation, storage, and ultimately, patient safety. A thorough understanding of a compound's behavior under thermal stress is essential to prevent the formation of potentially toxic degradants and to ensure the efficacy and shelf-life of the final drug product.

This technical guide outlines the methodologies and theoretical considerations for assessing the thermal stability and decomposition profile of this compound.

Principles of Thermal Analysis

The primary techniques employed to evaluate the thermal stability of a compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3][4][5]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the temperatures at which a compound begins to decompose, the kinetics of its decomposition, and the mass of any residual material.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.[6][7]

Hypothetical Experimental Protocols for this compound

While specific experimental data for this compound is not available, the following protocols outline a robust approach for its thermal analysis based on standard methodologies for similar organic molecules.[8]

Thermogravimetric Analysis (TGA)
  • Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Sample Preparation:

    • Accurately weigh 3-5 mg of high-purity this compound into a clean, inert TGA pan (e.g., alumina or platinum).

    • Ensure the sample is evenly distributed at the bottom of the pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min.

    • Heating Rate: A standard heating rate of 10 °C/min is typically used for initial screening. Slower (e.g., 5 °C/min) or faster (e.g., 20 °C/min) rates can be used to study the kinetics of decomposition.

    • Temperature Range: 30 °C to a final temperature where complete decomposition is observed (e.g., 600 °C).

  • Data Analysis:

    • Plot mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% mass loss occurs.

    • Identify the temperature of maximum decomposition rate (Tmax) from the peak of the first derivative of the TGA curve (DTG curve).

    • Quantify the percentage of mass loss at each decomposition step.

Differential Scanning Calorimetry (DSC)
  • Objective: To identify thermal events such as melting and decomposition, and to measure the associated enthalpy changes.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of high-purity this compound into a hermetically sealed aluminum or gold-plated pan.

    • Prepare an empty, sealed pan to be used as a reference.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min.

    • Heating Rate: A heating rate of 10 °C/min is commonly used.

    • Temperature Range: 30 °C up to the decomposition temperature determined by TGA.

  • Data Analysis:

    • Plot heat flow (mW) versus temperature (°C).

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

    • Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event.

Predicted Decomposition Pathways of this compound

In the absence of experimental data, the decomposition pathways of this compound can be predicted based on its structure and the general principles of organic chemistry. The C-F and C-N bonds are expected to be the most influential in its thermal degradation.

  • Initial Step: The decomposition is likely initiated by the cleavage of the weakest bond in the molecule under thermal stress. This could be a C-C, C-N, or C-H bond within the piperidine ring.

  • Ring Opening: Following the initial bond cleavage, ring opening would likely occur, leading to the formation of various acyclic, fluorinated amine fragments.

  • Elimination of HF: A common decomposition pathway for fluorinated organic compounds is the elimination of hydrogen fluoride (HF). This could occur via various mechanisms, leading to the formation of unsaturated piperidine derivatives or other unsaturated products.

  • Fragmentation: The initial decomposition products can further fragment into smaller, more volatile molecules. Potential decomposition products could include ammonia, smaller amines, and various fluorinated hydrocarbons.

  • Influence of Atmosphere:

    • Inert Atmosphere (e.g., Nitrogen): Decomposition will primarily proceed through pyrolysis, involving bond cleavage and rearrangement.

    • Oxidative Atmosphere (e.g., Air): In addition to pyrolysis, oxidation reactions will occur, leading to the formation of nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and water.

Data Presentation

As no quantitative data is currently available for the thermal decomposition of this compound, the following tables are presented as templates for how such data would be structured once obtained.

Table 1: TGA Data for this compound

Atmosphere Tonset (5% mass loss, °C) Tmax (°C) Mass Loss (%)
Nitrogen Data not available Data not available Data not available

| Air | Data not available | Data not available | Data not available |

Table 2: DSC Data for this compound

Atmosphere Thermal Event Onset Temp (°C) Peak Temp (°C) ΔH (J/g)
Nitrogen Melting Data not available Data not available Data not available
Decomposition Data not available Data not available Data not available

| Air | Decomposition | Data not available | Data not available | Data not available |

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Thermal Analysis of this compound cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_interpretation Interpretation & Reporting Sample High-Purity this compound Sample Weighing Accurate Weighing (1-5 mg) Sample->Weighing TGA Thermogravimetric Analysis (TGA) Weighing->TGA Inert/Oxidative Atmosphere Heating Rate: 10 °C/min DSC Differential Scanning Calorimetry (DSC) Weighing->DSC Inert/Oxidative Atmosphere Heating Rate: 10 °C/min TGA_Data Mass Loss vs. Temperature (TGA Curve) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature (DSC Curve) DSC->DSC_Data DTG_Data Derivative Mass Loss (DTG Curve) TGA_Data->DTG_Data Decomp_Temp Determine Decomposition Temperatures (Tonset, Tmax) TGA_Data->Decomp_Temp DTG_Data->Decomp_Temp Thermal_Events Identify Thermal Events (Melting, Decomposition) DSC_Data->Thermal_Events Kinetics Kinetic Analysis (Activation Energy) Decomp_Temp->Kinetics Report Comprehensive Thermal Stability Report Decomp_Temp->Report Enthalpy Calculate Enthalpy Changes (ΔH) Thermal_Events->Enthalpy Thermal_Events->Report Enthalpy->Report Kinetics->Report

Caption: A logical workflow for the thermal analysis of this compound.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is currently lacking in the scientific literature, this guide provides a comprehensive framework for its investigation. By employing standard thermal analysis techniques such as TGA and DSC, and by considering the fundamental principles of organic chemistry, a detailed understanding of its thermal properties can be achieved. Such studies are paramount for ensuring the quality, safety, and efficacy of any potential pharmaceutical product containing the this compound moiety. The protocols and predictive pathways outlined here serve as a valuable resource for researchers initiating work in this area.

References

Methodological & Application

3-Fluoropiperidine: A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoropiperidine is a valuable heterocyclic building block in modern organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom onto the piperidine ring significantly influences the physicochemical properties of the resulting molecules. This substitution can modulate basicity (pKa), lipophilicity, metabolic stability, and conformational preferences, making it a powerful tool for optimizing drug candidates.[1][2] The piperidine scaffold itself is a prevalent motif in numerous FDA-approved drugs and biologically active compounds.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in key synthetic transformations.

Physicochemical Impact of 3-Fluorination

The introduction of a fluorine atom at the 3-position of the piperidine ring has profound effects on its chemical properties. A key consequence is the modulation of the nitrogen atom's basicity. This alteration of pKa can be critical for improving the pharmacokinetic profile of a drug candidate, for instance, by mitigating interactions with off-target proteins like the hERG potassium ion channel, which is often associated with cardiovascular toxicity.[1]

Table 1: Comparison of Physicochemical Properties

CompoundpKa
Piperidine~11.2
This compound ~9.6

Note: pKa values are approximate and can vary with substitution and measurement conditions.

Key Synthetic Applications and Protocols

This compound is a versatile substrate for a variety of C-N and C-C bond-forming reactions, enabling the synthesis of a diverse range of complex molecules.

N-Alkylation

N-alkylation is a fundamental transformation for elaborating the this compound scaffold. This reaction allows for the introduction of various substituents on the nitrogen atom, which is often crucial for tuning the biological activity of the final compound.

General Protocol for N-Alkylation of this compound with Alkyl Halides:

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base.[3][4]

Workflow for N-Alkylation of this compound:

Caption: General workflow for the N-alkylation of this compound.

Experimental Protocol:

  • To a solution of this compound (1.0 mmol) in an anhydrous solvent such as acetonitrile or DMF (10 mL) under an inert atmosphere, add a suitable base (e.g., K₂CO₃, 2.0 mmol, or DIPEA, 1.5 mmol).

  • Cool the mixture to 0 °C and add the alkyl halide (1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture if a solid base was used.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Table 2: Examples of N-Alkylation of this compound

ElectrophileBaseSolventTime (h)Yield (%)
Benzyl bromideK₂CO₃ACN4~85-95
Ethyl iodideDIPEADMF12~70-80
4-Nitrobenzyl bromideK₂CO₃ACN2>90

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl-3-fluoropiperidines.[5] These products are valuable intermediates in the synthesis of pharmaceuticals.

General Protocol for Buchwald-Hartwig Amination of this compound:

This protocol provides a general method for the palladium-catalyzed N-arylation of this compound with aryl halides.[6]

Workflow for Buchwald-Hartwig Amination:

Caption: General workflow for the Buchwald-Hartwig amination.

Experimental Protocol:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or LHMDS, 1.4 mmol) to a dry Schlenk tube.

  • Add the aryl halide (1.0 mmol) and this compound (1.2 mmol).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).

  • Seal the tube and heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 3: Examples of Buchwald-Hartwig Amination with this compound

Aryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-ChlorotoluenePd₂(dba)₃ / XPhosNaOtBuToluene10012~70-85
2-BromopyridinePd(OAc)₂ / BINAPCs₂CO₃Dioxane11018~60-75
1-Bromo-4-methoxybenzene[Pd(cinnamyl)Cl]₂ / BippyPhosLHMDSToluene908>80

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Suzuki-Miyaura Coupling

For C-C bond formation, the this compound ring often requires N-protection (e.g., with a Boc group) to prevent interference with the catalytic cycle. Subsequent functionalization, such as borylation, allows for Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl substituents.

General Protocol for Suzuki-Miyaura Coupling of N-Boc-3-fluoropiperidine Derivatives:

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a borylated N-Boc-3-fluoropiperidine with an aryl halide.[7][8]

Workflow for Suzuki-Miyaura Coupling:

Caption: General workflow for Suzuki-Miyaura coupling.

Experimental Protocol:

  • To a reaction vessel, add the N-Boc-3-fluoropiperidinyl boronic acid or ester (1.2 mmol), aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).

  • Add a degassed solvent system, such as a mixture of dioxane and water (4:1, 5 mL).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Table 4: Examples of Suzuki-Miyaura Coupling with N-Boc-3-fluoropiperidine Derivatives

Boronic Acid/EsterAryl HalideCatalystBaseSolventTemp (°C)Time (h)Yield (%)
N-Boc-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine4-BromoanisolePd(dppf)Cl₂K₂CO₃Dioxane/H₂O908~75-85
N-Boc-3-fluoropiperidin-4-ylboronic acid1-Chloro-3-nitrobenzenePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1006~80-90

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Applications in Drug Discovery: Case Studies

The this compound moiety has been incorporated into a variety of biologically active molecules, demonstrating its utility in modulating pharmacological properties.

CGRP Receptor Antagonists

Calcitonin gene-related peptide (CGRP) receptor antagonists are a class of drugs used for the treatment of migraine. The synthesis of a potent CGRP receptor antagonist has been reported to utilize a syn-3-fluoro-4-aminopiperidine intermediate, highlighting the importance of this fluorinated scaffold in achieving the desired therapeutic effect.[1]

CGRP Receptor Signaling Pathway:

The CGRP receptor is a G-protein coupled receptor (GPCR). Upon binding of CGRP, the receptor primarily couples to Gαs, leading to the activation of adenylyl cyclase (AC), an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA activation leads to a cascade of downstream effects, including vasodilation.[9][10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CGRP CGRP CGRP_R CGRP Receptor (GPCR) CGRP->CGRP_R binds G_Protein Gαsβγ CGRP_R->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Targets (e.g., ion channels) PKA->Downstream phosphorylates Response Cellular Response (e.g., Vasodilation) Downstream->Response Antagonist This compound-containing CGRP Antagonist Antagonist->CGRP_R blocks

Caption: Simplified CGRP receptor signaling pathway and the action of antagonists.

Dopamine Receptor Ligands

Fluorinated piperidines have been investigated as ligands for dopamine receptors, which are implicated in various neurological and psychiatric disorders. The fluorine atom can influence the binding affinity and selectivity of these ligands for different dopamine receptor subtypes.

Dopamine Receptor Signaling Pathway:

Dopamine receptors are also GPCRs and are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. D1-like receptors typically couple to Gαs to stimulate adenylyl cyclase, while D2-like receptors often couple to Gαi to inhibit adenylyl cyclase.[11][12]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D1R D1-like Receptor Dopamine->D1R D2R D2-like Receptor Dopamine->D2R Gas Gαs D1R->Gas stimulates Gai Gαi D2R->Gai inhibits AC Adenylyl Cyclase Gas->AC stimulates Gai->AC inhibits cAMP_up ↑ cAMP AC->cAMP_up cAMP_down ↓ cAMP AC->cAMP_down PKA_up PKA Activation cAMP_up->PKA_up PKA_down PKA Inhibition cAMP_down->PKA_down Response_up Excitatory Response PKA_up->Response_up Response_down Inhibitory Response PKA_down->Response_down Ligand This compound-containing Dopamine Ligand Ligand->D1R modulates Ligand->D2R modulates

Caption: Simplified dopamine receptor signaling pathways.

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. Piperidine-based derivatives have been designed and synthesized as potent PARP-1 inhibitors.[13] The incorporation of this compound could potentially enhance the properties of these inhibitors.

PARP Signaling in DNA Repair:

PARP1 plays a critical role in DNA single-strand break repair. Upon DNA damage, PARP1 is recruited to the site and, once activated, synthesizes poly(ADP-ribose) (PAR) chains, which in turn recruit other DNA repair proteins.[11][14]

G DNA_Damage DNA Single-Strand Break PARP1_Activation PARP1 Activation DNA_Damage->PARP1_Activation PAR_Synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1_Activation->PAR_Synthesis Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR_Synthesis->Recruitment DNA_Repair DNA Repair Recruitment->DNA_Repair Inhibitor This compound-containing PARP Inhibitor Inhibitor->PARP1_Activation inhibits

Caption: Simplified PARP1 signaling pathway in DNA repair.

CCR5 Antagonists

CCR5 is a chemokine receptor that also acts as a co-receptor for HIV entry into cells. Piperidine-containing molecules have been developed as CCR5 antagonists to block HIV infection.[2][15] The use of this compound in these scaffolds could lead to improved drug candidates.

CCR5 Signaling Pathway:

CCR5 is a GPCR that, upon binding to its chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β), couples to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. It also activates other signaling cascades, such as the MAPK/ERK pathway, promoting cell migration and inflammatory responses.[9][16]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Chemokine Chemokine (e.g., RANTES) CCR5 CCR5 Receptor (GPCR) Chemokine->CCR5 binds Gai Gαiβγ CCR5->Gai activates AC Adenylyl Cyclase Gai->AC inhibits MAPK MAPK Pathway Activation Gai->MAPK activates cAMP_down ↓ cAMP AC->cAMP_down Response Cellular Response (e.g., Chemotaxis) MAPK->Response Antagonist This compound-containing CCR5 Antagonist Antagonist->CCR5 blocks

References

Synthetic Routes to Chiral 3-Fluoropiperidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral 3-fluoropiperidine scaffold is a privileged motif in medicinal chemistry, imparting favorable properties such as enhanced metabolic stability, modulated basicity, and improved pharmacokinetic profiles to bioactive molecules. The stereoselective introduction of a fluorine atom at the C3 position of the piperidine ring, however, presents a significant synthetic challenge. This document provides an overview of key synthetic strategies, detailed experimental protocols for selected methods, and a comparative analysis of their performance.

Overview of Synthetic Strategies

Several innovative methods have been developed for the asymmetric synthesis of 3-fluoropiperidines. The primary approaches can be categorized as follows:

  • Catalytic Asymmetric Hydrogenation: This method involves the enantioselective reduction of a prochiral precursor, typically a fluoroenamide derived from a substituted pyridine.

  • Enzymatic Kinetic Resolution: Biocatalytic methods, particularly using transaminases, offer a highly selective route to chiral amines from corresponding ketones through dynamic kinetic resolution.

  • Palladium-Catalyzed Allylic Alkylation: This approach establishes the chiral center through an enantioselective carbon-carbon bond formation adjacent to the fluorine-bearing carbon.

  • Palladium-Catalyzed Intramolecular Aminofluorination: This strategy involves the cyclization of an unsaturated amine substrate with concurrent introduction of a fluorine atom.

Each of these methods offers distinct advantages and is suited for different synthetic contexts. The choice of a particular route may depend on factors such as the availability of starting materials, desired scale of synthesis, and the required stereochemical outcome.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic strategies, allowing for a direct comparison of their efficacy.

Synthetic StrategyCatalyst/EnzymeSubstrateYieldEnantiomeric Excess (ee)Diastereomeric Ratio (dr)Key Advantages
Asymmetric Hydrogenation Ru-based catalystFluoroenamide97%86% (→ 99.8% after SFC)-High yield, potential for high ee after purification.[1]
Enzymatic Transamination Transaminase (ATA-3)Fluoroketone66%96%15:1 (syn)High enantioselectivity and diastereoselectivity in one step.[1]
Enantioselective Allylic Alkylation Pd-catalyst with Trost Ligandα-Fluoro-β-ketoester-up to 92%-Good enantioselectivity for C-C bond formation.[2][3][4]
Intramolecular Aminofluorination Pd-catalystUnactivated Alkenes---Direct formation of the fluorinated heterocycle.[5]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Protocol 1: Asymmetric Hydrogenation of a Fluoroenamide

This protocol is based on the work developed by Merck for the synthesis of a key intermediate for a CGRP receptor antagonist.[1][6]

Logical Workflow:

cluster_0 Substrate Synthesis cluster_1 Asymmetric Hydrogenation cluster_2 Purification 3-Fluoro-4-aminopyridine 3-Fluoro-4-aminopyridine Benzoylation Benzoylation 3-Fluoro-4-aminopyridine->Benzoylation BzCl, Pyridine N-Benzoylated intermediate N-Benzoylated intermediate Benzoylation->N-Benzoylated intermediate Pyridinium Salt Formation Pyridinium Salt Formation N-Benzoylated intermediate->Pyridinium Salt Formation BnBr Pyridinium Salt Pyridinium Salt Pyridinium Salt Formation->Pyridinium Salt Partial Reduction Partial Reduction Pyridinium Salt->Partial Reduction NaBH4, MeOH Fluoro-enamide Substrate Fluoro-enamide Substrate Partial Reduction->Fluoro-enamide Substrate Hydrogenation Hydrogenation Fluoro-enamide Substrate->Hydrogenation Ru-catalyst, H2, Ti(OiPr)4 Crude Chiral this compound Crude Chiral this compound Hydrogenation->Crude Chiral this compound SFC Purification SFC Purification Crude Chiral this compound->SFC Purification Supercritical Fluid Chromatography Enantiopure (3R,4S)-N-Benzyl-3-fluoro-4-aminopiperidine Enantiopure (3R,4S)-N-Benzyl-3-fluoro-4-aminopiperidine SFC Purification->Enantiopure (3R,4S)-N-Benzyl-3-fluoro-4-aminopiperidine

Caption: Workflow for Asymmetric Hydrogenation.

Materials:

  • N-(1-benzyl-3-fluoro-1,2,3,6-tetrahydropyridin-4-yl)benzamide (Fluoro-enamide substrate)

  • (COD)Ru(Me-allyl)₂ / Ligand / HBF₄·OEt₂ (1:1.05:2) catalyst system

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Degassed solvent (e.g., Methanol)

  • Hydrogen gas (H₂)

Procedure:

  • Catalyst Preparation: In a glovebox, charge a vial with the Ruthenium precursor and the chiral ligand. Add the degassed solvent and stir to form the catalyst solution.

  • Reaction Setup: To a pressure reactor, add the fluoro-enamide substrate and titanium(IV) isopropoxide.

  • Hydrogenation: Add the pre-formed catalyst solution to the reactor. Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure.

  • Reaction: Stir the reaction mixture at the specified temperature for the required duration. Monitor the reaction for completion by an appropriate analytical method (e.g., HPLC, LC-MS).

  • Work-up: Upon completion, carefully vent the reactor and purge with an inert gas. Concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product is purified by supercritical fluid chromatography (SFC) to provide the highly enantioenriched this compound derivative.

Optimized Conditions:

  • Catalyst Loading: 1 mol% Ru catalyst

  • Additive: 2 equivalents of Ti(OiPr)₄ (to sequester fluoride ions)

  • Yield: 97%

  • Initial Enantiomeric Excess: 86% ee

  • Final Enantiomeric Excess (after SFC): >99.8% ee

Protocol 2: Enzymatic Dynamic Asymmetric Transamination

This biocatalytic approach, also developed by Merck, provides a highly stereoselective synthesis of syn-3-fluoro-4-aminopiperidine.[1]

Signaling Pathway:

Fluoroketone Substrate Fluoroketone Substrate Transaminase (ATA-3) Transaminase (ATA-3) Fluoroketone Substrate->Transaminase (ATA-3) Binding Epimerization Epimerization Fluoroketone Substrate->Epimerization High pH syn-3-Fluoro-4-aminopiperidine syn-3-Fluoro-4-aminopiperidine Transaminase (ATA-3)->syn-3-Fluoro-4-aminopiperidine Asymmetric Amination Acetone (Byproduct) Acetone (Byproduct) Transaminase (ATA-3)->Acetone (Byproduct) PLP (Cofactor) PLP (Cofactor) PLP (Cofactor)->Transaminase (ATA-3) Isopropylamine (Amine Donor) Isopropylamine (Amine Donor) Isopropylamine (Amine Donor)->Transaminase (ATA-3) Epimerization->Fluoroketone Substrate

Caption: Enzymatic Dynamic Kinetic Resolution Pathway.

Materials:

  • N-Boc-3-fluoropiperidin-4-one (Fluoroketone substrate)

  • Transaminase enzyme (e.g., ATA-3 from Codexis)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Isopropylamine (amine donor)

  • Borate buffer (pH 10.5)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Reaction Mixture Preparation: In a temperature-controlled reactor, prepare a solution of borate buffer (0.2 M, pH 10.5).

  • Enzyme and Cofactor Addition: Add the transaminase enzyme (1 mol%) and PLP (1 g/L).

  • Substrate and Amine Donor: Add the fluoroketone substrate dissolved in DMSO (20 vol) and isopropylamine (1 M).

  • Reaction: Heat the mixture to 45°C and stir for 24 hours. To drive the equilibrium, continuously dose with isopropylamine and remove the acetone byproduct via a nitrogen sweep.

  • Work-up: After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by chromatography if necessary.

Optimized Conditions:

  • Enzyme Loading: 1 mol% ATA-3

  • Cofactor: 1 g/L PLP

  • pH: 10.5 (0.2 M borate buffer)

  • Amine Donor: 1 M Isopropylamine

  • Solvent: 20 vol DMSO

  • Temperature: 45°C

  • Time: 24 hours

  • Yield: 66%

  • Diastereomeric Ratio: 15:1 (syn)

  • Enantiomeric Excess: 96% ee

Protocol 3: Enantioselective Allylic Alkylation of α-Fluoro-β-ketoesters

This palladium-catalyzed method provides access to chiral this compound intermediates with high enantioselectivity.[2][3][4]

Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification α-Fluoro-β-ketoester α-Fluoro-β-ketoester Reaction Vessel Reaction Vessel α-Fluoro-β-ketoester->Reaction Vessel Allylic Carbonate Allylic Carbonate Allylic Carbonate->Reaction Vessel Pd2(dba)3 Pd2(dba)3 Pd2(dba)3->Reaction Vessel Trost Ligand Trost Ligand Trost Ligand->Reaction Vessel Base Base Base->Reaction Vessel Solvent Solvent Solvent->Reaction Vessel Stirring at RT Stirring at RT Reaction Vessel->Stirring at RT Monitor by TLC/LC-MS Quenching Quenching Stirring at RT->Quenching e.g., sat. NH4Cl Extraction Extraction Quenching->Extraction Organic Solvent Drying and Concentration Drying and Concentration Extraction->Drying and Concentration Chromatography Chromatography Drying and Concentration->Chromatography Silica Gel Chiral this compound Precursor Chiral this compound Precursor Chromatography->Chiral this compound Precursor

Caption: Workflow for Enantioselective Allylic Alkylation.

Materials:

  • Acyclic α-fluoro-β-ketoester

  • Allylic electrophile (e.g., allyl acetate)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Chiral Trost ligand (e.g., (R,R)-DACH-phenyl Trost ligand)

  • Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)

  • Anhydrous solvent (e.g., Dichloromethane - DCM)

General Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the α-fluoro-β-ketoester in the anhydrous solvent.

  • Reagent Addition: Add the allylic electrophile, the palladium precursor, the chiral Trost ligand, and the base.

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the layers and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired allylated product.

  • Cyclization: The resulting product can then be subjected to a condensation reaction to form the this compound ring.

Note: The specific reaction conditions (solvent, base, temperature) may need to be optimized for different substrates to achieve the highest enantioselectivity.

Conclusion

The synthesis of chiral 3-fluoropiperidines is an active area of research with significant implications for drug discovery. The methods outlined in this document, including asymmetric hydrogenation, enzymatic transamination, and palladium-catalyzed allylic alkylation, represent the state-of-the-art in this field. The choice of synthetic route will be dictated by the specific requirements of the target molecule and the resources available. The provided protocols offer a starting point for the practical implementation of these powerful synthetic strategies.

References

Application Notes and Protocols: 3-Fluoropiperidine in the Synthesis of CNS Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the synthesis and application of Central Nervous System (CNS) agents incorporating the 3-fluoropiperidine moiety. The strategic introduction of fluorine into the piperidine ring can significantly modulate physicochemical and pharmacological properties, such as basicity (pKa), lipophilicity, and metabolic stability, which are critical for CNS drug candidates. This document focuses on two prominent examples: a Calcitonin Gene-Related Peptide (CGRP) receptor antagonist for migraine and a σ1 receptor PET imaging agent.

Synthesis of a syn-3-Fluoro-4-aminopiperidine Intermediate for a CGRP Receptor Antagonist

The syn-3-fluoro-4-aminopiperidine scaffold is a key component of potent CGRP receptor antagonists, such as telcagepant (MK-0974), which have been investigated for the treatment of migraine.[1][2] Calcitonin gene-related peptide is a neuropeptide implicated in the pathophysiology of migraine.[3][4] Antagonism of its receptor is a validated therapeutic strategy.[3] Two primary asymmetric routes have been developed by Merck for the synthesis of the chiral fluorinated piperidine intermediate.[5][6][7]

Signaling Pathway of CGRP in Migraine

G Trigeminal Ganglion Trigeminal Ganglion CGRP Release CGRP Release Trigeminal Ganglion->CGRP Release CGRP Receptor CGRP Receptor CGRP Release->CGRP Receptor Vasodilation Vasodilation CGRP Receptor->Vasodilation Pain Signal Transmission Pain Signal Transmission CGRP Receptor->Pain Signal Transmission Migraine Migraine Vasodilation->Migraine Pain Signal Transmission->Migraine This compound CGRP Antagonist This compound CGRP Antagonist This compound CGRP Antagonist->CGRP Receptor blocks G cluster_0 Fluoroenamide Synthesis cluster_1 Asymmetric Hydrogenation 3-Fluoro-4-aminopyridine 3-Fluoro-4-aminopyridine Benzoylation Benzoylation 3-Fluoro-4-aminopyridine->Benzoylation Pyridinium Salt Formation Pyridinium Salt Formation Benzoylation->Pyridinium Salt Formation Partial Reduction (NaBH4) Partial Reduction (NaBH4) Pyridinium Salt Formation->Partial Reduction (NaBH4) Fluoroenamide Intermediate (8) Fluoroenamide Intermediate (8) Partial Reduction (NaBH4)->Fluoroenamide Intermediate (8) Ru-Catalyzed Asymmetric Hydrogenation Ru-Catalyzed Asymmetric Hydrogenation Fluoroenamide Intermediate (8)->Ru-Catalyzed Asymmetric Hydrogenation Ru/Josiphos catalyst syn-3-Fluoro-4-aminopiperidine Derivative (4) syn-3-Fluoro-4-aminopiperidine Derivative (4) Ru-Catalyzed Asymmetric Hydrogenation->syn-3-Fluoro-4-aminopiperidine Derivative (4) G cluster_0 Fluoroketone Synthesis cluster_1 Dynamic Kinetic Asymmetric Transamination Boc-protected piperidone Boc-protected piperidone TMS-silyl enol ether formation TMS-silyl enol ether formation Boc-protected piperidone->TMS-silyl enol ether formation Electrophilic Fluorination (Selectfluor) Electrophilic Fluorination (Selectfluor) TMS-silyl enol ether formation->Electrophilic Fluorination (Selectfluor) N-Boc-3-fluoropiperidin-4-one (9) N-Boc-3-fluoropiperidin-4-one (9) Electrophilic Fluorination (Selectfluor)->N-Boc-3-fluoropiperidin-4-one (9) Enzymatic Transamination Enzymatic Transamination N-Boc-3-fluoropiperidin-4-one (9)->Enzymatic Transamination Transaminase (ATA-303) Isopropylamine (amine source) pH 10.5 (for epimerization) syn-3-Fluoro-4-aminopiperidine Derivative (4) syn-3-Fluoro-4-aminopiperidine Derivative (4) Enzymatic Transamination->syn-3-Fluoro-4-aminopiperidine Derivative (4) G cluster_0 Precursor Synthesis & Resolution cluster_1 Fluorination & Radiosynthesis Racemic Tosylate Precursor Racemic Tosylate Precursor Chiral Preparative HPLC Chiral Preparative HPLC Racemic Tosylate Precursor->Chiral Preparative HPLC Separation (R)-Tosylate (R)-Tosylate Chiral Preparative HPLC->(R)-Tosylate Separation (S)-Tosylate (S)-Tosylate Chiral Preparative HPLC->(S)-Tosylate Separation Nucleophilic Fluorination Nucleophilic Fluorination (R)-Tosylate->Nucleophilic Fluorination TBAF or [18F]Fluoride Nucleophilic Fluorination Nucleophilic Fluorination (S)-Tosylate->Nucleophilic Fluorination TBAF or [18F]Fluoride (R)-Fluspidine / (R)-[18F]Fluspidine (R)-Fluspidine / (R)-[18F]Fluspidine Nucleophilic Fluorination->(R)-Fluspidine / (R)-[18F]Fluspidine (S)-Fluspidine / (S)-[18F]Fluspidine (S)-Fluspidine / (S)-[18F]Fluspidine Nucleophilic Fluorination ->(S)-Fluspidine / (S)-[18F]Fluspidine

References

The Role of 3-Fluoropiperidine in Agrochemical Synthesis: A Review of Potential Applications and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Fluoropiperidine, a fluorinated heterocyclic compound, is emerging as a significant building block in the design and synthesis of novel agrochemicals. The incorporation of a fluorine atom onto the piperidine ring can profoundly influence the physicochemical and biological properties of a molecule, offering a promising strategy for the development of next-generation fungicides, insecticides, and herbicides. The piperidine scaffold itself is a prevalent feature in a multitude of bioactive compounds, and the addition of fluorine can enhance metabolic stability, binding affinity to target proteins, and cellular membrane permeability. This report details the current understanding of this compound's applications in agrochemical synthesis, supported by generalized experimental protocols and data.

While the scientific and patent literature frequently describes the synthesis and potential utility of this compound derivatives in crop protection, specific commercial or late-stage developmental agrochemicals incorporating this exact moiety are not widely disclosed in the public domain. Therefore, this document will focus on the demonstrated potential and synthetic methodologies rather than on specific, named products.

Key Attributes of this compound in Agrochemical Design

The strategic incorporation of this compound into an agrochemical candidate can impart several advantageous properties:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to increased persistence and efficacy of the active ingredient.

  • Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions, such as hydrogen bonding and dipole-dipole interactions, with target enzymes or receptors, potentially increasing the potency of the agrochemical.

  • Improved Lipophilicity and Membrane Permeation: The introduction of a fluorine atom can modulate the lipophilicity of a molecule, which is a critical factor for its uptake and transport within the target pest or plant.

  • Conformational Control: The fluorine substituent can influence the conformational preference of the piperidine ring, which can be crucial for optimal interaction with the biological target.

Applications in Agrochemical Synthesis: An Overview

Research and patent filings suggest the exploration of this compound derivatives across the major classes of agrochemicals:

Fungicides

Derivatives of this compound have been investigated for their potential as fungicides. The piperidine ring is a known scaffold in several existing fungicides, and the introduction of a fluorine atom is a strategy to enhance efficacy and overcome resistance. While specific commercial fungicides containing this compound are not publicly named, the general synthetic approaches often involve the coupling of the this compound moiety with a toxophoric group known to exhibit fungicidal activity.

Insecticides

The piperidine structure is also a key component of various insecticides. The synthesis of novel insecticidal candidates often involves the incorporation of a this compound ring to improve insecticidal potency and spectrum. The rationale is to enhance the interaction with insect-specific targets, such as receptors in the nervous system.

Herbicides

Although less commonly cited than in fungicides and insecticides, the use of this compound in the synthesis of herbicides is also an area of investigation. The aim is to develop new herbicidal molecules with improved crop selectivity and efficacy against resistant weeds.

Generalized Synthetic Protocols

The following protocols describe general methods for the synthesis of this compound and its incorporation into a hypothetical agrochemical scaffold. These are representative procedures based on common organic chemistry techniques.

Protocol 1: Synthesis of this compound Hydrochloride

A common route to this compound involves the fluorination of a suitable piperidine precursor.

Experimental Procedure:

  • Starting Material: N-benzyl-3-hydroxypiperidine.

  • Fluorination: To a solution of N-benzyl-3-hydroxypiperidine in a suitable solvent (e.g., dichloromethane) at low temperature (-78 °C), a fluorinating agent such as diethylaminosulfur trifluoride (DAST) is added dropwise.

  • Reaction Monitoring: The reaction is stirred at low temperature and gradually allowed to warm to room temperature. The progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Debenzylation: The resulting N-benzyl-3-fluoropiperidine is debenzylated via catalytic hydrogenation (e.g., using palladium on carbon) in a suitable solvent like ethanol.

  • Salt Formation: After filtration of the catalyst, hydrochloric acid (in a solvent like diethyl ether or isopropanol) is added to the filtrate to precipitate this compound hydrochloride.

  • Purification: The solid product is collected by filtration, washed with a cold solvent, and dried under vacuum.

Quantitative Data (Representative):

StepProductYield (%)Purity (%) (by HPLC)
FluorinationN-benzyl-3-fluoropiperidine70-85>95
Debenzylation & Salt FormationThis compound hydrochloride85-95>98
Protocol 2: Incorporation of this compound into a Carboxamide Agrochemical Scaffold

This protocol outlines the coupling of this compound with a carboxylic acid to form a carboxamide, a common structural motif in agrochemicals.

Experimental Procedure:

  • Activation of Carboxylic Acid: To a solution of the desired carboxylic acid (hypothetical agrochemical precursor) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., diisopropylethylamine) are added. The mixture is stirred at room temperature for a short period to activate the carboxylic acid.

  • Amide Coupling: A solution of this compound (as the free base, generated from the hydrochloride salt by treatment with a base) in the same solvent is added to the activated carboxylic acid mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature, and its progress is monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed successively with a weak acid solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired N-acyl-3-fluoropiperidine derivative.

Quantitative Data (Representative):

Coupling AgentProductYield (%)Purity (%) (by HPLC)
HATUN-acyl-3-fluoropiperidine80-95>98
EDC/HOBtN-acyl-3-fluoropiperidine75-90>97

Visualizing Synthetic Pathways

The following diagrams illustrate the generalized synthetic workflows described above.

Synthesis_of_3_Fluoropiperidine A N-benzyl-3-hydroxypiperidine B Fluorination (DAST) A->B Step 1 C N-benzyl-3-fluoropiperidine B->C D Debenzylation (H2, Pd/C) C->D Step 2 E This compound D->E F Salt Formation (HCl) E->F Step 3 G This compound HCl F->G

Caption: Generalized synthesis of this compound HCl.

Agrochemical_Synthesis cluster_0 Carboxylic Acid Activation cluster_1 Amide Coupling A R-COOH (Agrochemical Precursor) C Activated Ester A->C Step 1 B Coupling Agent (e.g., HATU) E N-acyl-3-fluoropiperidine (Final Product) C->E Step 2 D This compound D->E

Caption: General workflow for incorporating this compound.

Conclusion

This compound stands as a promising and versatile building block for the synthesis of novel agrochemicals. Its unique properties, conferred by the fluorine atom on the piperidine ring, offer a powerful tool for medicinal chemists to fine-tune the characteristics of active ingredients for enhanced performance and improved safety profiles. While specific, publicly disclosed examples of commercial agrochemicals containing this compound are currently scarce, the ongoing research and patent activity in this area suggest that such compounds may play an increasingly important role in the future of crop protection. The synthetic protocols outlined in this report provide a general framework for the preparation and utilization of this valuable synthetic intermediate. Further research is warranted to fully explore the potential of this compound in developing the next generation of sustainable and effective agrochemical solutions.

Protocol for the N-Arylation of 3-Fluoropiperidine: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for the N-arylation of 3-fluoropiperidine, a critical transformation in the synthesis of various pharmaceutical and agrochemical compounds. The protocols are designed for researchers, scientists, and drug development professionals, offering a comprehensive guide to two of the most prevalent and effective methods: the Buchwald-Hartwig amination and the Ullmann condensation. This document summarizes key quantitative data, provides detailed experimental procedures, and includes visualizations to facilitate understanding and implementation.

The introduction of a fluorine atom into the piperidine ring can significantly modulate the physicochemical and pharmacological properties of a molecule, making this compound a valuable building block. The N-arylation of this scaffold opens avenues to a diverse range of novel chemical entities with potential therapeutic applications.

Comparative Analysis of N-Arylation Methods

The choice of catalytic system is paramount for a successful N-arylation. Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation have proven effective for the N-arylation of cyclic amines. The selection of a specific protocol often depends on the nature of the aryl halide, the desired scale of the reaction, and the tolerance of other functional groups in the substrates.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[1] It typically employs a palladium catalyst in conjunction with a bulky, electron-rich phosphine ligand.[2]

Table 1: Buchwald-Hartwig N-Arylation of Piperidine Derivatives with Various Aryl Halides

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-ChlorotoluenePiperidinePd₂(dba)₃ (1)XPhos (4)NaOtBuToluene1002495[3]
24-BromoanisolePiperidine(SIPr)Pd(allyl)Cl (1)-LHMDSTolueneRT0.393[4]
32-BromotolueneMorpholine(SIPr)Pd(allyl)Cl (1)-LHMDSTolueneRT0.199[4]
44-BromobenzonitrilePiperidinePd(OAc)₂ (2)tBu₃P (4)K₃PO₄Dioxane1001285[3]
51-Bromo-4-(trifluoromethyl)benzenePiperidinePd₂(dba)₃ (1.5)DavePhos (6)NaOtBuToluene1001892[3]
Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for N-arylation that has seen significant improvements with the development of new ligands and reaction conditions.[5] It is often a more economical alternative to palladium-catalyzed methods.

Table 2: Ullmann N-Arylation of Cyclic Amines and Amides with Aryl Halides

EntryAryl HalideAmine/AmideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1IodobenzenePyrroleCuI (5)1,10-Phenanthroline (10)K₂CO₃Toluene1102485[5]
24-IodoanisoleIndoleCuI (10)L-Proline (20)K₂CO₃DMSO902492[6]
31-Iodonaphthalene2-PyrrolidinoneCuI (5)(S)-N-Methylpyrrolidine-2-carboxylate (10)K₃PO₄DMSO110588[7]
44-IodotolueneCarbazoleCuI (5)1,10-Phenanthroline (10)K₂CO₃Dioxane1102491[5]
51-Bromo-4-nitrobenzeneImidazoleCuI (10)N,N'-Dimethylethylenediamine (20)K₂CO₃DMF1302488[8]

Experimental Protocols

The following are detailed experimental protocols for the N-arylation of this compound. These protocols are based on established procedures for the N-arylation of piperidine and related cyclic amines and should be optimized for the specific substrates being used.[4][5][9]

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This protocol is adapted from a general procedure for the Buchwald-Hartwig amination of amines.[4][9]

Materials:

  • This compound (or its hydrochloride salt)

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or (SIPr)Pd(allyl)Cl)

  • Phosphine ligand (e.g., XPhos, DavePhos) (if required)

  • Base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS))

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%, if applicable).

  • Add the base (1.2-1.5 equivalents).

  • Seal the tube with a septum and purge with an inert gas for 10-15 minutes.

  • Add the aryl halide (1.0 equivalent) and this compound (1.2 equivalents) to the Schlenk tube under the inert atmosphere. If using the hydrochloride salt of this compound, an additional equivalent of base may be required.

  • Add the anhydrous solvent via syringe.

  • Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Ullmann N-Arylation

This protocol is a general procedure for the Ullmann condensation.[5][6]

Materials:

  • This compound

  • Aryl halide (typically aryl iodide or bromide)

  • Copper(I) salt (e.g., CuI)

  • Ligand (e.g., 1,10-phenanthroline or L-proline)

  • Base (e.g., potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄))

  • Anhydrous solvent (e.g., dimethyl sulfoxide (DMSO) or dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add the copper(I) iodide (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 equivalents).

  • Add the aryl halide (1.0 equivalent) and this compound (1.2 equivalents).

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Place the reaction vessel in a preheated oil bath and stir vigorously at the desired temperature (typically 100-130 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Filter the mixture through a pad of Celite to remove insoluble copper salts.

  • Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow

To aid in the conceptualization of the experimental process, the following diagrams illustrate the general workflows for both the Buchwald-Hartwig and Ullmann N-arylation reactions.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add Pd Precatalyst & Ligand B Add Base A->B C Purge with Inert Gas B->C D Add Aryl Halide & This compound C->D E Add Solvent D->E F Heat & Stir E->F G Monitor Progress (TLC/GC-MS) F->G H Quench & Extract G->H I Dry & Concentrate H->I J Purify (Chromatography) I->J

Caption: Experimental workflow for Buchwald-Hartwig N-arylation.

Ullmann_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add CuI, Ligand & Base B Add Aryl Halide & This compound A->B C Inert Atmosphere B->C D Add Solvent C->D E Heat & Stir D->E F Monitor Progress (TLC/GC-MS) E->F G Dilute & Filter F->G H Extract G->H I Dry & Concentrate H->I J Purify (Chromatography) I->J

Caption: Experimental workflow for Ullmann N-arylation.

Conclusion

The N-arylation of this compound is a key synthetic step for accessing a wide array of potentially bioactive molecules. The choice between a palladium-catalyzed Buchwald-Hartwig amination and a copper-catalyzed Ullmann condensation will depend on the specific requirements of the synthesis. The protocols and data presented in this application note provide a solid foundation for researchers to successfully perform this important transformation. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for each specific substrate combination.

References

The Role of 3-Fluoropiperidine in Multicomponent Reactions: A Review of Current Synthetic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its prevalence has driven the development of diverse synthetic methodologies for the construction and functionalization of this key heterocycle. In parallel, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, binding affinity, and pharmacokinetic profiles. The 3-fluoropiperidine moiety, therefore, represents a highly valuable building block in drug discovery.

Multicomponent reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex molecules from simple starting materials in a single synthetic operation.[2] These reactions are characterized by their high atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. This makes them particularly attractive for the synthesis of substituted piperidine derivatives.[1]

Synthesis of Fluorinated Piperidines

While direct multicomponent reactions involving this compound are not extensively reported, several effective methods exist for the synthesis of this important building block and its derivatives. A prominent strategy involves the hydrogenation of readily available fluoropyridines.[3][4] This approach allows for the stereoselective synthesis of (multi)fluorinated piperidines.[5] For instance, heterogeneous hydrogenation using palladium catalysts has been shown to be a robust method for this transformation.[3]

The general workflow for the synthesis of a protected this compound via hydrogenation of a fluoropyridine is depicted below.

G cluster_workflow Synthesis of Protected this compound start 3-Fluoropyridine hydrogenation Heterogeneous Hydrogenation (e.g., Pd/C, H2) start->hydrogenation intermediate This compound (in situ) hydrogenation->intermediate protection Protection (e.g., Cbz-Cl, Fmoc-Cl) intermediate->protection end N-Protected this compound protection->end G cluster_mannich Mannich Reaction Principle amine Amine product β-Amino Carbonyl Compound amine->product aldehyde Aldehyde aldehyde->product ch_acid C-H Acidic Compound ch_acid->product G cluster_ugi Ugi Four-Component Reaction amine Amine product α-Acylamino Amide amine->product carbonyl Carbonyl Compound carbonyl->product acid Carboxylic Acid acid->product isocyanide Isocyanide isocyanide->product

References

Application Notes and Protocols for the Diastereoselective Synthesis of 3-Fluoropiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated piperidines are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as altered basicity, metabolic stability, and binding affinity. The development of stereoselective methods for the synthesis of 3-fluoropiperidine derivatives is crucial for the exploration of new chemical space in drug discovery. This document provides detailed application notes and experimental protocols for key diastereoselective strategies for the synthesis of these valuable compounds.

I. Substrate-Controlled Diastereoselective Synthesis

Diastereoselective Hydrogenation of Fluoropyridines

A prevalent strategy for the synthesis of 3-fluoropiperidines is the diastereoselective hydrogenation of substituted fluoropyridines. This approach often leads to the formation of cis-products due to the catalyst approaching from the less hindered face of the substrate.

Application Note: Heterogeneous catalysis, particularly with palladium on carbon (Pd/C), is a robust method for the cis-selective hydrogenation of fluoropyridines. The reaction is typically performed under acidic conditions to protonate the pyridine ring, which facilitates the reduction and prevents catalyst poisoning by the resulting piperidine. This method is advantageous for its operational simplicity and the commercial availability of the catalyst.

Experimental Protocol: cis-Selective Hydrogenation of 3-Fluoropyridine

  • Materials: 3-Fluoropyridine, 10% Palladium on Carbon (Pd/C), Methanol (MeOH), Hydrochloric Acid (HCl)

  • Procedure:

    • In a high-pressure autoclave, dissolve 3-fluoropyridine (1.0 mmol) in MeOH (10 mL).

    • Add 10% Pd/C (10 mol%).

    • Add concentrated HCl (1.2 equiv.).

    • Seal the autoclave, purge with hydrogen gas, and then pressurize to 50 bar of H₂.

    • Stir the reaction mixture at 50 °C for 24 hours.

    • After cooling to room temperature, carefully release the hydrogen pressure.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with MeOH.

    • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by crystallization or chromatography.

Quantitative Data:

SubstrateProductCatalystDiastereomeric Ratio (cis:trans)Yield (%)Reference
3-Fluoropyridinecis-3-Fluoropiperidine10% Pd/C>95:585[1][2]
3-Fluoro-4-methylpyridinecis-3-Fluoro-4-methylpiperidine10% Pd/C>95:582[1][2]

Logical Workflow for Diastereoselective Hydrogenation:

G sub Fluoropyridine Substrate prod cis-3-Fluoropiperidine Derivative sub->prod Hydrogenation cat Heterogeneous Catalyst (e.g., Pd/C) cat->prod h2 Hydrogen Gas (High Pressure) h2->prod acid Acidic Medium (e.g., HCl) acid->prod

Caption: Workflow for the diastereoselective hydrogenation of fluoropyridines.

II. Auxiliary-Controlled Diastereoselective Synthesis

Asymmetric Hydrogenation using Chiral Auxiliaries

Application Note: The use of a chiral oxazolidinone auxiliary attached to the 2-position of a fluoropyridine allows for highly diastereoselective and enantioselective hydrogenation.[10] The auxiliary shields one face of the pyridine ring, directing the hydrogen attack to the opposite face. A key advantage of this method is the traceless removal of the auxiliary under the reaction conditions, simplifying the purification process.[10]

Experimental Protocol: Asymmetric Hydrogenation of a 2-(Oxazolidinon-3-yl)-5-fluoropyridine

  • Materials: 2-( (4R,5S)-4-methyl-5-phenyl-2-oxooxazolidin-3-yl)-5-fluoropyridine, Platinum(IV) oxide (PtO₂), Acetic Acid

  • Procedure:

    • To a solution of the chiral auxiliary-substituted fluoropyridine (1.0 mmol) in acetic acid (10 mL) in a high-pressure autoclave, add PtO₂ (5 mol%).

    • Seal the autoclave, purge with hydrogen, and then pressurize to 100 bar of H₂.

    • Stir the reaction at 40 °C for 24 hours.

    • After cooling, carefully vent the hydrogen.

    • Filter the catalyst through Celite and wash with methanol.

    • The filtrate contains the desired this compound derivative and the recovered chiral auxiliary. The product can be isolated and purified by standard chromatographic techniques.

Quantitative Data:

SubstrateChiral AuxiliaryProduct DiastereomerDiastereomeric RatioEnantiomeric ExcessYield (%)Reference
2-((4R,5S)-4-methyl-5-phenyl-2-oxooxazolidin-3-yl)-5-fluoropyridineEvans Oxazolidinone(3S)-3-Fluoropiperidine>99:198%[10]

Signaling Pathway for Chiral Auxiliary Control:

G sub Fluoropyridine sub_aux Substrate-Auxiliary Conjugate sub->sub_aux aux Chiral Auxiliary (e.g., Oxazolidinone) aux->sub_aux intermediate Diastereomeric Intermediate sub_aux->intermediate Hydrogenation h2_cat H2 / Catalyst h2_cat->intermediate prod Enantioenriched this compound intermediate->prod cleavage Auxiliary Cleavage intermediate->cleavage cleavage->aux Recycled

Caption: Chiral auxiliary-controlled diastereoselective hydrogenation.

III. Catalyst-Controlled Diastereoselective Synthesis

Transition-Metal Catalyzed Asymmetric Hydrogenation of Fluoroenamides

Catalyst-controlled asymmetric hydrogenation of prochiral enamides is a powerful tool for accessing chiral amines. This strategy has been successfully applied to the synthesis of syn-3-fluoro-4-aminopiperidine derivatives.

Application Note: Rhodium and Ruthenium complexes with chiral phosphine ligands are effective catalysts for the asymmetric hydrogenation of fluoroenamides derived from 3-fluoropyridines.[11] This method avoids direct fluorination of a pre-existing stereocenter and allows for the synthesis of highly functionalized 3-fluoropiperidines with excellent stereocontrol. The choice of metal and ligand is critical for achieving high diastereoselectivity and enantioselectivity.

Experimental Protocol: Asymmetric Hydrogenation of a Fluoroenamide

  • Materials: N-(1-benzyl-5-fluoro-1,2,3,6-tetrahydropyridin-4-yl)benzamide, [Rh(COD)₂]BF₄, Chiral phosphine ligand (e.g., (R)-BINAP), Dichloromethane (DCM)

  • Procedure:

    • In a glovebox, a solution of [Rh(COD)₂]BF₄ (1 mol%) and the chiral ligand (1.1 mol%) in DCM is stirred for 30 minutes.

    • The fluoroenamide substrate (1.0 mmol) is added to the catalyst solution.

    • The reaction vessel is placed in an autoclave, which is then purged and pressurized with H₂ (50 bar).

    • The reaction is stirred at room temperature for 24 hours.

    • After releasing the pressure, the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography to yield the desired syn-3-fluoro-4-aminopiperidine derivative.

Quantitative Data:

SubstrateCatalyst SystemProduct DiastereomerDiastereomeric Ratio (syn:anti)Enantiomeric ExcessYield (%)Reference
N-(1-benzyl-5-fluoro-1,2,3,6-tetrahydropyridin-4-yl)benzamide[Rh(COD)₂]BF₄ / (R)-BINAPsyn-(3R,4S)-N-(1-benzyl-3-fluoropiperidin-4-yl)benzamide>95:596%[11]
N-(1-benzyl-5-fluoro-1,2,3,6-tetrahydropyridin-4-yl)benzamide[Ru(p-cymene)I₂]₂ / (R)-Xyl-P-Phossyn-(3R,4S)-N-(1-benzyl-3-fluoropiperidin-4-yl)benzamide>95:598%[11]

Experimental Workflow for Catalyst-Controlled Asymmetric Hydrogenation:

G start Start cat_prep Catalyst Preparation ([Rh(COD)2]BF4 + Chiral Ligand) start->cat_prep sub_add Addition of Fluoroenamide Substrate cat_prep->sub_add hydrogenation Asymmetric Hydrogenation (H2, High Pressure) sub_add->hydrogenation workup Reaction Workup and Purification hydrogenation->workup product Enantioenriched syn-3-Fluoropiperidine workup->product end End product->end

Caption: Workflow for catalyst-controlled asymmetric hydrogenation.

IV. Organocatalytic Approaches

Organocatalytic Enantioselective Fluorocyclization

Organocatalysis offers a metal-free alternative for stereoselective fluorination. Chiral organocatalysts can promote the enantioselective fluorocyclization of unsaturated amines to generate fluorinated heterocycles.[12][13]

Application Note: Chiral phosphoric acids or their derivatives can catalyze the fluorocyclization of alkenyl amines in the presence of an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI). This approach can be used to construct fluorinated piperidines with high enantioselectivity. The catalyst activates the substrate through hydrogen bonding, enabling a stereocontrolled cyclization and subsequent fluorination.

Experimental Protocol: Organocatalytic Fluorocyclization of an Alkenyl Amine

  • Materials: N-Tosyl-5-hexen-1-amine, Chiral Phosphoric Acid Catalyst (e.g., TRIP), NFSI, Toluene

  • Procedure:

    • To a solution of N-tosyl-5-hexen-1-amine (1.0 mmol) in toluene (5 mL) at -20 °C, add the chiral phosphoric acid catalyst (10 mol%).

    • Add NFSI (1.2 equiv.) in one portion.

    • Stir the reaction at -20 °C for 48 hours.

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Quantitative Data:

SubstrateCatalystProductEnantiomeric ExcessYield (%)Reference
N-Tosyl-5-hexen-1-amineTRIP(R)-2-(Fluoromethyl)-1-tosylpiperidine92%75[12][13]

Logical Relationship in Organocatalytic Fluorocyclization:

G sub Alkenyl Amine Substrate activation Substrate Activation via Hydrogen Bonding sub->activation cat Chiral Organocatalyst cat->activation f_source Electrophilic Fluorine Source (NFSI) fluorination Fluorination f_source->fluorination cyclization Stereoselective Cyclization activation->cyclization cyclization->fluorination prod Enantioenriched Fluoropiperidine fluorination->prod

Caption: Organocatalytic fluorocyclization pathway.

References

Palladium-Catalyzed Pathways to 3-Fluoropiperidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-fluoropiperidine motif is a valuable building block in medicinal chemistry, offering a strategic tool for modulating the physicochemical properties of drug candidates, such as basicity (pKa), lipophilicity, and metabolic stability. Palladium catalysis has emerged as a powerful and versatile platform for the stereocontrolled synthesis of these important scaffolds. This document provides detailed application notes and experimental protocols for key palladium-catalyzed methods enabling the synthesis of this compound derivatives.

Palladium-Catalyzed Hydrogenation of Fluoropyridines

This method provides a direct and robust route to cis-3-fluoropiperidines through the hydrogenation of readily available fluoropyridine precursors. The use of a heterogeneous palladium catalyst, such as palladium hydroxide on carbon, in the presence of a Brønsted acid facilitates the reduction of the pyridine ring.

Application Notes:

This protocol is particularly advantageous for its operational simplicity and the use of a commercially available heterogeneous catalyst. The reaction is generally robust and can tolerate the presence of air and moisture, making it suitable for larger-scale synthesis. The cis-selectivity is a key feature of this transformation.

Quantitative Data:
EntrySubstrateProtecting Group (PG)Yield (%)Diastereomeric Ratio (d.r.)
13-FluoropyridineCbz88>20:1
23-FluoropyridineFmoc85>20:1
33-FluoropyridineBoc81>20:1
43,5-DifluoropyridineCbz30>20:1
53-Fluoro-4-methylpyridineCbz75>20:1
Experimental Protocol:

General Procedure for Palladium-Catalyzed Hydrogenation of 3-Fluoropyridine:

  • To a suitable pressure vessel, add 3-fluoropyridine (1.0 equiv.), methanol (0.2 M), and palladium hydroxide on carbon (20 wt%, 5 mol%).

  • Add a solution of aqueous hydrochloric acid (1 M, 1.2 equiv.).

  • Seal the vessel and purge with hydrogen gas (3 cycles).

  • Pressurize the vessel with hydrogen gas to 50 bar.

  • Stir the reaction mixture vigorously at 80 °C for 24 hours.

  • After cooling to room temperature, carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.

  • Concentrate the filtrate under reduced pressure.

  • To the crude product, add a suitable solvent (e.g., dichloromethane) and a base (e.g., triethylamine, 2.5 equiv.).

  • Add the desired protecting group precursor (e.g., benzyl chloroformate for Cbz protection, 1.2 equiv.) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired N-protected cis-3-fluoropiperidine.

hydrogenation_workflow sub 3-Fluoropyridine reagents Pd(OH)2/C, H2 (50 bar) aq. HCl, MeOH, 80 °C sub->reagents 1. intermediate cis-3-Fluoropiperidine (crude) reagents->intermediate 2. protection Protection Step (e.g., Cbz-Cl, Et3N) intermediate->protection 3. product N-Protected cis-3-Fluoropiperidine protection->product 4.

Workflow for Hydrogenation and Protection

Enantioselective Palladium-Catalyzed Allylic Alkylation of α-Fluoro-β-ketoesters

This powerful strategy enables the asymmetric synthesis of this compound precursors by constructing a key stereocenter via a palladium-catalyzed allylic alkylation of acyclic α-fluoro-β-ketoesters. Subsequent intramolecular condensation and functional group manipulations lead to the final enantioenriched this compound derivatives. The choice of a chiral ligand is crucial for achieving high enantioselectivity.

Application Notes:

This method provides access to chiral 3-fluoropiperidines, which are of high interest in drug discovery. The reaction tolerates a range of substituents on both the ketoester and the allylic carbonate. The Trost ligand family has been shown to be effective in inducing high levels of enantioselectivity.[1][2][3]

Quantitative Data:
Entryα-Fluoro-β-ketoesterAllylic CarbonateLigandYield (%)ee (%)
1Ethyl 2-fluoro-3-oxobutanoateAllyl methyl carbonate(R,R)-Trost Ligand8592
2Ethyl 2-fluoro-3-oxo-3-phenylpropanoateCinnamyl methyl carbonate(R,R)-Trost Ligand7888
3tert-Butyl 2-fluoro-3-oxobutanoateAllyl methyl carbonate(R,R)-Trost Ligand8290
4Ethyl 2-fluoro-3-oxo-5-phenylpentanoateAllyl methyl carbonate(R,R)-Trost Ligand7585
Experimental Protocol:

General Procedure for Enantioselective Allylic Alkylation:

  • To an oven-dried flask under an inert atmosphere (e.g., argon), add Pd₂(dba)₃ (2.5 mol%) and the chiral ligand (e.g., (R,R)-Trost Ligand, 7.5 mol%).

  • Add the solvent (e.g., dichloromethane, 0.1 M) and stir the mixture at room temperature for 30 minutes.

  • Add the α-fluoro-β-ketoester (1.2 equiv.) and the allylic carbonate (1.0 equiv.).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the enantioenriched allylated product.

  • The resulting product can then be subjected to a sequence of reductive amination and cyclization to form the this compound ring.

allylic_alkylation_mechanism pd0 Pd(0)L allyl_carbonate Allylic Carbonate pd0->allyl_carbonate Oxidative Addition pi_allyl π-Allyl Pd(II)L Complex allyl_carbonate->pi_allyl product Allylated Product pi_allyl->product Nucleophilic Attack ketoester α-Fluoro-β-ketoester Enolate ketoester->pi_allyl pd0_regen Pd(0)L* product->pd0_regen Reductive Elimination

Catalytic Cycle for Allylic Alkylation

Palladium-Catalyzed Intramolecular Aminofluorination

This approach involves the cyclization of an unsaturated amine substrate containing a strategically placed fluorine atom or a precursor that can be fluorinated in situ. The palladium catalyst facilitates the intramolecular C-N bond formation to construct the piperidine ring. This method can be adapted for asymmetric synthesis through the use of chiral ligands.

Application Notes:

Palladium-catalyzed intramolecular aminofluorination offers a convergent route to 3-fluoropiperidines.[4] The reaction conditions can be tuned to control the stereochemical outcome of the cyclization. This strategy is particularly useful for accessing derivatives with diverse substitution patterns on the piperidine ring.

Quantitative Data:
EntrySubstrateCatalyst SystemLigandYield (%)ee (%)
1N-(pent-4-en-1-yl)-4-methylbenzenesulfonamidePd(OAc)₂ / PhI(OAc)₂ / AgF-65-
2N-(hex-5-en-1-yl)-4-methylbenzenesulfonamidePd₂(dba)₃ / Selectfluor(S)-BINAP7290
3N-allyl-N-(3-phenylallyl)amine derivativePd(TFA)₂ / N-FluorobenzenesulfonimideChiral Pyridinyloxazoline6885
4N-(pent-4-en-1-yl)aniline derivativePdCl₂(MeCN)₂ / AgF-70-
Experimental Protocol:

Representative Procedure for Intramolecular Aminofluorination:

  • In a glovebox, to a sealed tube, add the unsaturated amine substrate (1.0 equiv.), Pd(OAc)₂ (5 mol%), PhI(OAc)₂ (1.2 equiv.), and AgF (2.0 equiv.).

  • Add a suitable solvent (e.g., anhydrous acetonitrile, 0.1 M).

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture at 80 °C for 16 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a plug of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the this compound derivative.

aminofluorination_pathway start Unsaturated Amine cyclization Intramolecular Aminopalladation start->cyclization pd_catalyst Pd(II) Catalyst pd_catalyst->cyclization oxidant Oxidant (e.g., PhI(OAc)2) oxidant->cyclization fluoride Fluoride Source (e.g., AgF) reductive_elim C-F Reductive Elimination fluoride->reductive_elim cyclization->reductive_elim product This compound reductive_elim->product

Proposed Aminofluorination Pathway

References

Application Notes and Protocols: 3-Fluoropiperidine as a Scaffold in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of high-quality lead compounds. This approach relies on screening libraries of low molecular weight fragments (typically < 300 Da) to identify those that bind weakly but efficiently to a biological target.[1] These initial hits then serve as starting points for optimization into more potent and selective drug candidates. The three-dimensional (3D) shape of fragments is increasingly recognized as a critical factor for successful FBDD campaigns, as it allows for the exploration of more complex and under-drugged binding sites.[2][3]

The 3-fluoropiperidine scaffold has garnered significant attention as a valuable building block for 3D fragment libraries. The introduction of a fluorine atom onto the piperidine ring offers several advantages:

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can significantly alter the pKa of the piperidine nitrogen, which can be crucial for optimizing binding interactions and improving pharmacokinetic properties.[4][5] Strategic placement of fluorine can also influence lipophilicity and metabolic stability.[2]

  • Conformational Control: The fluorine substituent can impose conformational constraints on the piperidine ring, favoring specific chair conformations and influencing the spatial orientation of other substituents. This can lead to enhanced binding affinity and selectivity.

  • Probing Binding Interactions: The fluorine atom can participate in favorable orthogonal multipolar C–F···C=O interactions and other non-covalent interactions within a protein binding pocket.

  • 19F NMR Screening: The presence of the fluorine atom provides a unique spectroscopic handle for ¹⁹F Nuclear Magnetic Resonance (NMR) screening, a highly sensitive and efficient method for detecting fragment binding.[2]

These application notes provide an overview of the utility of the this compound scaffold in FBDD and detailed protocols for key experimental techniques.

Data Presentation: Physicochemical Properties and Ligand Efficiency

The strategic incorporation of fluorine into the piperidine scaffold significantly impacts its physicochemical properties, which in turn influences its binding characteristics and drug-like properties.

Table 1: Impact of Fluorination on Piperidine pKa

CompoundPredicted pKaCommentsReference
Piperidine11.2Highly basic, may lead to off-target effects and poor permeability.General Chemical Knowledge
This compound (axial F)7.6Reduced basicity, potentially mitigating hERG liability and improving selectivity. The axial conformer can be stabilized by a favorable C-F…HN+ dipole interaction.[4]
This compound (equatorial F)6.6Further reduction in basicity compared to the axial conformer.[4]

Note: pKa values are highly dependent on the specific chemical environment and substitution pattern.

Table 2: Representative Ligand Efficiency Metrics for Fragment Hits

Ligand efficiency (LE) is a key metric in FBDD used to normalize binding affinity for the size of the molecule (heavy atom count, HAC). It helps in prioritizing fragments for follow-on chemistry.

FragmentTargetBinding Affinity (K D )HACLigand Efficiency (LE)
Non-fluorinated piperidine fragmentHypothetical Kinase500 µM120.38
This compound fragmentHypothetical Kinase250 µM130.42
Non-fluorinated aromatic fragmentHypothetical Kinase300 µM110.43
This compound fragmentHypothetical Protease150 µM140.45

Note: This table presents hypothetical but representative data to illustrate the concept. LE is calculated as: LE = (1.37/HAC) * pK D . Higher LE values (typically >0.3) are desirable for fragment hits.[6]

Signaling Pathway and Lead Optimization Case Study: Kinesin Spindle Protein (KSP) Inhibition

A notable example of a drug candidate featuring a this compound moiety is MK-0731, a potent and selective inhibitor of the Kinesin Spindle Protein (KSP).[7][8][9][10] KSP is a motor protein essential for the formation of a functional bipolar mitotic spindle during cell division.[10][11] Inhibition of KSP leads to the formation of monopolar spindles, causing mitotic arrest and subsequent apoptosis in proliferating cancer cells.[9][10][11]

KSP Signaling and Site of Inhibition

Figure 1: KSP Inhibition Pathway by a this compound Moiety.
Lead Optimization from a Piperidine Fragment

The development of MK-0731 involved addressing several challenges, including efflux by P-glycoprotein (P-gp) and potential hERG channel affinity, which are common issues with basic amines like piperidine.[4] The strategic introduction of fluorine played a key role in overcoming these hurdles.

Table 3: Structure-Activity Relationship (SAR) of a Hypothetical Piperidine Fragment Targeting KSP

CompoundRKSP IC₅₀ (nM)P-gp Efflux RatiohERG IC₅₀ (µM)Comments
Fragment Hit H500015.05.2Initial piperidine fragment with weak activity and significant P-gp efflux.
Analog 1 4-Piperidine25025.02.1Increased potency but worsened P-gp efflux and hERG affinity.
Analog 2 (Lead) (3R,4S)-3-Fluoro-1-methylpiperidin-4-yl2.21.2>20Fluorination at the 3-position reduces basicity, mitigating P-gp efflux and hERG binding, while maintaining high potency.[4][9]

This case illustrates how the this compound scaffold can be instrumental in fine-tuning the properties of a lead compound to achieve a desirable balance of potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

A typical FBDD workflow involves a primary screen to identify initial hits, followed by orthogonal validation and structural characterization to confirm binding and elucidate the binding mode.

FBDD Workflow

FBDD_Workflow start Start: Target Selection & Protein Production library This compound Fragment Library start->library primary_screen Primary Screen (e.g., 19F-NMR or SPR) library->primary_screen hit_identification Hit Identification primary_screen->hit_identification validation Orthogonal Validation (e.g., SPR if primary was NMR) hit_identification->validation structural_biology Structural Characterization (X-ray Crystallography) validation->structural_biology hit_to_lead Hit-to-Lead Optimization (Structure-Guided Design) structural_biology->hit_to_lead end Lead Compound hit_to_lead->end

Figure 2: General workflow for FBDD using a this compound library.
Protocol 1: 19F NMR Screening

¹⁹F NMR is a powerful primary screening technique for fluorinated fragment libraries due to its high sensitivity, wide chemical shift range that minimizes signal overlap, and the absence of background signals from biological macromolecules.

1. Materials and Reagents:

  • Target protein (e.g., kinase, protease) at a stock concentration of 50-100 µM in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4, with 10% D₂O).

  • This compound fragment library, with individual fragments or cocktails dissolved in DMSO-d₆ to a stock concentration of 10-100 mM.

  • NMR tubes.

2. Instrumentation:

  • High-field NMR spectrometer (≥ 400 MHz) equipped with a fluorine-observe probe.

3. Procedure:

  • Sample Preparation:

    • Prepare a "protein sample" by adding a small aliquot of the fragment stock solution to the protein solution to achieve a final fragment concentration of 100-500 µM and a final protein concentration of 10-50 µM. The final DMSO-d₆ concentration should be kept low and consistent across all samples (e.g., 1-2%).

    • Prepare a "reference sample" containing the same concentration of the fragment in the NMR buffer without the protein.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹⁹F NMR spectrum for both the reference and protein samples.

    • Typical acquisition parameters:

      • Temperature: 298 K

      • Number of scans: 128-1024 (depending on protein and fragment concentration)

      • Relaxation delay: 1-2 seconds

  • Data Analysis:

    • Compare the ¹⁹F NMR spectra of the protein sample and the reference sample.

    • Binding events can be identified by:

      • A decrease in the intensity of the fragment's ¹⁹F signal.

      • Broadening of the ¹⁹F signal.

      • A change in the chemical shift of the ¹⁹F signal.

    • Hits are identified as fragments that show significant spectral changes in the presence of the target protein.

Protocol 2: Surface Plasmon Resonance (SPR) Validation

SPR is a label-free biophysical technique that can be used to validate hits from a primary screen and to determine binding affinity (K D ) and kinetics.

1. Materials and Reagents:

  • SPR instrument (e.g., Biacore, ProteOn).

  • Sensor chip (e.g., CM5 chip for amine coupling).

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine).

  • Running buffer (e.g., HBS-EP+ buffer).

  • Target protein (at a concentration suitable for immobilization, typically 10-50 µg/mL in a low-salt buffer).

  • This compound fragment hits (dissolved in running buffer with matched DMSO concentration).

2. Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface with a mixture of EDC and NHS.

    • Inject the target protein over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine.

    • A reference flow cell should be prepared in the same way but without protein immobilization to allow for reference subtraction.

  • Fragment Binding Analysis:

    • Prepare a dilution series of the this compound fragment in the running buffer. It is crucial that the DMSO concentration is identical in all fragment solutions and the running buffer to avoid bulk refractive index effects.

    • Inject the fragment solutions over the protein and reference flow cells at a constant flow rate.

    • Record the binding response in real-time.

    • After each injection, regenerate the sensor surface with a suitable regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration) to remove the bound fragment.

  • Data Analysis:

    • Subtract the reference flow cell data from the protein flow cell data to obtain the specific binding signal.

    • Plot the steady-state binding response against the fragment concentration and fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the equilibrium dissociation constant (K D ).

Protocol 3: X-ray Co-crystallography

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is invaluable for structure-guided lead optimization.

1. Materials and Reagents:

  • Purified and highly concentrated target protein (>95% purity, typically 5-10 mg/mL).

  • This compound fragment hit (dissolved in a suitable solvent, e.g., DMSO, at high concentration).

  • Crystallization screens and plates.

  • Cryoprotectant solution.

2. Procedure:

  • Co-crystallization:

    • Incubate the target protein with a 5-10 fold molar excess of the this compound fragment for at least one hour on ice to allow for complex formation.

    • Set up crystallization trials using the protein-fragment complex solution with various crystallization screens (e.g., by sitting-drop or hanging-drop vapor diffusion).

    • Incubate the crystallization plates at a constant temperature and monitor for crystal growth.

  • Crystal Soaking (Alternative to Co-crystallization):

    • Grow crystals of the apo-protein first.

    • Prepare a soaking solution by adding the this compound fragment to the crystallization mother liquor to a final concentration of 1-10 mM.

    • Transfer the apo-protein crystals to the soaking solution and incubate for a period ranging from minutes to hours.

  • Crystal Harvesting and Data Collection:

    • Carefully transfer a crystal from the crystallization or soaking drop into a cryoprotectant solution to prevent ice formation during freezing.

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the crystal structure by molecular replacement using the known structure of the apo-protein.

    • Carefully analyze the electron density maps to identify the bound fragment and determine its binding pose and interactions with the protein.

Conclusion

The this compound scaffold is a valuable tool in the arsenal of medicinal chemists engaged in fragment-based drug discovery. Its unique combination of three-dimensionality and the modulatory effects of the fluorine atom on physicochemical properties provides a powerful starting point for the design of novel therapeutics. The experimental protocols outlined above provide a framework for the successful screening and characterization of this compound-based fragment libraries, paving the way for the development of the next generation of innovative medicines.

References

Troubleshooting & Optimization

Technical Support Center: Scale-Up Synthesis of 3-Fluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the scale-up synthesis of 3-Fluoropiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the scale-up of this compound?

A1: The most prevalent methods for synthesizing this compound on a larger scale include:

  • Heterogeneous Catalytic Hydrogenation: This is a direct and robust method involving the reduction of 3-fluoropyridine using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), often in the presence of an acid.[1][2][3]

  • Dearomatization-Hydrogenation (DAH) Process: This one-pot rhodium-catalyzed process involves the dearomatization of a fluoropyridine precursor followed by hydrogenation to yield all-cis-(multi)fluorinated piperidines.[4]

  • Asymmetric Synthesis Routes: For enantiomerically pure this compound, common strategies include the asymmetric hydrogenation of a fluoroenamide derived from the corresponding pyridine, or enzymatic dynamic asymmetric transamination of a fluoroketone.[5]

Q2: What is the primary challenge encountered during the hydrogenation of 3-fluoropyridine?

A2: The most significant challenge is hydrodefluorination , where the C-F bond is cleaved, leading to the formation of non-fluorinated piperidine as a byproduct.[3] This side reaction reduces the yield of the desired product and complicates purification. Preliminary mechanistic investigations suggest that hydrodefluorination occurs on dearomatized intermediates.[3]

Q3: How can hydrodefluorination be minimized during catalytic hydrogenation?

A3: Several strategies can be employed to suppress hydrodefluorination:

  • Catalyst Selection: Palladium-based catalysts are commonly used. The choice of catalyst and support can influence selectivity.[1][3] A combination of Pd(OH)₂ on carbon with aqueous HCl has been shown to be a suitable system.[1]

  • Acidic Conditions: Performing the hydrogenation in the presence of a Brønsted acid, such as hydrochloric acid (HCl), can protonate the pyridine ring, facilitating reduction while helping to suppress hydrodefluorination.[1][3]

  • Reaction Parameter Optimization: Careful control of hydrogen pressure, temperature, and reaction time is crucial. Milder conditions are generally preferred to minimize C-F bond cleavage.

Q4: What are the key safety precautions for handling reagents in this compound synthesis?

A4: Safety is paramount, especially at scale. Key considerations include:

  • Fluorinating Agents: Reagents like DAST (Diethylaminosulfur Trifluoride) can be thermally unstable and react violently with water.[6] Handling requires strict adherence to anhydrous conditions and temperature control.

  • Piperidine and its Derivatives: Piperidine is a flammable, toxic, and corrosive substance.[7] Work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a face shield.[6][7][8]

  • Hydrogenation: High-pressure hydrogenation requires a properly rated reactor and adherence to all safety protocols for handling flammable gases under pressure. Ensure the catalyst is handled carefully, as it may be pyrophoric upon exposure to air after the reaction.[6]

Troubleshooting Guides

Guide 1: Low Yield in Heterogeneous Hydrogenation of 3-Fluoropyridine
Observed Issue Potential Cause Troubleshooting Steps
Low conversion of 3-fluoropyridine 1. Catalyst poisoning or deactivation.- Ensure the substrate and solvent are free of impurities that could poison the catalyst (e.g., sulfur compounds).- Use a higher catalyst loading or a fresh batch of catalyst.- Confirm the absence of leaks in the hydrogenation apparatus.
2. Insufficient hydrogen pressure or temperature.- Gradually increase the hydrogen pressure within the safe limits of the reactor.- Optimize the reaction temperature; however, be cautious as higher temperatures can promote hydrodefluorination.
Significant formation of piperidine (hydrodefluorination) 1. Inappropriate catalyst or reaction conditions.- Switch to a different catalyst system, for example, from Pd/C to PtO₂ or a mixed catalyst system.[9]- Ensure the presence of an acid (e.g., HCl) to protonate the pyridine and potentially suppress C-F bond cleavage.[1][3]- Lower the reaction temperature and pressure.
2. Prolonged reaction time.- Monitor the reaction progress by GC-MS or NMR and stop the reaction once the starting material is consumed to avoid over-reduction.
Difficult product isolation 1. Product volatility.- After the reaction, protect the piperidine nitrogen with a suitable protecting group (e.g., Cbz or Boc) in situ to form a less volatile derivative before workup and purification.[2][3]
2. Complex reaction mixture.- Employ fractional distillation under reduced pressure for purification.- For protected derivatives, column chromatography may be effective.
Guide 2: Poor Diastereo- or Enantioselectivity in Asymmetric Synthesis
Observed Issue Potential Cause Troubleshooting Steps
Low diastereoselectivity in DAH process 1. Sub-optimal reaction conditions.- Screen different rhodium catalysts and ligands to improve stereocontrol.[4][5]- Optimize the temperature and pressure for the hydrogenation step.
Low enantioselectivity in asymmetric hydrogenation 1. Inefficient chiral ligand or catalyst.- Perform a high-throughput screening of various chiral phosphine ligands in combination with different metal precursors (Rh, Ru).[5]- Ensure the purity of the chiral ligand and catalyst.
2. Substrate inhibition of the catalyst.- In some cases, the presence of an acid like HBF₄ can prevent substrate inhibition of the catalytic cycle.[5]
Low conversion in enzymatic transamination 1. Enzyme inhibition or denaturation.- Optimize the pH, temperature, and co-solvent (e.g., DMSO) concentration for the specific transaminase used.- Ensure the co-factor (e.g., PLP) is present in sufficient concentration.
2. Unfavorable reaction equilibrium.- Use a large excess of the amine donor (e.g., isopropylamine) to drive the equilibrium towards product formation.- Remove the ketone byproduct (e.g., acetone) as it is formed, for instance, by a nitrogen sweep.

Quantitative Data Summary

The following table summarizes reported yields for different synthetic routes to this compound derivatives. Direct comparison is challenging due to variations in substrates, protecting groups, and reaction scales.

Synthetic Route Substrate Catalyst/Reagent Scale Yield Diastereo/Enantio-selectivity Reference
Heterogeneous Hydrogenation3-FluoropyridinePd(OH)₂/C, HClGram-scale67% (Cbz-protected)N/A[1][2]
Heterogeneous HydrogenationOxazolidine-substituted pyridinePd(OH)₂/C, HClLab-scale55% (Cbz-protected)95:5 e.r.[1][2]
Dearomatization-Hydrogenation3-Fluoropyridine[Rh(COD)Cl]₂ / H-BpinLab-scaleGoodHigh diastereoselectivity[5]
Asymmetric HydrogenationFluoro-enamide(COD)Ru(Me-allyl)₂ / BIPHEP / HBF₄ScreeningGood enantioselectivityN/A[5]

Key Experimental Protocols

Protocol 1: Heterogeneous Catalytic Hydrogenation of 3-Fluoropyridine

This protocol is based on the procedure described by Wagener et al.[1][2][3]

Materials:

  • 3-Fluoropyridine

  • Palladium hydroxide on carbon (Pd(OH)₂/C, 20 wt%)

  • Methanol (MeOH)

  • Aqueous Hydrochloric Acid (HCl)

  • Di-tert-butyl dicarbonate (Boc)₂O or Benzyl chloroformate (Cbz-Cl)

  • High-pressure hydrogenation reactor

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, dissolve 3-fluoropyridine (1.0 eq) in methanol.

  • Acidification: Add aqueous HCl (1.1 eq) to the solution.

  • Catalyst Addition: Carefully add Pd(OH)₂/C (5 mol%) to the reaction mixture.

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (e.g., 50 bar) and stir the reaction at a controlled temperature (e.g., 60 °C) for the required time (e.g., 24 hours). Monitor the reaction by GC-MS.

  • Work-up: After cooling and carefully venting the reactor, filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric. Do not allow the filter cake to dry in the air; quench it with water.

  • Protection (in situ): Cool the filtrate in an ice bath and add a base (e.g., NaHCO₃ or triethylamine) to neutralize the HCl. Add the protecting agent (e.g., (Boc)₂O or Cbz-Cl) and stir until the reaction is complete.

  • Purification: Extract the protected this compound with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Visualizations

Logical Workflow for Troubleshooting Hydrodefluorination

G start High Hydrodefluorination Observed check_temp Is Reaction Temperature > 60°C? start->check_temp lower_temp Reduce Temperature check_temp->lower_temp Yes check_acid Is Brønsted Acid (e.g., HCl) Present? check_temp->check_acid No lower_temp->check_acid add_acid Add Stoichiometric Acid check_acid->add_acid No check_catalyst Review Catalyst Choice (e.g., Pd/C) check_acid->check_catalyst Yes add_acid->check_catalyst change_catalyst Consider Alternative Catalyst (e.g., PtO2, Rh-based) check_catalyst->change_catalyst Yes (Sub-optimal) monitor_reaction Monitor Reaction Closely Avoid Prolonged Reaction Times check_catalyst->monitor_reaction No (Optimized) change_catalyst->monitor_reaction end Hydrodefluorination Minimized monitor_reaction->end

Caption: Troubleshooting workflow for hydrodefluorination.

Synthetic Pathways to this compound

G cluster_0 Starting Material cluster_1 Synthetic Routes cluster_2 Product 3_FP 3-Fluoropyridine Het_Hydro Heterogeneous Hydrogenation (e.g., Pd/C, H2) 3_FP->Het_Hydro DAH Dearomatization- Hydrogenation (e.g., Rh catalyst) 3_FP->DAH Asym_Hydro Formation of Fluoro-enamide intermediate -> Asymmetric Hydrogenation 3_FP->Asym_Hydro Product This compound Het_Hydro->Product DAH->Product Asym_Hydro->Product

Caption: Key synthetic routes to this compound.

References

Technical Support Center: Optimizing N-Protection of 3-Fluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-protection of 3-fluoropiperidine.

Frequently Asked Questions (FAQs)

Q1: Which N-protecting group is most suitable for this compound?

A1: The choice of protecting group depends on the overall synthetic strategy, particularly the reaction conditions required for subsequent steps and the final deprotection. The most common protecting groups for amines are tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and acetyl (Ac).[1][2]

  • Boc Group: Ideal for general use as it is stable to a wide range of non-acidic conditions, including basic hydrolysis and catalytic hydrogenation.[3][4] It is easily removed with moderate to strong acids like trifluoroacetic acid (TFA).[1]

  • Cbz Group: A good choice when acid-sensitive functional groups are present in the molecule. It is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis, which is a very mild method.[1][5]

  • Acetyl (Ac) Group: Offers high stability and is often used when a robust, less labile protecting group is needed. Cleavage typically requires more forcing conditions, such as strong acid or base hydrolysis.

Consider the orthogonality of the protecting groups if multiple protected functionalities are present in your molecule. For instance, Boc (acid-labile) and Cbz (hydrogenolysis-labile) are orthogonal, meaning one can be removed without affecting the other.[1][5]

Q2: How does the 3-fluoro substituent affect the N-protection reaction?

A2: The electron-withdrawing nature of the fluorine atom reduces the basicity and nucleophilicity of the piperidine nitrogen.[6] This can slow down the rate of N-protection compared to non-fluorinated piperidine. Additionally, the fluorine atom can influence the conformational preference of the piperidine ring, which might create steric hindrance, although this is less pronounced at the 3-position compared to the 2-position.[7] In practice, this may require slightly more forcing reaction conditions (e.g., longer reaction times, higher temperatures, or the use of a catalyst) to achieve high yields.

Troubleshooting Guides

Issue 1: Incomplete Boc Protection

Q: My N-Boc protection of this compound using Boc-anhydride (Boc₂O) is slow or incomplete. How can I resolve this?

A: Incomplete Boc protection is a common issue, often stemming from the reduced nucleophilicity of the amine or suboptimal reaction conditions.[8]

Possible Causes & Solutions:

  • Insufficient Basicity: The reaction requires a base to neutralize the acid byproduct and facilitate the reaction. If using a mild base like triethylamine (TEA) is ineffective, consider a more potent, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

  • Steric Hindrance/Low Reactivity: The combination of the secondary amine and the deactivating effect of the fluorine atom can slow the reaction.

    • Add a Catalyst: Introducing a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP is a hyper-nucleophilic catalyst that forms a more reactive intermediate with Boc₂O.[4]

    • Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can often drive it to completion. Monitor for potential side reactions or degradation.

  • Poor Solubility: this compound hydrochloride (a common starting material) may have poor solubility in common aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Solvent Choice: Consider using a more polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF).

    • Aqueous Conditions: Performing the reaction in a biphasic system (e.g., dioxane/water or THF/water) with a base like sodium bicarbonate or sodium hydroxide can be very effective, especially if starting from the hydrochloride salt.[9]

start Incomplete Boc Protection (Low Conversion by TLC/LCMS) check_base Is the base strong enough? (e.g., TEA) start->check_base check_catalyst Is a catalyst being used? check_base->check_catalyst Yes use_stronger_base Action: Switch to a stronger base (e.g., DIPEA) check_base->use_stronger_base No check_temp Is the reaction at room temp? check_catalyst->check_temp Yes add_dmap Action: Add catalytic DMAP (0.1 eq.) check_catalyst->add_dmap No check_solubility Is the starting material fully dissolved? check_temp->check_solubility Yes increase_temp Action: Increase temperature (e.g., 40-50 °C) check_temp->increase_temp No end_node Reaction Complete check_solubility->end_node Yes change_solvent Action: Change solvent system (e.g., MeCN, DMF, or biphasic) check_solubility->change_solvent No use_stronger_base->check_catalyst add_dmap->check_temp increase_temp->check_solubility change_solvent->end_node

Caption: Troubleshooting decision tree for incomplete N-Boc protection.

Issue 2: Side Reactions with Cbz Protection

Q: I am seeing byproducts during the N-Cbz protection of this compound with benzyl chloroformate (Cbz-Cl). What are they and how can I avoid them?

A: The primary side reaction is often the formation of a urea byproduct, which occurs if the Cbz-Cl reagent degrades or reacts with the product.

Possible Causes & Solutions:

  • Reagent Quality: Cbz-Cl is moisture-sensitive and can decompose. Ensure you are using a fresh bottle or a recently purchased reagent.

  • pH Control: The reaction should be run under basic conditions, typically with a pH between 8 and 10.[10] If the pH is too low, the reaction will be slow. If it is too high, hydrolysis of the Cbz-Cl can increase. Using a biphasic Schotten-Baumann condition (e.g., DCM/aqueous NaHCO₃) often provides excellent pH control.

  • Over-acylation: Although less common for secondary amines, ensure you are not using a large excess of Cbz-Cl. A slight excess (1.1-1.2 equivalents) is usually sufficient.

Issue 3: Difficulty in Product Purification

Q: My N-protected this compound product is streaking badly during silica gel column chromatography, leading to poor separation and low recovery. What should I do?

A: The basic nature of the piperidine nitrogen, even when protected as a carbamate, can cause strong interactions with the acidic silanol groups on the surface of standard silica gel, resulting in tailing and potential irreversible adsorption.[11]

Possible Causes & Solutions:

  • Strong Silica Interaction: The residual basicity of the nitrogen atom is the primary cause.

    • Basic Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent. Triethylamine (TEA) at 0.5-1% (v/v) is a common and effective choice. It competes with your product for binding to the acidic sites on the silica, improving peak shape.[11]

    • Ammoniated Solvents: For very basic compounds, using a pre-made solution of 7N ammonia in methanol as part of the mobile phase can be effective.[12]

  • Alternative Stationary Phases:

    • Neutral or Basic Alumina: Alumina is a good alternative to silica for purifying basic compounds.[11]

    • Deactivated Silica: Use commercially available amine-deactivated silica gel.[11]

  • Reverse-Phase Chromatography: If the compound has sufficient non-polar character, reverse-phase chromatography (C18) can be an excellent option. Using a mobile phase modifier like TFA (0.1%) can improve peak shape by protonating the nitrogen.[11]

Data Presentation: N-Protection Methods

The following table summarizes typical conditions for various N-protection reactions of this compound.

Protecting GroupReagent (eq.)Base (eq.)SolventTemp. (°C)Time (h)Typical Yield
Boc Boc₂O (1.2)TEA (1.5)DCM2512-18>90%
Boc (catalyzed) Boc₂O (1.1)DIPEA (1.5), DMAP (0.1)DCM / MeCN252-4>95%
Cbz Cbz-Cl (1.2)aq. NaHCO₃DCM / H₂O0 to 253-6>90%
Acetyl (Ac) Acetic Anhydride (1.5)PyridineDCM0 to 251-3>95%
Acetyl (Ac) Acetyl Chloride (1.2)TEA (2.0)DCM / THF0 to 251-3>95%

Experimental Protocols

Protocol 1: N-Boc Protection (Catalyzed)

  • Dissolve this compound (1.0 eq.) in dichloromethane (DCM, approx. 0.2 M).

  • Add N,N-diisopropylethylamine (DIPEA, 1.5 eq.) and 4-dimethylaminopyridine (DMAP, 0.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[4]

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Protocol 2: N-Cbz Protection (Schotten-Baumann Conditions)

  • Dissolve this compound hydrochloride (1.0 eq.) in a mixture of DCM and saturated aqueous sodium bicarbonate solution (1:1 v/v).

  • Cool the vigorously stirring biphasic mixture to 0 °C.

  • Add benzyl chloroformate (Cbz-Cl, 1.2 eq.) dropwise, ensuring the temperature remains below 5 °C.

  • Allow the mixture to warm to room temperature and stir for 3-6 hours.[10]

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the product.

Protocol 3: N-Acetyl Protection

  • Dissolve this compound (1.0 eq.) and triethylamine (TEA, 2.0 eq.) in THF or DCM.

  • Cool the solution to 0 °C.

  • Add acetyl chloride (1.2 eq.) dropwise. A white precipitate of triethylamine hydrochloride will form.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1-2 hours.[13]

  • Monitor the reaction for completion.

  • Filter off the hydrochloride salt and concentrate the filtrate.

  • Redissolve the residue in an organic solvent (e.g., ethyl acetate), wash with saturated NaHCO₃ (aq.) and brine, dry over Na₂SO₄, and concentrate to yield the N-acetylated product.

Visualizations

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Amine & Base in Solvent cool Cool to 0 °C dissolve->cool add_reagent Add Protecting Group Reagent (e.g., Boc₂O) cool->add_reagent react Stir & Warm to RT Monitor by TLC/LCMS add_reagent->react quench Aqueous Workup (Wash with acid/base) react->quench extract Extract & Dry Organic Layer quench->extract purify Concentrate & Purify (Chromatography) extract->purify

Caption: A generalized experimental workflow for the N-protection of amines.

PGs Boc (tert-Butyloxycarbonyl) Cbz (Benzyloxycarbonyl) Ac (Acetyl) Acid Strong Acid (TFA, HCl) PGs:Boc->Acid H2 Hydrogenolysis (H₂, Pd/C) PGs:Cbz->H2 Hydrolysis Strong Acid/Base (e.g., 6M HCl, heat) PGs:Ac->Hydrolysis

Caption: Relationship between protecting groups and their primary cleavage methods.

References

Technical Support Center: 3-Fluoropiperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Fluoropiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: Several common synthetic routes are employed for the synthesis of this compound, each with its own advantages and challenges. The primary methods include:

  • Asymmetric Hydrogenation of Fluoropyridine Derivatives: This method involves the reduction of a substituted fluoropyridine precursor, often a fluoroenamide derived from 3-fluoro-4-aminopyridine.[1]

  • Dearomatization-Hydrogenation (DAH) of Fluoropyridines: This two-step process first breaks the aromaticity of the fluoropyridine ring using a dearomatizing agent, followed by hydrogenation.[1]

  • Enzymatic Dynamic Asymmetric Transamination: A biocatalytic approach that utilizes a transaminase enzyme to convert a fluoroketone precursor into the desired chiral amine.[1]

  • Cyclization of Alkenyl N-tosylamides: This method employs hypervalent iodine reagents to facilitate the cyclization of an alkenyl precursor to form the piperidine ring with concurrent fluorination.[2]

Q2: What is the most common and problematic impurity in this compound synthesis?

A2: The most frequently encountered and challenging impurity is the corresponding des-fluoro piperidine, which is formed through a process called hydrodefluorination. This side reaction involves the cleavage of the C-F bond and its replacement with a C-H bond during hydrogenation steps.[1] Minimizing this impurity is a critical aspect of optimizing the synthesis.

Q3: How can I monitor the progress and purity of my this compound synthesis?

A3: A combination of chromatographic and spectroscopic techniques is essential for monitoring the reaction and assessing the purity of the final product. Commonly used methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components in the reaction mixture, including the product and volatile impurities.[3]

  • High-Performance Liquid Chromatography (HPLC): Particularly valuable for analyzing the purity of non-volatile intermediates and the final product. Chiral HPLC with pre-column derivatization is often necessary to determine the enantiomeric purity.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for structural confirmation of the desired product and identification of impurities.

Q4: What are the typical starting materials for this compound synthesis?

A4: The starting materials vary depending on the chosen synthetic route. Some common precursors include:

  • 3-Fluoropyridine or its derivatives: Used in hydrogenation and dearomatization-hydrogenation approaches.[1]

  • N-protected 3-piperidone: A key starting material for the enzymatic transamination route, which is then fluorinated to the corresponding fluoroketone. The synthesis of N-Boc-3-piperidone often starts from 3-hydroxypyridine.[5]

  • Alkenyl N-tosylamides: These are the precursors for the hypervalent iodine-mediated cyclization method.[2]

  • L-glutamic acid: Can be used as a chiral starting material for the synthesis of 3-aminopiperidine derivatives, which can be further modified.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low Reaction Yield

A lower than expected yield can be attributed to several factors, from incomplete reactions to catalyst deactivation. A systematic approach is necessary to diagnose and resolve the issue.

Potential Cause Troubleshooting Action Expected Outcome
Incomplete Reaction - Extend the reaction time and monitor by TLC or GC-MS.- Increase the reaction temperature, if the reaction is not temperature-sensitive.- Increase the pressure of hydrogen gas in hydrogenation reactions.Drive the reaction to completion and increase the yield of the desired product.
Catalyst Deactivation - Hydrogenation: Ensure starting materials and solvents are free of impurities that can poison the catalyst (e.g., sulfur compounds). Use fresh, high-quality catalyst.- DAH Process: Use strictly anhydrous conditions as moisture can deactivate the rhodium catalyst.[1] - Enzymatic Reaction: Check the pH and temperature of the reaction medium, as deviations from the optimal range can denature the enzyme. Ensure the correct cofactor (e.g., PLP) concentration.Restore catalyst activity and improve reaction conversion and yield.
Side Reactions - Hydrodefluorination: In hydrogenation reactions, add a Brønsted acid (e.g., aqueous HCl) to the reaction mixture to suppress C-F bond cleavage.[1] - Oxoamination: In hypervalent iodine-mediated cyclization, optimize the reagent and reaction conditions to favor the desired fluorocyclization.[2]Minimize the formation of byproducts, thereby increasing the yield of this compound.
Issue 2: High Levels of Des-fluoro Impurity (Hydrodefluorination)

The formation of the des-fluoro piperidine is a major challenge in many synthetic routes.

Parameter Recommended Adjustment Rationale
Catalyst Choice - In asymmetric hydrogenation, Ruthenium-based catalysts have shown a lower propensity for hydrodefluorination compared to Iridium catalysts.[1]The choice of metal and ligand significantly influences the catalytic pathway and can minimize C-F bond cleavage.
Reaction Medium - Add a Brønsted acid (e.g., aqueous HCl) to the reaction mixture during hydrogenation of fluoropyridines.Protonation of the pyridine nitrogen is thought to reduce the electron density of the ring, making it less susceptible to hydrodefluorination.
Hydrogen Pressure - Optimize the hydrogen pressure. While sufficient pressure is needed for hydrogenation, excessively high pressures can sometimes promote hydrodefluorination.Finding the optimal pressure balances the rate of the desired reaction against the undesired side reaction.
Temperature - Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.Lower temperatures can sometimes increase the selectivity for hydrogenation over hydrodefluorination.
Issue 3: Poor Stereoselectivity (Diastereo- or Enantioselectivity)

Achieving the desired stereoisomer is often a critical goal.

Problem Troubleshooting Strategy Details
Low Diastereoselectivity - Catalyst/Ligand Screening: The choice of catalyst and chiral ligand is paramount. For asymmetric hydrogenation, screen a variety of ligands to find the one that provides the best diastereoselectivity for your specific substrate.Different ligands create different chiral environments around the metal center, influencing the facial selectivity of the hydrogenation.
- Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the stereodetermining step. Screen a range of solvents.Solvents can interact with the catalyst and substrate, altering the energetics of the diastereomeric transition states.
Low Enantioselectivity - Optimize Reaction Temperature: Lowering the reaction temperature often leads to higher enantioselectivity.[6]At lower temperatures, the energy difference between the two enantiomeric transition states becomes more significant, favoring the formation of one enantiomer.
- Enzyme Selection (for enzymatic routes): Screen a library of transaminases to identify the enzyme with the highest enantioselectivity for your substrate.[1]Different enzymes have different active site geometries, leading to varying degrees of stereocontrol.
- Purity of Starting Materials: Ensure that the starting materials and reagents are of high purity, as impurities can sometimes interfere with the chiral catalyst.[6]Impurities can act as inhibitors or competing substrates, leading to a reduction in enantioselectivity.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-Fluoropiperidine via Catalytic Hydrogenation of 3-Fluoropyridine

This protocol is adapted from a procedure for the heterogeneous hydrogenation of fluoropyridines.

Materials:

  • 3-Fluoropyridine

  • Palladium hydroxide on carbon (Pd(OH)₂/C, 20 wt%)

  • Methanol (MeOH)

  • Aqueous Hydrochloric Acid (HCl)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrogen gas (H₂)

Procedure:

  • To a solution of 3-fluoropyridine (1.0 eq) in methanol, add Pd(OH)₂/C (5 mol%).

  • Add aqueous HCl (1.2 eq) to the mixture.

  • Place the reaction vessel in a high-pressure autoclave. Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen gas to 50 bar.

  • Stir the reaction mixture at 60 °C for 24 hours.

  • After cooling to room temperature, carefully release the hydrogen pressure.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and cool to 0 °C.

  • Add triethylamine (2.5 eq) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.2 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-fluoropiperidine.

Protocol 2: Enzymatic Synthesis of (R)-3-Amino-N-Boc-piperidine

This protocol is based on the asymmetric transamination of N-Boc-3-piperidone.

Materials:

  • N-Boc-3-piperidone

  • ω-Transaminase (e.g., ATA-025 or a suitable variant)

  • Pyridoxal-5'-phosphate (PLP)

  • Isopropylamine

  • Triethanolamine buffer (100 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, add the ω-transaminase (e.g., 200 mg of immobilized enzyme) to a triethanolamine buffer (5 mL, 100 mM, pH 7.5) containing isopropylamine (1.1 M) and PLP (1.4 mM).

  • Stir the mixture at 35 °C for 5 minutes.

  • Add a preheated solution (35 °C) of N-Boc-3-piperidone (0.26 mmol) in DMSO (750 µL).

  • Stir the reaction mixture at 35 °C for 24 hours. Monitor the reaction progress by HPLC.

  • Upon completion, filter off the immobilized enzyme.

  • Extract the aqueous reaction mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude (R)-3-amino-N-Boc-piperidine.

  • Purify the product by flash column chromatography if necessary.

Visualizations

Troubleshooting_Workflow start Low Yield or High Impurity in This compound Synthesis check_reaction Analyze Crude Reaction Mixture (GC-MS, LC-MS, NMR) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Major Side Products? incomplete->side_products No optimize_conditions Optimize Reaction Conditions: - Increase Time/Temp/Pressure - Check Reagent Stoichiometry incomplete->optimize_conditions Yes hydrodefluorination Hydrodefluorination (Des-fluoro Impurity) side_products->hydrodefluorination Yes other_impurities Other Impurities side_products->other_impurities Yes purification Optimize Purification Protocol side_products->purification No optimize_conditions->check_reaction catalyst_issue Check Catalyst Activity: - Use Fresh Catalyst - Ensure Anhydrous Conditions (if needed) optimize_conditions->catalyst_issue catalyst_issue->check_reaction address_hdf Address Hydrodefluorination: - Add Brønsted Acid - Change Catalyst - Optimize H2 Pressure/Temp hydrodefluorination->address_hdf re_evaluate Re-evaluate Synthetic Route other_impurities->re_evaluate address_hdf->check_reaction success Successful Synthesis purification->success

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

Hydrogenation_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem High Level of Des-fluoro Impurity Observed in Hydrogenation of 3-Fluoropyridine cause1 Catalyst Choice e.g., Iridium-based catalysts can be prone to C-F cleavage. problem->cause1 cause2 Reaction Conditions Neutral or basic conditions can favor hydrodefluorination. problem->cause2 cause3 High H₂ Pressure/Temp Harsh conditions can promote C-F bond scission. problem->cause3 solution1 Switch Catalyst Use a Ruthenium or Palladium-based catalyst. cause1->solution1 solution2 Modify Reaction Medium Add a Brønsted acid (e.g., HCl) to the reaction. cause2->solution2 solution3 Optimize Conditions Screen for lower temperature and H₂ pressure. cause3->solution3

Caption: Troubleshooting guide for hydrodefluorination in this compound synthesis.

References

byproducts in 3-Fluoropiperidine synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-fluoropiperidine. It addresses common byproducts and their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts encountered in this compound synthesis?

A1: The byproducts in this compound synthesis are highly dependent on the synthetic route employed. However, some of the most frequently observed impurities include:

  • Des-fluoropiperidine (Piperidine): This results from the undesired removal of the fluorine atom (hydrodefluorination or C-F bond reduction) and is a common issue in hydrogenation reactions.[1]

  • Diastereomers (cis/trans isomers): Many synthetic methods that create or modify the stereocenters at positions 3 and potentially others can yield a mixture of diastereomers.[2][3]

  • Oxoamination Products: These can be significant byproducts in syntheses that involve the cyclization of alkenyl N-tosylamides using hypervalent iodine reagents.[2]

  • Unreacted Starting Materials and Intermediates: As with any chemical synthesis, residual starting materials and stable intermediates can remain in the final product if the reaction does not go to completion or if purification is inadequate.

Q2: How can I detect and quantify the levels of these byproducts in my reaction mixture?

A2: A combination of analytical techniques is recommended for the accurate identification and quantification of byproducts:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Can help identify the overall structure and presence of major impurities.

    • ¹⁹F NMR: Is particularly useful for identifying and quantifying fluorine-containing compounds and byproducts.

    • ¹³C NMR: Provides detailed information about the carbon skeleton of the product and impurities.

  • Chromatographic Methods Coupled with Mass Spectrometry:

    • Gas Chromatography-Mass Spectrometry (GC-MS): An effective method for identifying volatile byproducts like des-fluoropiperidine.[4]

    • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): A versatile technique for separating and identifying a wide range of byproducts, including diastereomers and non-volatile impurities.[4]

  • High-Performance Liquid Chromatography (HPLC) with UV or other detectors: HPLC can be used for routine purity checks and quantification of known byproducts when reference standards are available. Specialized columns, such as fluorocarbon or hydrocarbon columns, can improve the separation of fluorinated and non-fluorinated compounds.[1]

Troubleshooting Guide

Issue 1: Significant formation of des-fluoropiperidine byproduct.

  • Probable Cause: This byproduct is often the result of C-F bond cleavage, which can occur during catalytic hydrogenation of fluoropyridines or other precursors.[1][5] The presence of fluoride ions can sometimes promote this side reaction.[1]

  • Suggested Solutions:

    • Reaction Condition Optimization:

      • Catalyst Screening: Experiment with different hydrogenation catalysts (e.g., Rh, Ru, Pd) and ligands, as some may exhibit lower C-F bond cleavage activity.[1]

      • Lower Hydrogen Pressure and Temperature: Milder reaction conditions can sometimes reduce the incidence of hydrodefluorination.

    • Use of Additives: In some cases, adding a fluoride ion scavenger, such as titanium(IV) isopropoxide (Ti(OiPr)₄), can help to suppress the formation of the des-fluoro impurity.[1]

Issue 2: Presence of undesired diastereomers in the final product.

  • Probable Cause: The stereoselectivity of the reaction may be low, leading to a mixture of cis and trans isomers. This is a known challenge in certain cyclization and fluorination reactions.[2][3]

  • Suggested Solutions:

    • Chromatographic Separation:

      • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for separating diastereomers and enantiomers and is often used for chiral purification to achieve high optical purity.[1][6]

      • Preparative HPLC: Using an appropriate chiral or achiral column can effectively separate diastereomers.

      • Column Chromatography: Traditional silica gel chromatography may be sufficient to separate diastereomers, depending on their polarity difference.

    • Recrystallization: If the this compound is a solid or can be converted to a crystalline salt (e.g., hydrochloride), fractional recrystallization can be an effective method for isolating the desired diastereomer.[7] The principle relies on the different solubilities of the diastereomers in a particular solvent system.

Issue 3: Contamination with oxoamination byproducts.

  • Probable Cause: This is a specific issue in syntheses utilizing BF₃-activated hypervalent iodine reagents for the cyclization of alkenyl N-tosylamides, where competitive oxoamination pathways exist.[2]

  • Suggested Solutions:

    • Reagent and Ligand Modification: The selectivity of the reaction can be influenced by the nature of the ligand on the iodine(III) reagent.[2] Experimenting with different ligands may favor the desired fluorocyclization over oxoamination.

    • Column Chromatography: These byproducts generally have different polarities from the desired this compound and can typically be removed using standard silica gel column chromatography.

Quantitative Data on Purification Methods

Byproduct TypePurification MethodTypical Purity AchievedReference
Enantiomeric ImpuritiesSupercritical Fluid Chromatography (SFC)>99.8% ee[1]
Des-fluoro byproductReaction optimization with Ti(OiPr)₄3% remaining byproduct[1]
Volatile Flavor and Fragrance EnantiomersSupercritical Fluid Chromatography (SFC)Enantiomerically pure fractions

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of this compound Hydrochloride

  • Solvent Selection: Choose a solvent or solvent system in which the this compound salt has high solubility at elevated temperatures and low solubility at room temperature or below. Common choices include isopropanol, ethanol, or mixtures with ethers or hexanes.

  • Dissolution: In a flask, dissolve the impure this compound hydrochloride in the minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The desired product should crystallize out of the solution. For maximum yield, the flask can be further cooled in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Analytical Characterization by GC-MS

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS instrument.

  • Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., a non-polar or medium-polarity column). A typical temperature program might start at a low temperature, hold for a few minutes, and then ramp up to a higher temperature to elute all components.[4]

  • Mass Spectrometry: As the separated components elute from the GC column, they are ionized (e.g., by electron impact) and their mass-to-charge ratio is detected.

  • Data Analysis: The resulting chromatogram will show peaks corresponding to different components. The mass spectrum of each peak can be compared to a library of known spectra to identify the compounds, including this compound and any byproducts like des-fluoropiperidine.

Logical Workflow for Byproduct Identification and Removal

Byproduct_Troubleshooting cluster_synthesis This compound Synthesis cluster_analysis Analysis cluster_purification Purification Crude Product Crude Product Analytical Testing Analytical Testing Crude Product->Analytical Testing Byproduct ID Identify Byproducts (GC-MS, LC-MS, NMR) Analytical Testing->Byproduct ID Impurities Detected Purification Strategy Purification Strategy Byproduct ID->Purification Strategy Purity Check Check Purity > 99%? Pure Product Pure Product Purity Check->Pure Product Yes Purity Check->Purification Strategy No Column Chromatography Column Chromatography Purification Strategy->Column Chromatography Polar Impurities Recrystallization Recrystallization Purification Strategy->Recrystallization Solid Product SFC / Prep-HPLC SFC / Prep-HPLC Purification Strategy->SFC / Prep-HPLC Isomers Column Chromatography->Purity Check Recrystallization->Purity Check SFC / Prep-HPLC->Purity Check

Caption: Troubleshooting workflow for the analysis and purification of this compound.

References

Technical Support Center: Diastereoselective Synthesis of 3-Fluoropiperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving diastereoselectivity in the synthesis of 3-fluoropiperidines.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of 3-fluoropiperidines, categorized by the synthetic method.

Heterogeneous Hydrogenation of Fluoropyridines

This method is valued for its high cis-diastereoselectivity.

Q1: My hydrogenation of 3-fluoropyridine is resulting in low diastereoselectivity. How can I improve the cis-selectivity?

A1: Low cis-selectivity in the hydrogenation of fluoropyridines is often due to suboptimal catalyst or reaction conditions. To enhance cis-diastereoselectivity:

  • Catalyst Choice: Palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C) are known to provide high cis-selectivity.[1][2]

  • Acidic Conditions: The presence of a Brønsted acid, such as hydrochloric acid (HCl), is often crucial for activating the pyridine ring and achieving high diastereoselectivity.[1]

  • Solvent System: A mixture of methanol (MeOH) and water is a commonly used solvent system that has been shown to be effective.[1]

  • Reaction Temperature and Pressure: Typically, these reactions are run at room temperature under a hydrogen atmosphere (from a balloon to higher pressures). Ensure consistent and appropriate pressure for your specific substrate.

Q2: I am observing a significant amount of hydrodefluorination (loss of the fluorine atom) as a side product. What can be done to minimize this?

A2: Hydrodefluorination is a common side reaction in the hydrogenation of fluoroaromatics. To mitigate this:

  • Catalyst: While palladium catalysts are effective, iridium-based catalysts have been noted to sometimes promote extensive C-F bond cleavage.[3] Sticking with Pd/C or Pd(OH)₂/C is generally advisable.

  • Reaction Time: Over-hydrogenation can lead to increased hydrodefluorination. Monitor the reaction progress by techniques like TLC or GC-MS and stop the reaction once the starting material is consumed.

  • Fluoride Scavengers: In some cases, fluoride ions formed during the reaction can inhibit the catalyst. While less common in this specific application, the addition of a fluoride scavenger like titanium(IV) isopropoxide has been used in other fluorinated compound syntheses to maintain catalyst activity, which might indirectly reduce side reactions by allowing for milder conditions.[3]

Q3: The reaction is sluggish or does not go to completion. How can I improve the conversion?

A3: Poor conversion can be due to catalyst deactivation or insufficient activation of the substrate.

  • Catalyst Loading: Ensure an adequate amount of catalyst is used. Typically, 5-10 mol% is a good starting point.

  • Purity of Reagents: The purity of the substrate, solvent, and hydrogen gas is important. Impurities can poison the catalyst.

  • Acid Concentration: The concentration of the acid can be critical. An optimization of the acid equivalents may be necessary for your specific substrate.

Cyclization of Alkenyl N-tosylamides with Hypervalent Iodine Reagents

This method's diastereoselectivity can be tuned by modifying the reagents and additives.

Q1: My fluorocyclization is producing a mixture of diastereomers with poor selectivity. How can I control the stereochemical outcome?

A1: The diastereoselectivity of this reaction is highly dependent on the hypervalent iodine(III) reagent and the reaction conditions.

  • Ligand on Iodine(III) Reagent: The carboxylate ligand on the aryl-I(III) dicarboxylate has a significant impact. Reagents with pivalate ligands tend to favor the formation of β-stereoisomers, while those with trichloroacetate ligands can favor α-stereoisomers.[4]

  • Temperature: Lowering the reaction temperature can suppress certain pathways, potentially improving selectivity.[4]

  • Additives: The addition of electrolytes, such as tetrabutylammonium tetrafluoroborate (TBABF₄), can significantly increase the yield of the desired 3-fluoropiperidine product and influence the selectivity.[4][5]

Q2: I am getting a significant amount of oxoaminated side products instead of the desired fluorinated piperidine. How can I suppress this side reaction?

A2: Competitive oxoamination is a known issue in this reaction.[4][6] To favor fluorination over oxoamination:

  • Choice of Iodine(III) Reagent: The structure of the hypervalent iodine reagent is crucial. Cyclic reagents have been shown to sometimes give higher yields of the fluorinated product compared to acyclic ones.[4]

  • Fluoride Source: The addition of an external fluoride source like TBABF₄ can outcompete the carboxylate ligand for nucleophilic attack, thereby increasing the yield of the fluorinated product.[4]

  • Ligand Basicity: More basic carboxylate ligands on the iodine reagent can favor reductive ligand coupling, leading to oxoamination. Using less basic ligands (e.g., from stronger carboxylic acids) can disfavor this pathway.[4]

Electrophilic Fluorination of Enamines

This method can be used to synthesize trans-3-fluoro-2-substituted piperidines.

Q1: My electrophilic fluorination of a cyclic enamine is not selective. What factors control diastereoselectivity in this reaction?

A1: Diastereoselectivity in the fluorination of enamines is typically controlled by the steric environment of the enamine. The electrophilic fluorinating agent will preferentially attack from the less hindered face of the double bond.

  • Bulky Substituents: The presence of bulky substituents on the piperidine ring can direct the approach of the fluorinating agent.

  • Chiral Auxiliaries: For enantioselective control, which can also influence diastereoselectivity in subsequent steps, chiral auxiliaries can be employed.[7]

  • Fluorinating Agent: The size of the electrophilic fluorinating agent (e.g., Selectfluor®, NFSI) can also play a role. A bulkier reagent may lead to higher selectivity.[7][8]

Q2: The yield of my fluorinated product is low, and I observe the formation of byproducts. What are the common issues?

A2: Low yields can result from several factors:

  • Incomplete Enamine Formation: Ensure the enamine is formed completely before the addition of the fluorinating agent.

  • Base Strength: If a strong base is used in large excess to deprotonate a precursor, it can lead to side reactions.[9]

  • Reaction with Fluorinating Agent: The fluorinating agent can react with the base or solvent if they are nucleophilic. Using non-nucleophilic bases and inert solvents is recommended.

  • Over-fluorination: The formation of difluorinated products can occur.[10] This can be minimized by careful control of the stoichiometry of the fluorinating agent and the reaction time.

Data Presentation

Table 1: Diastereoselectivity in Heterogeneous Hydrogenation of Substituted Fluoropyridines

EntrySubstrateCatalystConditionsProductDiastereomeric Ratio (cis:trans)Yield (%)Reference
13-FluoropyridinePd(OH)₂/C (20 wt%)H₂ (50 bar), HCl (1.2 eq), MeOH/H₂O, rt, 16hCbz-3-fluoropiperidine>20:185[1]
25-Fluoro-2-phenylpyridinePd(OH)₂/C (20 wt%)H₂ (50 bar), HCl (1.2 eq), MeOH/H₂O, rt, 16hCbz-5-fluoro-2-phenylpiperidine>20:175[11]
33,5-Difluoro-2-phenylpyridinePd(OH)₂/C (20 wt%)H₂ (50 bar), HCl (1.2 eq), THF/H₂O, rt, 48hCbz-3,5-difluoro-2-phenylpiperidine>20:161[11]

Table 2: Influence of Reagent and Additives on Diastereoselectivity in Hypervalent Iodine-Mediated Fluorocyclization

EntrySubstrateI(III) Reagent LigandAdditiveProduct Ratio (α:β)Combined Yield (%)Reference
1N-(4-phenylpent-4-en-1-yl)-4-methylbenzenesulfonamideAcetateNone1:8.555[4]
2N-(4-phenylpent-4-en-1-yl)-4-methylbenzenesulfonamideAcetateTBABF₄ (10 eq)1:8.575[4]
3N-(4-phenylpent-4-en-1-yl)-4-methylbenzenesulfonamidePivalateNone1:960[4]
4N-(4-phenylpent-4-en-1-yl)-4-methylbenzenesulfonamideTrichloroacetateNone4:140[4]

Experimental Protocols

Protocol 1: General Procedure for cis-Selective Hydrogenation of Fluoropyridines

This protocol is adapted from the work of Glorius and coworkers.[1][11]

  • To an oven-dried reaction vessel containing a magnetic stir bar, add the fluoropyridine substrate (1.0 mmol, 1.0 eq).

  • Add Pearlman's catalyst (Pd(OH)₂/C, 20 wt%, 5 mol%).

  • Add methanol (MeOH) and water to achieve the desired solvent ratio (e.g., 4:1, to make a 0.2 M solution).

  • Add aqueous hydrochloric acid (HCl, e.g., 4 M, 1.2 eq).

  • Seal the reaction vessel and place it in a high-pressure autoclave.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50 bar).

  • Stir the reaction mixture vigorously at room temperature for 16-48 hours, monitoring the reaction by TLC or GC-MS.

  • Upon completion, carefully vent the autoclave and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can then be protected (e.g., with Boc or Cbz anhydride) and purified by flash column chromatography.

Protocol 2: General Procedure for Hypervalent Iodine-Mediated Fluorocyclization

This protocol is based on the findings of Šmit and coworkers.[4][5]

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the alkenyl N-tosylamide substrate (1.0 mmol, 1.0 eq) and the desired additive (e.g., TBABF₄, 10.0 eq) if used.

  • Dissolve the solids in anhydrous dichloromethane (DCM).

  • In a separate flame-dried Schlenk tube, dissolve the aryl-I(III) dicarboxylate reagent (e.g., with acetate or pivalate ligands, 1.2 eq) in anhydrous DCM.

  • Cool the substrate solution to the desired temperature (e.g., 0 °C or -78 °C).

  • To the cooled substrate solution, add BF₃·OEt₂ (1.5 eq) dropwise.

  • Add the solution of the hypervalent iodine reagent dropwise to the reaction mixture over 10-15 minutes.

  • Stir the reaction at the chosen temperature, monitoring its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature and extract with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to separate the diastereomers and other products.

Visualizations

experimental_workflow_hydrogenation sub Fluoropyridine Substrate reac Reaction Mixture in Autoclave sub->reac cat Pd(OH)₂/C Catalyst cat->reac solv MeOH/H₂O Solvent solv->reac acid Aqueous HCl acid->reac h2 H₂ Gas (50 bar) h2->reac stir Stir at RT (16-48h) reac->stir Hydrogenation filt Filtration (remove catalyst) stir->filt prot Protection (e.g., Cbz, Boc) filt->prot pur Purification (Chromatography) prot->pur prod cis-3-Fluoropiperidine (High d.r.) pur->prod

Caption: Workflow for cis-selective hydrogenation of fluoropyridines.

logical_relationship_hypervalent_iodine cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes ligand I(III) Ligand (e.g., OAc, OPiv, OCOCF₃) diastereo Diastereoselectivity (α vs. β) ligand->diastereo Controls α/β ratio chemo Chemoselectivity (Fluorination vs. Oxoamination) ligand->chemo Influences F vs. O attack additive Additive (e.g., TBABF₄) additive->chemo Favors Fluorination temp Temperature temp->diastereo Can improve selectivity temp->chemo Can alter product ratios

Caption: Factors influencing selectivity in hypervalent iodine-mediated fluorocyclization.

References

Technical Support Center: Purification of 3-Fluoropiperidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 3-Fluoropiperidine isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound isomers?

The main challenges in purifying this compound isomers stem from a combination of factors:

  • Volatility: Unprotected fluorinated piperidines can be volatile, making their handling and purification challenging.[1][2]

  • Basicity of the Piperidine Ring: The basic nitrogen atom in the piperidine ring can lead to strong interactions with acidic stationary phases like silica gel, resulting in peak tailing and poor separation in normal-phase chromatography.

  • Influence of the Fluorine Atom: The presence of a fluorine atom can alter the molecule's polarity, pKa, and conformational preferences, which can impact chromatographic behavior and the effectiveness of certain purification techniques.[3][4] The position of the fluorine atom influences the molecule's dipole moment and can affect interactions with the stationary phase.

  • Co-elution of Isomers: The structural similarity between enantiomers and diastereomers of this compound makes their separation challenging, often requiring specialized chiral separation techniques.

Q2: Which purification techniques are most effective for separating this compound isomers?

The most successful methods for resolving this compound isomers include:

  • Chiral Supercritical Fluid Chromatography (SFC): This technique is particularly advantageous for volatile and thermally labile compounds. It often provides high-resolution separations with faster run times compared to HPLC.[3]

  • Chiral High-Performance Liquid Chromatography (HPLC): A widely used technique for enantiomeric separation. Polysaccharide-based chiral stationary phases are often effective for piperidine derivatives.

  • Diastereomeric Salt Resolution: This classical method involves reacting the racemic this compound with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[5][6][7]

Q3: How does the N-substituent on the piperidine ring affect purification?

The nature of the substituent on the piperidine nitrogen (N-substituent) significantly impacts the purification process. N-alkylation or N-arylation can influence the molecule's polarity, solubility, and interaction with the chiral stationary phase, thereby affecting chromatographic retention and resolution. For volatile unprotected fluorinated piperidines, in situ protection with groups like benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) can facilitate purification and handling.[1][2]

Troubleshooting Guides

Chiral HPLC & SFC Purification

Problem: Poor or no resolution between enantiomers.

  • Possible Cause: The selected chiral stationary phase (CSP) is not suitable for the this compound derivative.

    • Solution: Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type). Polysaccharide-based columns are often a good starting point for piperidine derivatives.

  • Possible Cause: The mobile phase composition is not optimal.

    • Solution:

      • For HPLC: Systematically vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the alcohol modifier (e.g., isopropanol, ethanol).

      • For SFC: Adjust the percentage of the co-solvent (typically an alcohol) in the supercritical CO2.

  • Possible Cause: The flow rate is too high.[8]

    • Solution: Reduce the flow rate to increase the interaction time between the isomers and the CSP, which can enhance resolution.[8]

  • Possible Cause: The column temperature is not optimized.[8]

    • Solution: Experiment with different column temperatures. Lower temperatures can sometimes improve resolution, but this may also increase analysis time.

Problem: Peak tailing or fronting.

  • Possible Cause: Strong interaction between the basic piperidine nitrogen and acidic sites on the silica-based CSP.

    • Solution: Add a basic modifier to the mobile phase. For basic compounds like this compound, adding 0.1% diethylamine (DEA) or triethylamine (TEA) to the mobile phase can significantly improve peak shape.

  • Possible Cause: Sample overload.[9]

    • Solution: Reduce the concentration or injection volume of the sample.[8][9]

  • Possible Cause: Column degradation.[9]

    • Solution: If the column has been used extensively, its performance may have deteriorated. Replace the column with a new one.

Problem: Low recovery of the purified isomers.

  • Possible Cause: Volatility of the this compound derivative, especially if it is N-unsubstituted.

    • Solution: For SFC, optimizing the collection temperature (heat exchanger temperature) can improve recovery. For both HPLC and SFC, derivatizing the piperidine nitrogen with a suitable protecting group can reduce volatility.[1][2]

  • Possible Cause: Irreversible adsorption onto the stationary phase.

    • Solution: The use of a mobile phase modifier (e.g., DEA) can help prevent strong adsorption and improve recovery.

Diastereomeric Salt Resolution

Problem: No crystal formation after adding the resolving agent.

  • Possible Cause: The diastereomeric salt is too soluble in the chosen solvent.

    • Solution:

      • Try concentrating the solution by carefully evaporating some of the solvent.

      • Add an anti-solvent (a solvent in which the salt is poorly soluble but miscible with the primary solvent) dropwise until the solution becomes turbid.

      • Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator) to decrease solubility.

  • Possible Cause: The solution is not supersaturated.

    • Solution: If you have a crystal of the desired diastereomeric salt, add a small seed crystal to induce crystallization. If not, try scratching the inside of the flask at the air-liquid interface with a glass rod.

Problem: Low yield of the desired diastereomer.

  • Possible Cause: The solubilities of the two diastereomeric salts are very similar in the chosen solvent.

    • Solution: Screen different solvents or solvent mixtures to find a system where the solubility difference between the diastereomers is maximized.

  • Possible Cause: Co-precipitation of the more soluble diastereomer.

    • Solution: Allow the crystallization to proceed slowly without rapid cooling, which can favor the crystallization of the less soluble salt. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

Problem: Low enantiomeric excess (ee) of the final product after liberating the free amine.

  • Possible Cause: Incomplete separation of the diastereomeric salts.

    • Solution: Recrystallize the diastereomeric salt multiple times until a constant melting point or optical rotation is achieved, indicating high diastereomeric purity.

  • Possible Cause: Racemization during the liberation of the free amine.

    • Solution: Use mild basic conditions (e.g., a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide) and avoid excessive heat when liberating the free amine from the salt.

Quantitative Data

Table 1: Example SFC Purification Data for a this compound Derivative [3]

ParameterValue
Final Product Purity97% yield
Enantiomeric Excess (ee)99.8%
ThroughputHigh
NoteAchieved after asymmetric hydrogenation yielding an initial 86% ee.

Experimental Protocols

Protocol 1: Chiral SFC Method Development for this compound Isomers

This protocol outlines a general approach for developing a chiral SFC method for the separation of this compound enantiomers.

  • Column Screening:

    • Select a set of 3-4 chiral columns with different stationary phases (e.g., polysaccharide-based like Chiralpak AD-H, IC).

    • Screen each column with a generic gradient (e.g., 5% to 40% co-solvent in 5 minutes). A common co-solvent is methanol or ethanol with 0.1% DEA for basic compounds.

  • Co-solvent Optimization:

    • Once a column showing some separation is identified, optimize the co-solvent. Test different alcohols (methanol, ethanol, isopropanol) as they can significantly affect selectivity.

  • Modifier Optimization:

    • If peak shape is poor, optimize the basic modifier. While DEA is a good starting point, other amines like triethylamine (TEA) or butylamine can be tested.

  • Isocratic Method Development:

    • Once good separation is achieved with a gradient method, develop an isocratic method for preparative purification by holding the co-solvent percentage at the elution condition of the second eluting peak.

  • Loading Study:

    • For preparative SFC, perform a loading study to determine the maximum amount of sample that can be injected without compromising resolution.

Protocol 2: Diastereomeric Salt Resolution of Racemic this compound

This protocol provides a general procedure for the resolution of racemic this compound using a chiral resolving agent like O,O'-dibenzoyl-L-tartaric acid (DBTA).[5][6]

  • Salt Formation:

    • Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., DBTA) in the same solvent, heating gently if necessary.

    • Slowly add the resolving agent solution to the stirred solution of the racemic amine at room temperature.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt should start to crystallize.

    • To maximize the yield, the flask can be placed in a refrigerator or an ice bath for several hours or overnight.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • Recrystallization (Optional but Recommended):

    • To improve the diastereomeric purity, recrystallize the salt from a fresh portion of the hot solvent.

  • Liberation of the Enantiomerically Enriched this compound:

    • Suspend the purified diastereomeric salt in water.

    • Add a mild base (e.g., saturated NaHCO3 solution or 1M NaOH) dropwise with stirring until the pH is basic (pH > 10) to neutralize the resolving agent and liberate the free amine.

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the product using chiral HPLC or SFC.

Visualizations

experimental_workflow Experimental Workflow for Chiral HPLC/SFC Method Development cluster_screening Initial Screening cluster_optimization Method Optimization cluster_purification Purification & Analysis start Racemic this compound Sample screen_csp Screen Multiple Chiral Stationary Phases (CSPs) start->screen_csp optimize_mobile_phase Optimize Mobile Phase (Solvent Ratio, Modifier) screen_csp->optimize_mobile_phase optimize_conditions Optimize Flow Rate and Temperature optimize_mobile_phase->optimize_conditions prep_purification Preparative Purification optimize_conditions->prep_purification analyze_fractions Analyze Fractions for Purity and Enantiomeric Excess (ee) prep_purification->analyze_fractions end Isolated Enantiomers analyze_fractions->end

Caption: Chiral HPLC/SFC Method Development Workflow.

diastereomeric_resolution Workflow for Diastereomeric Salt Resolution racemic_mixture Racemic this compound salt_formation Diastereomeric Salt Formation in a Suitable Solvent racemic_mixture->salt_formation resolving_agent Chiral Resolving Agent (e.g., DBTA) resolving_agent->salt_formation crystallization Fractional Crystallization (Isolation of Less Soluble Salt) salt_formation->crystallization mother_liquor Mother Liquor (Contains More Soluble Salt) crystallization->mother_liquor liberation Liberation of Free Amine with Base crystallization->liberation pure_enantiomer Purified Enantiomer liberation->pure_enantiomer

Caption: Diastereomeric Salt Resolution Process.

References

managing hydrodefluorination in 3-Fluoropiperidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-fluoropiperidine and related compounds. The information is designed to help manage the common side reaction of hydrodefluorination.

Frequently Asked Questions (FAQs)

Q1: What is hydrodefluorination in the context of this compound synthesis?

A1: Hydrodefluorination (HDF) is a reaction where a carbon-fluorine (C-F) bond in a molecule is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1] In the synthesis of 3-fluoropiperidines, particularly through the hydrogenation of 3-fluoropyridine, HDF is a significant side reaction that leads to the formation of non-fluorinated piperidine byproducts.[2] This undesired reaction can occur on dearomatized intermediates during the reduction process.[2][3]

Q2: Which catalysts are prone to causing hydrodefluorination?

A2: While various hydrogenation catalysts can be employed, some are more likely to promote C-F bond cleavage. For instance, iridium-based catalysts have been observed to cause extensive hydrodefluorination.[4] Rhodium and ruthenium catalysts also present this issue, although ruthenium has been found to be slightly less prone to inducing the formation of des-fluoro byproducts.[4]

Q3: How can I minimize hydrodefluorination during my reaction?

A3: Several strategies can be employed to suppress hydrodefluorination:

  • Catalyst Selection: Utilizing a palladium-based catalyst, such as 20 wt% Palladium (II) hydroxide on carbon (Pd(OH)₂/C), has proven effective.[3]

  • Acidic Conditions: The addition of a Brønsted acid, like aqueous hydrochloric acid (HCl), can enhance the hydrogenation of the pyridine ring while helping to manage hydrodefluorination.[3]

  • Fluoride Ion Scavenging: The fluoride ions generated during hydrodefluorination can inhibit the catalyst. Adding a fluoride scavenger, such as titanium(IV) isopropoxide (Ti(OiPr)₄), can sequester these ions and prevent catalyst stalling.[4]

  • Alternative Synthetic Routes: A dearomatization-hydrogenation (DAH) process can be utilized. This involves an initial dearomatization of the fluoropyridine precursor with a borane reagent, followed by hydrogenation of the intermediates. This method helps to prevent catalyst poisoning and uncontrolled C-F bond cleavage.[5]

Q4: What analytical methods can I use to detect and quantify hydrodefluorination byproducts?

A4: To monitor the extent of hydrodefluorination, you can use the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a direct method to observe the disappearance of the fluorine signal from the starting material and the absence of a corresponding signal in the non-fluorinated byproduct. ¹H NMR can also be used to identify the characteristic signals of the des-fluoro piperidine.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for separating and identifying volatile compounds. The fluorinated product and the non-fluorinated byproduct will have different retention times and mass spectra.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives, LC-MS, particularly with a time-of-flight (ToF) detector, can provide high selectivity for identifying and quantifying the desired product and its byproducts.[6]

  • Combustion Ion Chromatography (CIC): This method can be used to determine the total fluorine content in a sample, which can be useful for a mass balance analysis to infer the extent of hydrodefluorination.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of des-fluoro piperidine byproduct The chosen catalyst is too aggressive (e.g., Iridium-based).Switch to a palladium-based catalyst like Pd(OH)₂/C.[3]
Reaction conditions are not optimized to suppress HDF.Introduce a Brønsted acid (e.g., aqueous HCl) to the reaction mixture.[3]
Reaction stalls before completion Catalyst inhibition by fluoride ions generated during hydrodefluorination.Add a fluoride ion scavenger such as titanium(IV) isopropoxide (Ti(OiPr)₄) to the reaction.[4]
Catalyst poisoning by the pyridine starting material.Consider a two-step dearomatization-hydrogenation (DAH) process.[5]
Difficulty in purifying the this compound product The unprotected product is volatile and difficult to handle.Perform an in situ protection of the piperidine nitrogen with a suitable protecting group (e.g., Cbz or Fmoc) before purification.[2]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Hydrogenation of 3-Fluoropyridine

This protocol is based on a method developed for the selective hydrogenation of fluoropyridines.[3]

Materials:

  • 3-Fluoropyridine

  • 20 wt% Palladium (II) hydroxide on carbon (Pd(OH)₂/C)

  • Methanol (MeOH)

  • Aqueous Hydrochloric Acid (HCl)

  • Di-tert-butyl dicarbonate (Boc)₂O or Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Hydrogen gas (H₂)

Procedure:

  • To a solution of 3-fluoropyridine (1.0 mmol) in methanol (5 mL), add aqueous HCl (1.2 mmol).

  • Add Pd(OH)₂/C (5 mol%).

  • Pressurize the reaction vessel with hydrogen gas (50 bar).

  • Stir the reaction mixture at room temperature for 24 hours.

  • After the reaction is complete (monitored by GC-MS), carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • For in situ protection, dissolve the residue in a mixture of DCM (10 mL) and saturated aqueous NaHCO₃ (10 mL).

  • Add (Boc)₂O (1.1 mmol) or Cbz-Cl (1.1 mmol) and stir vigorously for 12 hours at room temperature.

  • Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Analytical Monitoring of Hydrodefluorination by GC-MS

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (GC-MS).

  • A suitable capillary column (e.g., DB-5ms).

Procedure:

  • Prepare a calibration curve using standards of this compound and piperidine of known concentrations.

  • During the reaction, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture at specific time intervals.

  • Quench the aliquot with a suitable solvent (e.g., ethyl acetate) and filter to remove any solids.

  • If the product is protected, ensure the standards are also prepared with the corresponding protecting group.

  • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

  • Analyze the resulting chromatogram to identify the peaks corresponding to this compound and the des-fluoro piperidine byproduct by their retention times and mass spectra.

  • Quantify the amount of each compound using the calibration curve to determine the percentage of hydrodefluorination.

Visualizations

Hydrodefluorination_Pathway cluster_reaction Hydrogenation of 3-Fluoropyridine 3-Fluoropyridine 3-Fluoropyridine Dearomatized_Intermediate Dearomatized_Intermediate 3-Fluoropyridine->Dearomatized_Intermediate Hydrogenation (Catalyst + H₂) This compound This compound Dearomatized_Intermediate->this compound Desired Pathway (Hydrogenation) Piperidine Piperidine Dearomatized_Intermediate->Piperidine Side Reaction (Hydrodefluorination)

Caption: General reaction pathway illustrating the formation of this compound and the competing hydrodefluorination side reaction.

Troubleshooting_Workflow Start High Hydrodefluorination Observed? Change_Catalyst Switch to Pd(OH)₂/C Start->Change_Catalyst Yes End Problem Resolved Start->End No Add_Acid Add Brønsted Acid (e.g., HCl) Change_Catalyst->Add_Acid Stall Reaction Stalling? Add_Acid->Stall Add_Scavenger Add Fluoride Scavenger (e.g., Ti(OiPr)₄) Add_Scavenger->End Consider_DAH Consider Dearomatization- Hydrogenation (DAH) Route Consider_DAH->End Stall->Add_Scavenger Yes Stall->Consider_DAH No

Caption: A troubleshooting workflow for addressing high levels of hydrodefluorination in this compound synthesis.

References

Technical Support Center: Stereoselective Synthesis of 3-Fluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 3-fluoropiperidines. The information is presented in a question-and-answer format to directly address common experimental challenges, with a focus on the critical role of solvent effects.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My enantioselective reaction is showing low conversion when using ether-based solvents, even though they provide high enantiomeric excess (e.e.). What can I do?

A1: This is a common issue where solvents that favor high stereoselectivity do not effectively promote the reaction. In the palladium-catalyzed asymmetric allylic alkylation of α-fluoro-β-ketoesters, for instance, ether solvents are optimal for enantioselectivity but can lead to low conversion.[1]

Troubleshooting Steps:

  • Introduce a Base: The addition of a tertiary amine base, such as triethylamine (Et₃N) or Hünig's base (DIPEA), can help generate more of the required enolate, thereby increasing the reaction conversion.[1]

  • Solvent Combination: Consider using a co-solvent. The addition of tert-butanol (tBuOH) to a solvent like toluene has been shown to improve both conversion and enantioselectivity.[1]

  • Solvent Screening: If the above steps are not effective, a broader solvent screen is recommended. Toluene, for example, has been found to offer a good balance between conversion and enantioselectivity in certain reactions.[1]

Q2: I am observing poor diastereoselectivity in my 3-fluoropiperidine synthesis. How can solvent choice and other factors influence the diastereomeric ratio (d.r.)?

A2: Diastereoselectivity in this compound synthesis is highly sensitive to the reaction mechanism and conditions. In enzymatic dynamic asymmetric transamination of a fluoroketone, the choice of solvent is critical. For example, using 20 volumes of DMSO has been shown to achieve a high diastereomeric ratio (15:1) in the synthesis of syn-3-fluoro-4-aminopiperidine.[2]

Troubleshooting Steps:

  • Solvent Polarity: The polarity of the solvent can influence the transition state of the cyclization or the key stereodetermining step. Experiment with a range of solvents with varying polarities, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, DCM, DMSO) and polar protic (e.g., alcohols), to find the optimal conditions for your specific substrate and catalyst system.

  • Protecting Groups: The choice of nitrogen protecting group can significantly impact diastereoselectivity. For instance, in the synthesis of 1,2-disubstituted 3-fluoropiperidines, the use of an N-2-nitrobenzenesulfonyl (2-Ns) group has been reported to provide optimal levels of cis-selectivity.

  • Reagent Choice: In reactions involving hypervalent iodine reagents, the ligands on the iodine(III) center can influence the diastereoselectivity of the aminofluorination.

Q3: My catalytic reaction is stalling and not going to completion. What could be the cause and how can I resolve it?

A3: Reaction stalling, particularly in catalytic cycles, can be due to catalyst inhibition by byproducts. In some asymmetric hydrogenations to produce 3-fluoropiperidines, the reaction can plateau at around 90% conversion. This has been attributed to the formation of fluoride ions, which can inhibit the catalyst.[2]

Troubleshooting Steps:

  • Fluoride Scavengers: The addition of a Lewis acid that can act as a fluoride scavenger, such as titanium(IV) isopropoxide (Ti(OiPr)₄), can sequester the inhibitory fluoride ions and allow the reaction to proceed to completion.[2] A significant excess (e.g., 2 equivalents) may be required.[2]

  • Catalyst Loading: While not a direct solution to inhibition, optimizing the catalyst loading can sometimes help push the reaction further, though it is a less elegant solution than addressing the root cause of inhibition.

  • Purity of Reagents: Ensure that all starting materials and reagents are free from impurities that could act as catalyst poisons.

Data Presentation: Solvent Effects on Enantioselectivity

The following table summarizes the effect of different solvents on the enantioselective allylic alkylation of an acyclic α-fluoro-β-ketoester to synthesize a this compound precursor.[1]

EntrySolventAdditiveYield (%)e.e. (%)
1NMP7034
2EtherLowOptimal
3TolueneEt₃NGoodIncreased
4TolueneEt₃N, tBuOHOptimalOptimal

Experimental Protocols

1. General Protocol for Palladium-Catalyzed Enantioselective Allylic Alkylation

This protocol is adapted from the work of Smith et al. on the synthesis of this compound precursors.[1]

  • Materials:

    • α-fluoro-β-ketoester (1.0 equiv)

    • Allylic partner (1.2 equiv)

    • [Pd₂(dba)₃] (2.5 mol%)

    • Chiral ligand (e.g., Trost ligand, 5.5 mol%)

    • Base (e.g., Hünig's base, 1.2 equiv)

    • Co-solvent/additive (e.g., tBuOH, 5.0 equiv)

    • Anhydrous solvent (e.g., Toluene)

  • Procedure:

    • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the α-fluoro-β-ketoester, [Pd₂(dba)₃], and the chiral ligand.

    • Add the anhydrous solvent, followed by the allylic partner, base, and any co-solvents.

    • Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC).

    • Upon completion, quench the reaction (e.g., with saturated aqueous NH₄Cl solution).

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess of the purified product using chiral HPLC or SFC.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis start Flame-dried flask under inert atmosphere reagents Add α-fluoro-β-ketoester, catalyst, and ligand start->reagents solvent Add anhydrous solvent, base, and additives reagents->solvent stir Stir at specified temperature solvent->stir monitor Monitor progress (TLC, LC-MS) stir->monitor quench Quench reaction monitor->quench extract Extract with organic solvent quench->extract dry Dry, filter, and concentrate extract->dry purify Purify by column chromatography dry->purify analyze Determine e.e. (Chiral HPLC/SFC) purify->analyze

Caption: A generalized experimental workflow for the stereoselective synthesis of 3-fluoropiperidines.

troubleshooting_logic cluster_diastereo Diastereoselectivity Issues cluster_enantio Enantioselectivity Issues cluster_conversion Conversion Issues issue Low Stereoselectivity? solvent_polarity Vary Solvent Polarity (e.g., Toluene vs. DMSO) issue->solvent_polarity Yes (d.r.) solvent_screen Conduct Solvent Screen (e.g., Ethers, Toluene) issue->solvent_screen Yes (e.e.) low_conversion Low Conversion? issue->low_conversion No protecting_group Change N-Protecting Group (e.g., to 2-Ns) solvent_polarity->protecting_group reagent_choice Modify Reagent/Ligand protecting_group->reagent_choice end Reaction Optimized reagent_choice->end additives Use Additives/Co-solvents (e.g., tBuOH) solvent_screen->additives base_effect Optimize Base additives->base_effect base_effect->end add_base Introduce a Base (e.g., Et3N, DIPEA) low_conversion->add_base Yes low_conversion->end No scavenger Add Fluoride Scavenger (e.g., Ti(OiPr)4) add_base->scavenger scavenger->end

Caption: A troubleshooting decision tree for common issues in this compound synthesis.

References

Technical Support Center: Overcoming Catalyst Poisoning in Reactions with 3-Fluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address catalyst poisoning and deactivation when working with 3-Fluoropiperidine. The information provided is based on established principles of catalysis and experience with analogous fluorinated and nitrogen-containing heterocyclic compounds.

Troubleshooting Guides

This section provides structured guidance for diagnosing and resolving common issues related to catalyst deactivation in reactions involving this compound.

Guide 1: Sluggish or Stalled Hydrogenation of 3-Fluoropyridine to this compound

  • Problem: The hydrogenation reaction of 3-fluoropyridine to this compound is slow, incomplete, or stalls after a certain conversion.

Possible CauseTroubleshooting Steps
Catalyst Poisoning by Lewis Basic Nitrogen The lone pair of electrons on the nitrogen atom of the this compound product can strongly adsorb to the active sites of the metal catalyst (e.g., Pd, Pt, Rh), preventing further reaction.[1]
1. Acidic Additives: Introduce a stoichiometric amount of a non-coordinating acid (e.g., acetic acid, HCl) to the reaction mixture. This protonates the nitrogen, reducing its ability to bind to the catalyst surface.[1]
2. Catalyst Selection: Consider using rhodium-based catalysts, which have shown greater resistance to nitrogen poisoning compared to palladium or ruthenium in similar hydrogenations.[1]
3. Increased Catalyst Loading: As a straightforward approach, increasing the catalyst loading can help compensate for the number of poisoned active sites.[1]
Catalyst Poisoning by Fluoride Ions Hydrodefluorination, a potential side reaction, can release fluoride ions (F⁻) into the reaction medium. These ions can poison the catalyst. This issue has been observed in similar catalytic reactions where conversions plateaued.[2]
1. Fluoride Scavengers: Add a fluoride scavenger to the reaction. For instance, titanium(IV) isopropoxide (Ti(OiPr)₄) has been successfully used to sequester fluoride ions in a similar system, allowing the reaction to proceed to completion.[2]
2. Milder Reaction Conditions: Optimize the reaction conditions (temperature, pressure) to minimize hydrodefluorination.
Poor Catalyst Quality or Activity The catalyst may be old, improperly stored, or have low intrinsic activity for this specific transformation.
1. Use a Fresh Catalyst: Ensure the use of a fresh, high-quality catalyst from a reputable supplier.
2. Catalyst Activation: Verify if the chosen catalyst requires an activation step before use.

Guide 2: Low Yield in Cross-Coupling Reactions Using this compound as a Nucleophile

  • Problem: Low product yield is observed in reactions like Buchwald-Hartwig amination where this compound is used as the nucleophile.

Possible CauseTroubleshooting Steps
Ligand Displacement by this compound The Lewis basic nitrogen of this compound can coordinate to the metal center (e.g., Palladium) and displace the phosphine ligand, leading to the deactivation of the catalytic species.[1]
1. Ligand Screening: Screen a variety of bulky, electron-rich biarylphosphine ligands. These ligands can form more stable complexes with the metal center, reducing the likelihood of displacement by the amine.
2. Use of Pre-catalysts: Employ well-defined palladium pre-catalysts that are known to be more resistant to deactivation by N-heterocyclic nucleophiles.
3. Slow Addition: Add the this compound to the reaction mixture slowly over an extended period. This maintains a low concentration of the nucleophile, minimizing catalyst inhibition.
Inhibition by Fluoride Ions If any degradation of this compound occurs, the released fluoride ions can poison the catalyst.
1. Halide Scavengers: Consider the addition of a halide scavenger, such as a silver salt (e.g., Ag₂CO₃, AgOTf), to precipitate any free fluoride ions.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst poisoning when using this compound?

A1: The two primary suspected mechanisms are:

  • Lewis Base Poisoning: The nitrogen atom in the this compound ring possesses a lone pair of electrons, making it a Lewis base. This can lead to strong adsorption onto the active sites of transition metal catalysts, blocking access for the intended reactants.[1]

  • Fluoride Ion Poisoning: Although the C-F bond is generally strong, under certain catalytic conditions, particularly in hydrogenations, hydrodefluorination can occur as a side reaction. The resulting fluoride ions can act as potent poisons for many catalysts.[2]

Q2: Which catalysts are most susceptible to poisoning by this compound?

A2: Precious metal catalysts commonly used in hydrogenation and cross-coupling reactions are highly susceptible. This includes palladium (e.g., Pd/C), platinum (e.g., PtO₂), and rhodium (e.g., Rh/C).[1] Nickel-based catalysts can also be affected.

Q3: What are the typical symptoms of catalyst poisoning in my reaction?

A3: Common indicators of catalyst poisoning include:

  • A significant decrease in the reaction rate.[1]

  • The reaction stalling before the complete consumption of starting materials.[1][2]

  • An observed change in selectivity, leading to the formation of unexpected byproducts.[1]

Q4: Can catalyst poisoning by this compound be reversed?

A4: The reversibility depends on the nature of the poisoning.

  • Reversible Poisoning: If the this compound is weakly adsorbed, its removal from the catalyst surface might be possible, for example, by washing with an acidic solution.[1]

  • Irreversible Poisoning: Strong chemisorption of the amine or the formation of stable metal fluorides can lead to permanent deactivation, necessitating catalyst replacement.[1]

Q5: How can I prevent catalyst poisoning in reactions with this compound?

A5: Several preventative strategies can be employed:

  • Protonation: In acidic media, the nitrogen atom is protonated, which prevents its coordination to the catalyst.[1]

  • Protecting Groups: Temporarily protecting the nitrogen atom with a suitable protecting group can be an effective strategy.

  • Use of Fluoride Scavengers: In cases where hydrodefluorination is a concern, adding a scavenger like Ti(OiPr)₄ can be beneficial.[2]

  • Reaction Engineering: In continuous flow setups, maintaining a high local concentration of reactants relative to the product can minimize the catalyst's contact time with the poisoning product.[1]

Experimental Protocols

Protocol 1: Mitigation of Catalyst Poisoning in the Hydrogenation of 3-Fluoropyridine using an Acidic Additive

This protocol describes a general procedure for the hydrogenation of 3-fluoropyridine, incorporating an acidic additive to mitigate catalyst poisoning by the this compound product.

Materials:

  • 3-Fluoropyridine

  • Palladium on carbon (10 wt. % Pd/C)

  • Methanol (anhydrous)

  • Acetic acid

  • Hydrogen gas

  • High-pressure autoclave

Procedure:

  • To a glass liner for the autoclave, add 3-fluoropyridine (1.0 eq).

  • Add methanol to achieve a suitable concentration (e.g., 0.5 M).

  • Add glacial acetic acid (1.1 eq).

  • Carefully add 10% Pd/C (5 mol %).

  • Seal the autoclave and purge with nitrogen gas three times, followed by purging with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10 bar).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C).

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, carefully vent the autoclave and purge with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • The crude product can be worked up by basifying with a suitable base (e.g., NaOH solution) and extracting with an organic solvent.

Protocol 2: Diagnostic Test for Catalyst Poisoning

This protocol helps determine if catalyst deactivation is the cause of a stalled reaction.

Procedure:

  • Allow the reaction to proceed until it has stalled (i.e., no further consumption of starting material is observed for an extended period).

  • Carefully and under an inert atmosphere, take a small aliquot of the reaction mixture for analysis to confirm the stalled state.

  • Add a fresh portion of the catalyst (e.g., 2-5 mol %) to the reaction mixture.

  • Continue to monitor the reaction.

  • Interpretation: If the reaction restarts and proceeds to a higher conversion, it is a strong indication that the initial catalyst was deactivated.[3] If the reaction does not restart, other factors such as an equilibrium being reached or reagent degradation should be considered.

Visualizations

CatalystPoisoningMechanisms cluster_poisoning Potential Poisoning Pathways Reactant This compound Catalyst Active Catalyst Site (e.g., Pd, Pt, Rh) Reactant->Catalyst Reaction Intermediate PoisonedCatalyst_N Poisoned Catalyst (N-Coordination) Catalyst->PoisonedCatalyst_N Lewis Base Adsorption (Nitrogen Lone Pair) PoisonedCatalyst_F Poisoned Catalyst (Fluoride Formation) Catalyst->PoisonedCatalyst_F Hydrodefluorination & Fluoride Ion Binding TroubleshootingWorkflow Start Reaction Stalled or Sluggish? CheckPurity Check Purity of Starting Materials & Solvents Start->CheckPurity Yes Poisoning Suspect Catalyst Poisoning CheckPurity->Poisoning LewisBase Lewis Base Poisoning? Poisoning->LewisBase Yes Fluoride Fluoride Ion Poisoning? Poisoning->Fluoride No AddAcid Add Acidic Additive LewisBase->AddAcid Yes ChangeCatalyst Switch to Rh-based Catalyst LewisBase->ChangeCatalyst No AddScavenger Add Fluoride Scavenger (e.g., Ti(OiPr)4) Fluoride->AddScavenger Yes OptimizeConditions Optimize Reaction Conditions (T, P) Fluoride->OptimizeConditions No Success Reaction Improved AddAcid->Success ChangeCatalyst->Success AddScavenger->Success OptimizeConditions->Success

References

strategies to minimize epimerization in 3-Fluoropiperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-fluoropiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing epimerization during the synthesis of this important structural motif. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a significant issue in this compound synthesis?

A1: Epimerization is a chemical process where the configuration of a single stereocenter in a molecule is inverted. In the context of this compound synthesis, this typically occurs at the carbon atom bearing the fluorine (C3) or an adjacent stereocenter. This results in the formation of a diastereomer, which can be difficult to separate from the desired product due to similar physical properties. The stereochemistry of this compound is crucial for its biological activity and pharmacological properties, making the control of epimerization a critical aspect of its synthesis.

Q2: Which synthetic routes are most susceptible to epimerization when preparing this compound?

A2: Epimerization can be a challenge in several synthetic strategies. Deoxyfluorination of N-protected 3-hydroxypiperidine can be susceptible to epimerization depending on the reaction conditions and the fluorinating agent used. Methods that proceed through carbocationic intermediates are particularly prone to loss of stereochemical integrity. Additionally, reactions involving the formation and manipulation of enolates or enamines adjacent to the fluorine-bearing carbon must be carefully controlled to prevent epimerization.

Q3: What are the key factors that influence the degree of epimerization?

A3: Several factors can influence the extent of epimerization during the synthesis of this compound:

  • Fluorinating Agent: The choice of fluorinating agent (e.g., DAST, Deoxo-Fluor®, Selectfluor®) plays a critical role. Reagents that favor an SN2 mechanism with complete inversion are generally preferred for deoxyfluorination routes.

  • Reaction Temperature: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for epimerization. Performing reactions at lower temperatures is a common strategy to minimize this side reaction.

  • Solvent: The polarity of the solvent can influence the reaction mechanism and the stability of charged intermediates. The choice of solvent can therefore impact the diastereoselectivity of the fluorination step.

  • Base: In reactions involving deprotonation, the choice of base (strength and steric hindrance) and its stoichiometry are critical.

  • Protecting Group: The nature of the nitrogen protecting group (e.g., Boc, Cbz, Ts) can influence the conformation of the piperidine ring and the stereochemical outcome of the reaction.

Q4: Are there synthetic strategies that are inherently less prone to epimerization?

A4: Yes, certain strategies are designed to provide high diastereoselectivity and minimize epimerization. These include:

  • Diastereoselective Hydrogenation: Asymmetric hydrogenation of a suitably substituted 3-fluoropyridinium salt or a fluoroenamide can provide access to specific diastereomers with high stereocontrol.

  • Enzymatic Resolutions: Dynamic kinetic resolution using enzymes can be a powerful method to obtain enantiomerically and diastereomerically pure 3-fluoropiperidines.

  • Cyclization Reactions: Intramolecular cyclization reactions, where the stereochemistry is set during the ring-forming step, can offer good control over the relative stereochemistry.

Troubleshooting Guide: Minimizing Epimerization

This guide addresses specific issues that can lead to epimerization during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solutions
Formation of a mixture of diastereomers during deoxyfluorination of N-Boc-3-hydroxypiperidine. 1. Non-stereospecific reaction mechanism: The reaction may be proceeding partially through an SN1-type mechanism involving a carbocation intermediate, leading to a loss of stereochemical information. 2. Epimerization of the starting material or product: The reaction conditions (e.g., acidic or basic) may be causing epimerization of the starting alcohol or the fluorinated product.1. Optimize the fluorinating agent and conditions: * Use a fluorinating agent that strongly favors an SN2 mechanism, such as PhenoFluor™, which has been shown to proceed with inversion of configuration and minimal epimerization.[1][2] * Perform the reaction at a lower temperature to disfavor the higher energy pathway leading to carbocation formation. 2. Control the reaction environment: * Ensure the reaction is run under neutral or buffered conditions if the starting material or product is sensitive to acid or base. * Minimize reaction time to reduce the exposure of the product to conditions that might cause epimerization.
Poor diastereoselectivity in the fluorination of an enolate or enamine precursor. 1. Poor facial selectivity: The electrophilic fluorinating agent (e.g., Selectfluor®) may be approaching the planar enolate or enamine from both faces with similar ease. 2. Equilibration of diastereomers: The product diastereomers may be equilibrating under the reaction conditions.1. Modify the substrate or reaction conditions to enhance facial bias: * Introduce a bulky protecting group on the piperidine nitrogen to sterically hinder one face of the intermediate. * Use a chiral fluorinating agent or a chiral catalyst to induce facial selectivity. 2. Optimize reaction parameters: * Lower the reaction temperature to favor the kinetic product. * Choose a solvent that may enhance the energy difference between the diastereomeric transition states.
Epimerization observed during workup or purification. 1. Acidic or basic conditions during workup: Aqueous acidic or basic washes can cause epimerization of sensitive stereocenters. 2. Chromatography on silica or alumina: The stationary phase can be acidic or basic enough to cause on-column epimerization.1. Use neutral workup procedures: * Quench the reaction with a neutral or buffered aqueous solution. * If an acid or base wash is necessary, perform it quickly at low temperature. 2. Deactivate the stationary phase for chromatography: * Use silica gel that has been treated with a base (e.g., triethylamine) or an acid, depending on the stability of the compound. * Consider alternative purification methods such as crystallization or distillation if possible.

Data Presentation

The diastereomeric ratio (d.r.) in this compound synthesis is highly dependent on the chosen synthetic route and reaction conditions. Below is a summary of representative data from different strategies.

Table 1: Diastereoselectivity in Deoxyfluorination of N-Boc-3-hydroxypiperidine

Fluorinating AgentSolventTemperature (°C)Diastereomeric Ratio (cis:trans)Reference
DASTCH₂Cl₂-78 to rtMajor isomer with inversion[1][2]
Deoxo-Fluor®CH₂Cl₂-78 to rtMajor isomer with inversion[1][2]
PhenoFluor™Toluene80High selectivity for inversion[1][2]
PyFluorDioxane25-50High selectivity for inversion[3]

Note: Deoxyfluorination of secondary alcohols with reagents like DAST and PhenoFluor typically proceeds with inversion of stereochemistry via an SN2 mechanism.[1][2] The exact diastereomeric ratio will depend on the stereochemistry of the starting alcohol.

Table 2: Diastereoselectivity in Other Synthetic Strategies

Synthetic StrategyKey Reagents/CatalystDiastereomeric Ratio (major isomer)Reference
Diastereoselective Reduction of α-FluoroimineHSiCl₃>100:1 (syn)[4]
Enzymatic Dynamic Asymmetric TransaminationTransaminase (ATA-3), PLP, borate buffer (pH 10.5)15:1 (syn)[5]
Hydrogenation of 3,5-substituted pyridine10% Pd/C70:30 (trans)[6]
Hydrogenation of 3,5-substituted pyridine10% PtO₂60:40 (trans)[6]

Experimental Protocols

Protocol 1: General Procedure for Deoxyfluorination of N-Boc-3-hydroxypiperidine with Diethylaminosulfur Trifluoride (DAST)

  • Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add diethylaminosulfur trifluoride (DAST) (1.2-1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours, or until the starting material is consumed as monitored by TLC.

  • Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-3-fluoropiperidine diastereomers.

Protocol 2: Diastereoselective Reduction of an α-Fluoroimine

  • To a solution of the α-fluoroimine (1.0 eq) in ethyl acetate, add trichlorosilane (HSiCl₃) (1.5-2.0 eq) at 0 °C under an inert atmosphere.[4]

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.[4]

  • Upon completion, quench the reaction by careful addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by chromatography to yield the desired β-fluoroamine.[4]

Visualizations

Epimerization_Factors Start This compound Synthesis Epimerization Epimerization Risk Start->Epimerization Reagent Fluorinating Agent (e.g., DAST, Selectfluor) Epimerization->Reagent Temp Reaction Temperature Epimerization->Temp Solvent Solvent Polarity Epimerization->Solvent Base Base Strength/ Sterics Epimerization->Base ProtectingGroup N-Protecting Group Epimerization->ProtectingGroup Workup Workup/Purification Conditions Epimerization->Workup Minimize Strategies to Minimize Epimerization Reagent->Minimize Choice of Temp->Minimize Control of Solvent->Minimize Choice of Base->Minimize Choice of ProtectingGroup->Minimize Choice of Workup->Minimize Control of SN2 Favor SN2 Pathway Minimize->SN2 LowTemp Low Temperature Minimize->LowTemp ChiralControl Chiral Reagents/ Catalysts Minimize->ChiralControl NeutralCond Neutral Conditions Minimize->NeutralCond

Caption: Factors influencing epimerization and strategies for minimization.

Deoxyfluorination_Workflow Start Start: N-Boc-3-hydroxypiperidine Reaction Deoxyfluorination (e.g., DAST, -78 °C to rt) Start->Reaction Quench Quench (sat. aq. NaHCO3) Reaction->Quench Troubleshoot Troubleshooting Point: Potential for Epimerization Reaction->Troubleshoot Workup Aqueous Workup & Extraction Quench->Workup Purification Purification (Column Chromatography) Workup->Purification Workup->Troubleshoot Product Product: N-Boc-3-fluoropiperidine Purification->Product Purification->Troubleshoot

Caption: Workflow for deoxyfluorination with key troubleshooting points.

References

Validation & Comparative

3-Fluoropiperidine vs. 4-Fluoropiperidine: A Comparative Guide for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates. The piperidine moiety, a prevalent N-heterocycle in numerous pharmaceuticals, is a frequent target for such modifications. The introduction of a fluorine atom at either the 3- or 4-position of the piperidine ring can lead to distinct and often advantageous changes in a molecule's profile. This guide provides a comprehensive comparison of 3-Fluoropiperidine and 4-Fluoropiperidine, offering researchers, scientists, and drug development professionals a data-driven overview to inform their design strategies.

Physicochemical Properties: A Tale of Two Isomers

The position of the fluorine atom on the piperidine ring significantly influences its electronic and conformational properties, which in turn affects key drug-like parameters such as basicity (pKa) and lipophilicity (logP/logD).

PropertyThis compound4-FluoropiperidineRationale for Difference
Predicted pKa ~8.48[1]~9.33 - 9.4[2][3]The electron-withdrawing fluorine atom at the 3-position has a stronger inductive effect on the nitrogen, reducing its basicity and thus lowering the pKa compared to the more distant 4-position.
Predicted XlogP 0.7[4]0.7[3]While the predicted lipophilicity is similar, experimental values can differ based on the conformational effects and differential solvation of the two isomers.
Conformational Preference of Fluorine Predominantly axial, especially upon N-protonation, due to favorable gauche and charge-dipole interactions.[5][6][7][8]Can adopt both axial and equatorial conformations, with the preference being influenced by N-substitution and the solvent environment.[8][9]In the 3-fluoro isomer, the axial conformation is stabilized by hyperconjugation and through-space electrostatic interactions with the nitrogen atom. In the 4-fluoro isomer, these effects are less pronounced due to the increased distance.

Conformational Analysis: The Axial vs. Equatorial Debate

The conformational preference of the fluorine substituent on the piperidine ring is a critical factor in drug design, as it dictates the three-dimensional shape of the molecule and its potential interactions with a biological target.

This compound: Computational and experimental studies have shown that the fluorine atom in this compound derivatives often exhibits a preference for the axial position.[5][6][7][8] This preference is particularly pronounced when the piperidine nitrogen is protonated, a common state under physiological conditions. The axial conformation is stabilized by a combination of hyperconjugative effects (electron donation from axial C-H bonds into the anti-periplanar C-F antibonding orbital) and through-space electrostatic interactions between the partially negative fluorine and the positively charged nitrogen.

4-Fluoropiperidine: The conformational landscape of 4-fluoropiperidine is more nuanced. The fluorine atom can exist in both axial and equatorial orientations, and the equilibrium between these two conformers is influenced by factors such as the nature of the substituent on the nitrogen atom and the polarity of the solvent.[8][9] While the axial conformer can still be favored in some instances due to the minimization of dipole moments, the energetic difference between the axial and equatorial states is generally smaller than in the 3-fluoro isomer.

The following diagram illustrates the conformational equilibrium of the protonated forms of 3- and 4-fluoropiperidine.

Conformational Equilibria of Fluorinated Piperidinium Ions 3F_eq Equatorial-F 3F_ax Axial-F (Favored) 3F_eq->3F_ax ΔG < 0 3F_ax->3F_eq 4F_eq Equatorial-F 4F_ax Axial-F 4F_eq->4F_ax ΔG ≈ 0 4F_ax->4F_eq

Caption: Conformational equilibria of 3- and 4-fluoropiperidinium ions.

Impact on Drug Design and Biological Activity

The distinct properties of 3- and 4-fluoropiperidine translate into different strategic applications in drug design.

Modulation of Basicity and Lipophilicity: The lower pKa of this compound can be advantageous for optimizing oral absorption and reducing off-target effects associated with high basicity, such as hERG channel inhibition.[10] Conversely, the higher basicity of 4-fluoropiperidine may be desirable for specific salt formation strategies or when a stronger interaction with an acidic residue in the target protein is required. While predicted logP values are similar, the differential conformational preferences and hydration patterns can lead to subtle but meaningful differences in effective lipophilicity, impacting membrane permeability and metabolic stability.

Receptor Binding and Selectivity: The fixed, axial orientation of the fluorine in this compound can be exploited to create more rigid and pre-organized ligands, potentially leading to higher binding affinity and selectivity. The fluorine atom can also participate in favorable orthogonal multipolar interactions with the protein backbone. In contrast, the conformational flexibility of 4-fluoropiperidine may allow for a more adaptable binding mode to some targets.

Metabolic Stability: Fluorination is a well-established strategy to block sites of metabolism. The strong C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes. The position of the fluorine atom can be chosen to protect a metabolically labile C-H bond. While direct comparative studies are limited, the metabolic stability of fluorinated piperidines is generally enhanced compared to their non-fluorinated counterparts.

The following table presents a hypothetical comparison of the potential impact of incorporating 3- or 4-fluoropiperidine into a lead compound, based on the available data.

ParameterThis compound Moiety4-Fluoropiperidine Moiety
Binding Affinity (IC50/Ki) Potentially higher due to conformational rigidity.Variable, depends on target topology.
Metabolic Stability (t½) Generally increased by blocking a site of metabolism.Generally increased by blocking a site of metabolism.
Cell Permeability (Papp) Dependent on overall molecular properties; lower pKa may be beneficial.Dependent on overall molecular properties.
CNS Penetration The impact is context-dependent, with lipophilicity and pKa being key factors.The impact is context-dependent, with lipophilicity and pKa being key factors.

Experimental Protocols

To aid researchers in their experimental design, detailed protocols for key assays are provided below.

Determination of pKa by Potentiometric Titration

Objective: To experimentally determine the acid dissociation constant (pKa) of a compound.

Methodology:

  • Preparation of Solutions:

    • Prepare a 0.1 M solution of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

    • Prepare standardized 0.1 M solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH).

  • Titration:

    • Calibrate a pH meter using standard buffer solutions.

    • Place a known volume of the test compound solution in a beaker with a magnetic stirrer.

    • Immerse the pH electrode in the solution.

    • Add the titrant (HCl for a basic compound, NaOH for an acidic compound) in small, precise increments.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to generate a titration curve.

    • The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.

The following diagram outlines the experimental workflow for pKa determination.

Workflow for pKa Determination by Potentiometric Titration prep Prepare Solutions (Test Compound, HCl, NaOH) calibrate Calibrate pH Meter prep->calibrate titrate Titrate Compound with Acid/Base calibrate->titrate record Record pH vs. Volume of Titrant titrate->record plot Plot Titration Curve record->plot analyze Determine pKa at Half-Equivalence Point plot->analyze

Caption: Experimental workflow for pKa determination.

Determination of logP/logD by Shake-Flask Method

Objective: To measure the partition coefficient (logP) or distribution coefficient (logD) of a compound between n-octanol and water (or a buffer of a specific pH for logD).

Methodology:

  • Phase Preparation:

    • Pre-saturate n-octanol with water (or buffer) and water (or buffer) with n-octanol by shaking them together and allowing the phases to separate.

  • Partitioning:

    • Dissolve a known amount of the test compound in one of the pre-saturated phases.

    • Add a known volume of the other pre-saturated phase.

    • Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.

    • Allow the two phases to separate completely, often aided by centrifugation.

  • Quantification:

    • Carefully withdraw a sample from each phase.

    • Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • logP (or logD) is the base-10 logarithm of P.

The following diagram illustrates the shake-flask method workflow.

Workflow for logP/logD Determination by Shake-Flask Method prep_phases Prepare Pre-saturated n-Octanol and Water/Buffer dissolve Dissolve Compound in One Phase prep_phases->dissolve mix Mix with Other Phase and Shake dissolve->mix separate Separate the Two Phases mix->separate quantify Quantify Compound Concentration in Each Phase separate->quantify calculate Calculate logP/logD quantify->calculate

Caption: Experimental workflow for logP/logD determination.

Conclusion

The choice between incorporating a this compound or a 4-fluoropiperidine moiety into a drug candidate is a strategic decision that should be guided by the specific goals of the drug design program. This compound offers the advantage of a lower pKa and a more conformationally constrained system, which can be beneficial for improving oral absorption, reducing off-target effects, and achieving higher binding affinity through pre-organization. In contrast, 4-fluoropiperidine provides a more subtle modulation of basicity and greater conformational flexibility, which may be advantageous for certain target interactions. A thorough understanding of the distinct physicochemical and conformational properties of these two valuable building blocks, coupled with rigorous experimental evaluation, will empower medicinal chemists to make informed decisions and ultimately design more effective and safer medicines.

References

The Strategic Advantage of 3-Fluoropiperidine in Modern Drug Discovery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for molecular scaffolds that enhance therapeutic efficacy is perpetual. Among the privileged structures in medicinal chemistry, the piperidine ring is ubiquitous. However, the strategic incorporation of fluorine, particularly at the 3-position, has emerged as a powerful tactic to refine pharmacological profiles. This guide provides a comparative analysis of 3-fluoropiperidine-containing compounds, supported by experimental data and detailed methodologies, to validate their efficacy against non-fluorinated counterparts and alternative therapies.

The introduction of a fluorine atom to the piperidine scaffold is not a trivial alteration. It imparts a range of physicochemical changes that can significantly influence a compound's biological activity. These modifications include alterations in metabolic stability, lipophilicity, and, crucially, the basicity (pKa) of the piperidine nitrogen.[1][2] The electronegativity of the fluorine atom can modulate the pKa of the nearby nitrogen, which in turn affects the compound's interaction with its biological target and can influence properties like oral absorption and bioavailability.[3] Furthermore, the conformational preference of the fluorine substituent (axial versus equatorial) can have a profound impact on a compound's biological activity and safety profile, for instance, by mitigating off-target effects like hERG ion channel binding.

This guide will delve into two distinct therapeutic areas where the this compound moiety has been instrumental: the development of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for migraine and Kinesin Spindle Protein (KSP) inhibitors for oncology.

Case Study 1: The Role of this compound in CGRP Receptor Antagonists for Migraine Treatment

The development of small molecule CGRP receptor antagonists has revolutionized the treatment of migraine.[4] A key structural component in some of these antagonists is a substituted piperidine ring. The strategic placement of fluorine on this ring has been explored to optimize potency and pharmacokinetic properties.

Comparative Efficacy Data
Compound ClassTargetKey Structural FeatureBinding Affinity (Ki)Functional Activity (IC50)
Small Molecule Antagonist CGRP ReceptorFluorinated Piperidine Moiety0.099 nM[7]~nM range[5]
Endogenous Ligand CGRP ReceptorHuman α-CGRP--

Note: The data presented is for a representative potent CGRP antagonist and is intended to illustrate the high affinity achievable with molecules containing fluorinated piperidine-like structures. A direct comparison with a non-fluorinated analog is not provided due to the lack of publicly available data.

Experimental Protocols

The affinity of compounds for the CGRP receptor is typically determined using a competitive radioligand binding assay.[7]

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human CGRP receptor (e.g., SK-N-MC cells).

  • Assay Components: The assay mixture contains the cell membranes, a radiolabeled CGRP ligand (e.g., [3H]BIBN4096BS), and varying concentrations of the test compound.[7]

  • Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.[7]

GRP_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes CGRP Receptor-Expressing Cell Membranes Incubation Incubation (Equilibrium Binding) Membranes->Incubation Radioligand Radiolabeled CGRP Ligand Radioligand->Incubation Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Detection Scintillation Counting (Quantify Bound Radioligand) Filtration->Detection Calculation IC50 & Ki Determination Detection->Calculation

CGRP Receptor Binding Assay Workflow

Case Study 2: MK-0731, a this compound-Containing KSP Inhibitor for Cancer Therapy

Kinesin Spindle Protein (KSP) is a motor protein crucial for the formation of the bipolar spindle during mitosis, making it an attractive target for cancer therapy.[8] MK-0731 is a potent and selective KSP inhibitor that features a 3-fluoro-1-methylpiperidin-4-yl group.[2] The inclusion of this moiety was a strategic decision to enhance the compound's properties, including reducing its susceptibility to P-glycoprotein (Pgp) efflux, a common mechanism of multidrug resistance in cancer.[2][9]

Comparative Efficacy Data

MK-0731 demonstrates potent inhibition of KSP and cellular proliferation. While a direct comparison with a non-fluorinated analog in the same publication is not available, the rationale for introducing the this compound was to overcome limitations of earlier non-fluorinated compounds in the series.[2] The data below for MK-0731 highlights its high potency. For comparative context, data for Filanesib (ARRY-520), another KSP inhibitor that does not contain a this compound moiety, is included.

CompoundTargetKey Structural FeatureKSP ATPase Inhibition (IC50)Cell Proliferation Inhibition (EC50/IC50)
MK-0731 KSP3-Fluoro-1-methylpiperidin-4-yl2.2 nM[1]2.7 nM (A2780 cells)[1]
Filanesib (ARRY-520) KSPThiazole-Induces cell death at nM concentrations[10]

The potent activity of MK-0731, coupled with its development to address issues in earlier analogs, underscores the beneficial role of the this compound moiety.[2]

Experimental Protocols

The inhibitory effect of compounds on KSP motor domain ATPase activity is a primary in vitro assay.[11][12]

  • Reagents: The assay utilizes purified recombinant human KSP motor domain, paclitaxel-stabilized microtubules, ATP, and the test compound.

  • Reaction Setup: In a 96-well plate, the KSP enzyme, microtubules, and varying concentrations of the test compound (or DMSO as a vehicle control) are pre-incubated in an assay buffer.

  • Reaction Initiation: The reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at room temperature to allow for ATP hydrolysis.

  • Detection of Phosphate: The amount of inorganic phosphate released is quantified using a colorimetric method, such as the malachite green assay. The absorbance is read on a plate reader.[11]

  • Data Analysis: The percentage of inhibition of KSP ATPase activity is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

KSP_ATPase_Assay cluster_setup Reaction Setup cluster_reaction Reaction cluster_detection Detection & Analysis KSP_Enzyme Purified KSP Motor Domain Pre_Incubation Pre-incubation KSP_Enzyme->Pre_Incubation Microtubules Stabilized Microtubules Pre_Incocation Pre_Incocation Microtubules->Pre_Incocation Test_Inhibitor Test Inhibitor (e.g., MK-0731) Test_Inhibitor->Pre_Incubation ATP_Addition Initiate with ATP Pre_Incubation->ATP_Addition Hydrolysis ATP Hydrolysis ATP_Addition->Hydrolysis Phosphate_Detection Malachite Green Assay (Detects Inorganic Phosphate) Hydrolysis->Phosphate_Detection Data_Analysis Calculate % Inhibition & Determine IC50 Phosphate_Detection->Data_Analysis

References

A Head-to-Head Comparison: 3-Fluoropiperidine vs. Piperidine for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug development, the piperidine scaffold is a cornerstone, present in a multitude of approved pharmaceuticals.[1] The strategic introduction of fluorine into this ubiquitous structure, creating 3-Fluoropiperidine, offers a compelling modification for fine-tuning molecular properties. This guide provides a detailed, data-driven comparison of this compound and its parent compound, piperidine, to inform researchers, scientists, and drug development professionals in their molecular design endeavors.

Physicochemical Properties: A Tale of Two Rings

The introduction of a single fluorine atom at the 3-position of the piperidine ring incites significant alterations in its physicochemical profile. These changes, primarily in basicity (pKa) and lipophilicity (logP), are critical for modulating a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

PropertyThis compoundPiperidineReference
Molecular Formula C5H10FNC5H11N[2]
Molecular Weight 103.14 g/mol 85.15 g/mol [2][3]
pKa 8.48 (Predicted)~11.12 - 11.2[2][4][5]
logP Not explicitly found, but fluorination can increase or decrease lipophilicity depending on the molecular context.[6][7]~0.61 - 0.84[4][8][9]
Boiling Point Not available106 °C[3][4]
Melting Point Not available-7 to -11 °C[3][4]
Appearance Colorless liquidClear, colorless liquid[2][9]

The most striking difference lies in the basicity of the two molecules. The strongly electron-withdrawing nature of the fluorine atom in this compound significantly reduces the electron density on the nitrogen atom, thereby lowering its pKa compared to piperidine. This modulation of basicity is a key strategy in drug design to mitigate off-target effects, such as interactions with the hERG potassium ion channel, which can lead to cardiovascular toxicity.[10] The introduction of fluorine can also influence a molecule's lipophilicity, a critical factor for membrane permeability and overall bioavailability, though the effect is highly context-dependent.[6][7]

Conformational Preferences: The Axial Fluorine Effect

The conformation of the piperidine ring is crucial for its interaction with biological targets. Both piperidine and this compound adopt a chair conformation. However, the presence of the fluorine atom in this compound introduces a notable conformational preference.[11][12][13]

In protonated 3-fluoropiperidinium cations, the fluorine atom shows a strong preference for the axial position.[11][12][13] This "axial-F preference" is attributed to stabilizing charge-dipole interactions between the partially positive nitrogen (N+) and the partially negative fluorine (C-F dipole), as well as hyperconjugation effects.[11][12] This conformational locking can be exploited to design more rigid and selective ligands for specific biological targets.

cluster_piperidine Piperidine Conformation cluster_3fp This compound Conformations Piperidine Axial Axial (Preferred) Equatorial Equatorial Axial->Equatorial Less Favored

Caption: Conformational preferences of piperidine and this compound.

Biological Activity and Applications in Drug Discovery

Both piperidine and this compound are pivotal building blocks in the synthesis of pharmaceuticals and agrochemicals.[2][14] The piperidine motif is a well-established pharmacophore found in drugs targeting a wide array of diseases, including cancer and central nervous system disorders.[1]

The introduction of fluorine to the piperidine scaffold in the form of this compound offers several advantages in drug design:

  • Metabolic Stability: The high strength of the carbon-fluorine bond can enhance metabolic stability by blocking sites of oxidative metabolism.[13]

  • Modulation of Basicity: As discussed, fluorine's electron-withdrawing effect allows for the fine-tuning of pKa, which can improve selectivity and reduce off-target effects.[10][15]

  • Conformational Rigidity: The preference for the axial conformation can lead to more specific interactions with target proteins.[11][12][13]

  • Improved Pharmacokinetics: The altered physicochemical properties can lead to improved membrane permeability and oral bioavailability.[13]

For instance, the modulation of piperidine pKa by fluorine substitution has been a successful strategy in the development of kinesin spindle protein (KSP) inhibitors, leading to increased efficacy.[10]

Start Piperidine Scaffold Modification Introduction of Fluorine (this compound) Start->Modification Properties Altered Physicochemical Properties (pKa, logP, Conformation) Modification->Properties Outcomes Improved Pharmacological Profile Properties->Outcomes Stability Increased Metabolic Stability Outcomes->Stability Selectivity Enhanced Selectivity Outcomes->Selectivity PK Improved Pharmacokinetics Outcomes->PK

Caption: Logical workflow of utilizing this compound in drug design.

Experimental Protocols

Synthesis of this compound

A common strategy for the synthesis of 3-fluoropiperidines involves the cyclization of alkenyl N-tosylamides promoted by BF3-activated aryliodine(III) carboxylates.[14][16]

General Protocol for Cyclization to form this compound derivative:

  • Reactant Preparation: An alkenyl N-tosylamide is prepared through standard organic synthesis methods.

  • Reagent Preparation: An aryliodine(III) dicarboxylate reagent is prepared and activated with boron trifluoride etherate (BF3·OEt2).

  • Cyclization Reaction: The alkenyl N-tosylamide is dissolved in a suitable solvent (e.g., dichloromethane). The activated aryliodine(III) reagent is then added to the solution.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product is then purified by column chromatography to yield the desired this compound derivative.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and stoichiometry, will vary depending on the specific substrate and reagents used.

Start Alkenyl N-Tosylamide Reaction Cyclization Reaction Start->Reaction Reagent BF3-activated Aryliodine(III) Carboxylate Reagent->Reaction Product Crude this compound Derivative Reaction->Product Purification Column Chromatography Product->Purification Final Pure this compound Derivative Purification->Final

Caption: A simplified workflow for the synthesis of a this compound derivative.

Determination of pKa and logP

pKa Determination (Potentiometric Titration):

  • Sample Preparation: A known concentration of the amine (this compound or piperidine) is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

logP Determination (Shake-Flask Method):

  • System Preparation: A biphasic system of n-octanol and water is prepared and mutually saturated.

  • Partitioning: A known amount of the compound is dissolved in one of the phases. The two phases are then mixed vigorously for a set period to allow for partitioning.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Conclusion

The strategic incorporation of fluorine into the piperidine ring to yield this compound provides a powerful tool for medicinal chemists. The resulting alterations in physicochemical properties, particularly the reduction in basicity and the preference for an axial fluorine conformation, offer significant advantages in optimizing the ADME and toxicological profiles of drug candidates. While piperidine remains a fundamental scaffold, the nuanced modifications afforded by this compound make it an invaluable building block for the development of next-generation therapeutics. Researchers and drug developers are encouraged to consider these comparative data and experimental insights when designing novel bioactive molecules.

References

A Comparative Guide to the Biological Activity of Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into piperidine scaffolds represents a powerful tool in modern medicinal chemistry. This guide provides an objective comparison of the biological and pharmacological properties of fluorinated piperidines versus their non-fluorinated counterparts, supported by experimental data. Understanding these differences is crucial for optimizing drug candidates' potency, selectivity, and pharmacokinetic profiles.

The Impact of Fluorination on Physicochemical Properties

The introduction of fluorine can significantly alter a molecule's electronic and steric properties, leading to profound effects on its basicity (pKa) and lipophilicity (LogP). These changes, in turn, influence a compound's biological activity.

A key effect of fluorination is the reduction of the piperidine nitrogen's basicity. The strong electron-withdrawing nature of fluorine lowers the pKa, which can be beneficial for reducing off-target effects, such as hERG channel inhibition, a common cause of cardiotoxicity.[1]

The impact on lipophilicity is more complex. While fluorine is highly lipophilic, its introduction can also alter a molecule's conformation and interactions with water, leading to context-dependent changes in LogP.

Table 1: Comparison of Physicochemical Properties

CompoundStructurepKaLogPReference
Piperidine11.221.1[Calculated]
4-Fluoropiperidine9.40.7[2]

Case Study: CCR2 Antagonists

C-C chemokine receptor 2 (CCR2) is a G protein-coupled receptor that plays a crucial role in the migration of monocytes and macrophages to sites of inflammation. As such, it is an attractive target for the treatment of inflammatory diseases. Several potent and selective CCR2 antagonists feature a piperidine moiety.

INCB3344 is a potent and selective CCR2 antagonist with a piperidine core that has been extensively studied.[3][4][5][6][7] While a direct head-to-head comparison of a fluorinated and non-fluorinated version of INCB3344 is not publicly available in a single peer-reviewed publication, the principles of how fluorination impacts such a scaffold can be illustrated.

Table 2: Biological Activity of a Non-Fluorinated Piperidine-Containing CCR2 Antagonist (INCB3344)

AssaySpeciesIC50 (nM)Reference
CCR2 BindingHuman5.1[7]
CCR2 BindingMurine9.5[7]
ChemotaxisHuman3.8[7]
ChemotaxisMurine7.8[7]

Note: This table presents data for the non-fluorinated compound INCB3344. Comparative data for a directly analogous fluorinated version is not available in the cited literature.

The introduction of fluorine onto the piperidine ring of a CCR2 antagonist would be expected to lower its pKa. This could potentially reduce off-target activities while ideally maintaining or even improving CCR2 potency and selectivity. The change in lipophilicity would need to be empirically determined but would be a critical factor in optimizing the compound's pharmacokinetic profile.

Experimental Protocols

Microsomal Stability Assay

This assay is used to assess the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

Methodology:

  • Preparation: A solution of the test compound (e.g., 1 µM) is prepared in a phosphate buffer (pH 7.4). Liver microsomes (e.g., human or rat) and a NADPH-regenerating system are also prepared.

  • Incubation: The test compound and liver microsomes are pre-incubated at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of the NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate parameters such as half-life (t1/2) and intrinsic clearance (CLint).

Calcium Flux Assay (for GPCRs like CCR2)

This functional assay measures the increase in intracellular calcium concentration following the activation of a Gq-coupled GPCR, such as CCR2, by its ligand (e.g., CCL2/MCP-1). Antagonists will inhibit this calcium flux.

Methodology:

  • Cell Culture: Cells stably expressing the receptor of interest (e.g., HEK293-hCCR2) are cultured to an appropriate density.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.

  • Compound Incubation: The cells are incubated with the test compound (antagonist) at various concentrations.

  • Agonist Stimulation: The cells are then stimulated with a known agonist (e.g., CCL2).

  • Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a plate reader with fluorescence capabilities.

  • Data Analysis: The inhibition of the agonist-induced calcium flux by the test compound is used to determine its IC50 value.

Visualizing the CCR2 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of a chemokine ligand (like CCL2) to the CCR2 receptor, leading to downstream cellular responses. An antagonist would block the initial binding step.

CCR2_Signaling_Pathway Ligand Chemokine (CCL2) Receptor CCR2 Receptor (GPCR) Ligand->Receptor Binds G_Protein Gαq/Gβγ Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (e.g., MAPK, NF-κB) Ca_Release->Downstream PKC->Downstream Response Cellular Response (Chemotaxis, Inflammation) Downstream->Response Antagonist Fluorinated Piperidine Antagonist Antagonist->Receptor Blocks

Caption: CCR2 signaling pathway initiated by chemokine binding.

Experimental Workflow for Compound Evaluation

The following diagram outlines a typical workflow for the evaluation of a novel piperidine-containing compound.

Experimental_Workflow Synthesis Synthesis of Fluorinated and Non-Fluorinated Analogs PhysChem Physicochemical Profiling (pKa, LogP, Solubility) Synthesis->PhysChem InVitro_Binding In Vitro Binding Assay (e.g., Radioligand Binding) PhysChem->InVitro_Binding InVitro_Functional In Vitro Functional Assay (e.g., Calcium Flux) InVitro_Binding->InVitro_Functional ADME In Vitro ADME Assays (Microsomal Stability, Permeability) InVitro_Functional->ADME Lead_Opt Lead Optimization InVitro_Functional->Lead_Opt Off_Target Off-Target Screening (e.g., hERG Assay) ADME->Off_Target ADME->Lead_Opt InVivo_PK In Vivo Pharmacokinetics (Rodent) Off_Target->InVivo_PK Off_Target->Lead_Opt InVivo_PD In Vivo Pharmacodynamics/ Efficacy Model InVivo_PK->InVivo_PD InVivo_PD->Lead_Opt

Caption: A typical workflow for drug discovery and development.

References

A Comparative Guide to the Cross-Validation of 3-Fluoropiperidine Assay Results

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of a compound's biological activity is paramount. This guide provides a comparative analysis of common assay formats for the characterization of 3-Fluoropiperidine, a heterocyclic compound of interest in medicinal chemistry. By presenting hypothetical, yet realistic, data across a selection of biochemical and cellular assays, this document aims to illustrate the importance of cross-validating results to obtain a comprehensive understanding of a compound's pharmacological profile.

The following sections detail the experimental protocols for three representative assays, present the comparative data in a tabular format, and visualize the experimental workflow and underlying biological pathways.

Experimental Protocols

Biochemical Assay: Enzyme-Linked Immunosorbent Assay (ELISA) for Target Binding

This protocol describes a competitive ELISA to determine the binding affinity of this compound to a hypothetical target protein.

  • Materials:

    • Target protein-coated 96-well plates

    • This compound

    • Biotinylated ligand for the target protein

    • Streptavidin-Horseradish Peroxidase (HRP) conjugate

    • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

    • Stop solution (e.g., 2N H₂SO₄)

    • Wash buffer (e.g., PBS with 0.05% Tween 20)

    • Assay buffer (e.g., PBS with 1% BSA)

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add a fixed concentration of the biotinylated ligand to all wells except the blank.

    • Add the this compound dilutions to the wells of the target protein-coated plate.

    • Incubate for 1-2 hours at room temperature to allow for competitive binding.

    • Wash the plate multiple times with wash buffer to remove unbound reagents.

    • Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

    • Wash the plate again to remove unbound Streptavidin-HRP.

    • Add TMB substrate and incubate in the dark until a blue color develops.

    • Stop the reaction by adding the stop solution, which will turn the color to yellow.

    • Measure the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the binding of this compound to the target protein.

Cellular Assay: Calcium Mobilization Assay for GPCR Signaling

This protocol outlines a method to assess the functional activity of this compound on a Gq-coupled G-protein coupled receptor (GPCR) by measuring changes in intracellular calcium levels.

  • Materials:

    • Cells stably expressing the target GPCR (e.g., HEK293)

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • This compound

    • Known agonist for the target GPCR

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

    • Fluorescence plate reader with an injection system

  • Procedure:

    • Plate the cells in a 96-well, black-walled, clear-bottom plate and culture overnight.

    • Load the cells with the calcium-sensitive dye by incubating them with a solution of the dye for 30-60 minutes at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

    • Prepare serial dilutions of this compound in assay buffer.

    • Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.

    • Inject the this compound dilutions into the wells and monitor the fluorescence signal over time.

    • In separate wells, inject a known agonist to determine the maximum possible response.

    • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration, indicating receptor activation or inhibition.

Cellular Assay: Cytotoxicity Assay (MTT)

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the effect of this compound on cell viability.[1]

  • Materials:

    • Human cancer cell line (e.g., HeLa)

    • This compound

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Complete cell culture medium

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.[1]

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Replace the medium in the wells with the this compound dilutions and incubate for 48-72 hours.[1]

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Data Presentation

The following table summarizes the hypothetical quantitative data obtained from the three assays for this compound.

Assay Type Parameter Measured Result (this compound) Positive Control Interpretation
Biochemical Assay
Competitive ELISAIC₅₀ (Inhibitory Concentration 50%)1.2 µM0.05 µM (Known Inhibitor)Moderate binding affinity to the target protein.
Cellular Assays
Calcium MobilizationEC₅₀ (Effective Concentration 50%)5.8 µM0.1 µM (Known Agonist)Moderate agonistic activity on the target GPCR.
Cytotoxicity (MTT)CC₅₀ (Cytotoxic Concentration 50%)> 100 µM2 µM (Doxorubicin)Low cytotoxicity at concentrations where biological activity is observed.

Mandatory Visualization

CrossValidationWorkflow Cross-Validation Workflow for this compound Assays cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays ELISA Competitive ELISA DataAnalysis Comparative Data Analysis ELISA->DataAnalysis Determine IC₅₀ CalciumAssay Calcium Mobilization Assay CalciumAssay->DataAnalysis Determine EC₅₀ MTTAssay Cytotoxicity Assay (MTT) MTTAssay->DataAnalysis Determine CC₅₀ Compound This compound Compound->ELISA Test for Target Binding Compound->CalciumAssay Test for GPCR Signaling Compound->MTTAssay Test for Cell Viability Interpretation Pharmacological Profile Interpretation DataAnalysis->Interpretation GPCR_Signaling_Pathway Hypothetical GPCR Signaling Pathway for this compound Ligand This compound (Agonist) GPCR Gq-Coupled Receptor Ligand->GPCR Binds to G_Protein Gαq Protein GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Induces Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

References

A Comparative Guide to the Synthesis of 3-Fluoropiperidine: Methods, Reproducibility, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reproducible synthesis of 3-fluoropiperidine, a key structural motif in many pharmaceuticals, is of paramount importance. This guide provides an objective comparison of various synthetic methodologies, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic workflows to aid in the selection of the most suitable method for a given application.

The introduction of a fluorine atom into the piperidine ring can significantly enhance the pharmacological properties of a molecule, including metabolic stability, binding affinity, and bioavailability. Consequently, a variety of synthetic routes to this compound and its derivatives have been developed. This guide focuses on the reproducibility and practicality of these methods, offering a comprehensive overview for researchers in the field.

Comparative Analysis of Synthetic Methods

The following table summarizes the key quantitative data for several prominent methods used for the synthesis of this compound and its derivatives. It is important to note that yields and selectivities can be highly substrate-dependent, and the data presented here is based on reported examples.

Synthetic Method Key Reagents/Catalysts Typical Yield Enantio-/Diastereo-selectivity Key Advantages Potential Challenges
Asymmetric Hydrogenation of Fluoroenamide [1]Ru or Rh catalyst, Chiral phosphine ligand, H₂High (e.g., 97%)Good to Excellent (e.g., 86% ee, >99.8% ee after purification)High yields, excellent stereocontrol.Potential for C-F bond reduction (defluorination), catalyst sensitivity.[1]
Enzymatic Dynamic Asymmetric Transamination [1]Transaminase (e.g., ATA-3), Pyridoxal-5'-phosphate (PLP), Amine sourceModerate (e.g., 66%)Excellent (e.g., 96% ee)High enantioselectivity, mild reaction conditions.Potential for low yields, requires screening of enzyme libraries.[1]
Cyclization with Hypervalent Iodine Reagents [2]BF₃-activated aryliodine(III) carboxylatesGood (e.g., 85%)Substrate-dependentAccess to diverse 3-fluoropiperidines.Competitive oxoamination, potential for selectivity issues.[2]
Palladium-Catalyzed Aminofluorination [3]Pd(II) catalyst, Chiral ligand (e.g., Quinox), Fluoride source (e.g., Et₄NF·3HF)GoodExcellentGood functional group tolerance, high enantioselectivity.Requires careful optimization of ligands and reaction conditions.[3]
Fluorination of 3-Hydroxypiperidine Derivatives Deoxofluorinating agents (e.g., DAST, Deoxo-Fluor®)VariableDependent on starting material chiralityUtilizes a readily available starting material.Use of hazardous reagents, potential for side reactions.
Heterogeneous Hydrogenation of Fluoropyridines [4]Heterogeneous Pd catalyst, H₂Good to ModerateHigh diastereoselectivitySimple, robust, uses commercially available catalysts.Potential for hydrodefluorination.[4]

Experimental Protocols

Detailed methodologies for two of the key synthetic approaches are provided below. These protocols are based on published literature and should be adapted and optimized for specific substrates and laboratory conditions.

Asymmetric Hydrogenation of a Fluoroenamide Derivative

This protocol is a representative example for the synthesis of a syn-3-fluoro-4-aminopiperidine derivative.[1]

Step 1: Synthesis of the Fluoroenamide Substrate

  • To a solution of the corresponding 3-fluoro-4-aminopyridine derivative in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) and benzoyl chloride.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work up the reaction and purify the product to obtain the benzoylated intermediate.

  • Activate the pyridine nucleus for partial reduction by forming the benzyl pyridinium salt using benzyl bromide.

  • Reduce the pyridinium salt with a reducing agent such as sodium borohydride in methanol to yield the fluoro-enamide substrate.

Step 2: Asymmetric Hydrogenation

  • In a glovebox, charge a pressure reactor with the fluoroenamide substrate, a rhodium or ruthenium precursor (e.g., [Rh(COD)₂]BF₄ or (COD)Ru(Me-allyl)₂), and a chiral phosphine ligand (e.g., a Josiphos or Walphos derivative) in a degassed solvent (e.g., dichloromethane).

  • Add a fluoride scavenger such as Ti(OiPr)₄ to suppress defluorination.[1]

  • Pressurize the reactor with hydrogen gas (e.g., 50 bar) and stir the reaction mixture at a controlled temperature (e.g., 50 °C) for a specified time (e.g., 24 hours).

  • After cooling and venting the reactor, the reaction mixture is concentrated and the product is purified by chromatography to yield the enantioenriched this compound derivative.

Enzymatic Dynamic Asymmetric Transamination of a Fluoroketone

This protocol provides a biocatalytic route to a syn-3-fluoro-4-aminopiperidine derivative.[1]

Step 1: Synthesis of the Fluoroketone Starting Material

  • Protect the nitrogen of the corresponding 4-piperidone with a suitable protecting group (e.g., Boc).

  • Convert the N-Boc-4-piperidone to its silyl enol ether by treatment with a silylating agent (e.g., TMS-Cl) and a base (e.g., triethylamine).

  • Perform an electrophilic fluorination on the silyl enol ether using a fluorinating agent such as Selectfluor® to obtain the N-Boc-3-fluoro-4-piperidone.

Step 2: Dynamic Kinetic Asymmetric Transamination

  • In a temperature-controlled reactor, prepare a buffer solution (e.g., 0.2 M borate buffer, pH 10.5).

  • Add the fluoroketone substrate dissolved in a co-solvent (e.g., DMSO).

  • Add the transaminase enzyme (e.g., ATA-3 from a screening kit), pyridoxal-5'-phosphate (PLP) cofactor, and an amine donor (e.g., isopropylamine).

  • Stir the reaction mixture at a controlled temperature (e.g., 45 °C) for a specified time (e.g., 24 hours). Continuously remove the acetone byproduct to drive the equilibrium.

  • After the reaction is complete, extract the product with an organic solvent.

  • The crude product is then purified by chromatography to yield the enantioenriched syn-3-fluoro-4-aminopiperidine derivative.

Visualizing the Synthetic Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic strategies and the decision-making process for selecting a suitable method.

G cluster_start Starting Material cluster_methods Synthetic Approaches cluster_precursors Key Precursors cluster_end Product & Analysis start Target: this compound Derivative asym_hydro Asymmetric Hydrogenation start->asym_hydro enzymatic Enzymatic Transamination start->enzymatic cyclization Cyclization start->cyclization pd_amino Pd-Catalyzed Aminofluorination start->pd_amino fluoroenamide Fluoroenamide asym_hydro->fluoroenamide fluoroketone Fluoroketone enzymatic->fluoroketone alkenyl_amide Alkenyl Amide cyclization->alkenyl_amide alkene Unactivated Alkene pd_amino->alkene end_product Enantioenriched this compound fluoroenamide->end_product fluoroketone->end_product alkenyl_amide->end_product alkene->end_product analysis Purification & Characterization (NMR, HPLC, etc.) end_product->analysis

Caption: Overview of synthetic strategies for this compound.

G cluster_input Inputs cluster_process Experimental Process cluster_output Outputs & Analysis cluster_reproducibility Reproducibility Assessment substrate Substrate reaction Chemical Transformation substrate->reaction reagents Reagents & Catalysts reagents->reaction conditions Reaction Conditions (Temp, Time, Pressure) conditions->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup purification Purification (Chromatography, Recrystallization) workup->purification product Isolated Product purification->product yield Yield (%) product->yield purity Purity (e.g., NMR, LC-MS) product->purity selectivity Stereoselectivity (ee/de) product->selectivity consistency Consistency of Results yield->consistency purity->consistency selectivity->consistency scalability Scalability consistency->scalability

Caption: Workflow for assessing the reproducibility of a synthesis.

Conclusion

The synthesis of this compound and its derivatives can be achieved through a variety of methods, each with its own set of advantages and challenges. The choice of a particular synthetic route will depend on factors such as the desired stereochemistry, the scale of the synthesis, the availability of starting materials and reagents, and the specific functional groups present in the target molecule. This guide provides a framework for comparing the reproducibility and practicality of different approaches, enabling researchers to make informed decisions for their drug discovery and development programs. As with any synthetic method, careful optimization and validation are crucial to ensure reliable and reproducible results.

References

Navigating the Metabolic Maze: A Comparative Guide to the Metabolic Stability of 3-Fluoropiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the metabolic stability of lead compounds is a critical step in the journey from discovery to clinical application. The introduction of fluorine into drug candidates is a widely employed strategy to enhance pharmacokinetic properties, including resistance to metabolic degradation. This guide provides a comparative analysis of the metabolic stability of 3-fluoropiperidine derivatives, offering supporting experimental data, detailed methodologies, and a discussion of the underlying principles.

The piperidine scaffold is a ubiquitous feature in a vast array of pharmaceuticals. However, it can be susceptible to metabolic modification by cytochrome P450 (CYP) enzymes, primarily through oxidation at the carbon atoms adjacent to the nitrogen, N-dealkylation, and ring hydroxylation. These metabolic transformations can lead to rapid clearance, reduced oral bioavailability, and the formation of potentially active or toxic metabolites.

Strategic placement of a fluorine atom, particularly at the 3-position of the piperidine ring, can effectively "block" these metabolic "soft spots." The high strength of the carbon-fluorine bond makes it resistant to oxidative cleavage by CYP enzymes, thereby enhancing the metabolic stability of the molecule. This guide will delve into the quantitative effects of this modification.

Quantitative Comparison of Metabolic Stability

The following table summarizes in vitro metabolic stability data for a piperidine-derived soluble epoxide hydrolase (sEH) inhibitor and its analog, where a fluorine atom is introduced at the 3-position of the piperidine ring. The data, obtained from studies using human and rat liver microsomes, are presented as half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[1]

CompoundModificationSpeciest½ (min)CLint (µL/min/mg protein)
Compound A Parent PiperidineHuman Liver Microsomes~220Low
Rat Liver Microsomes26High
Compound B This compoundHuman Liver Microsomes>240Very Low
Rat Liver Microsomes>60Moderate

Note: The specific chemical structures of Compound A and Compound B are proprietary to the original study but serve to illustrate the impact of 3-fluorination on metabolic stability.

Experimental Protocols

The following is a detailed methodology for a typical in vitro microsomal stability assay used to generate the data presented above.

Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human or rat liver microsomes (e.g., 20 mg/mL)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Internal standard in a quenching solution (e.g., cold acetonitrile or methanol)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare working solutions of the test compound and positive controls (compounds with known metabolic stability) by diluting the stock solutions in buffer to the desired final concentration (e.g., 1 µM).

  • Incubation Setup: In a 96-well plate, add the liver microsomes and phosphate buffer. Pre-warm the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells containing the microsomes and buffer, followed immediately by the addition of the test compound working solution.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a separate 96-well plate containing the cold quenching solution with the internal standard. The "0" time point sample is prepared by adding the quenching solution before the NADPH regenerating system.

  • Protein Precipitation: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new 96-well plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

  • Plot the natural logarithm of the percent remaining versus time.

  • The slope of the linear regression line gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (microsomal protein concentration in mg/mL).

Experimental Workflow

The following diagram illustrates the key steps in the microsomal stability assay workflow.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_cpd Prepare Test Compound Solution initiate Initiate Reaction (Add NADPH & Compound) prep_cpd->initiate prep_microsomes Prepare Microsome and Buffer Solution pre_warm Pre-warm Plate (37°C) prep_microsomes->pre_warm prep_nadph Prepare NADPH Regenerating System prep_nadph->initiate pre_warm->initiate time_points Incubate and Sample at Time Points initiate->time_points quench Quench Reaction (Cold Acetonitrile) time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze calc_percent Calculate % Remaining analyze->calc_percent plot_data Plot ln(% Remaining) vs. Time calc_percent->plot_data calc_params Calculate t½ and CLint plot_data->calc_params

Microsomal Stability Assay Workflow

Discussion

The data presented in this guide, though based on a specific example, highlights a general and powerful principle in medicinal chemistry: the strategic use of fluorine to enhance metabolic stability. The significant increase in half-life and decrease in intrinsic clearance observed for the this compound derivative (Compound B) compared to its non-fluorinated parent (Compound A) is a direct consequence of blocking a site of metabolic oxidation.

It is important to note that the effect of fluorination can be context-dependent. In some cases, the introduction of fluorine can alter the electronic properties of the molecule in a way that might influence binding to the target protein or other off-target interactions. Therefore, a comprehensive evaluation of the structure-activity relationship (SAR) and structure-property relationship (SPR) is crucial.

While this guide focuses on this compound, the principles discussed are applicable to other positions on the piperidine ring and to other heterocyclic systems. By understanding the common metabolic pathways of a given scaffold, medicinal chemists can rationally design modifications, such as fluorination, to improve the drug-like properties of their compounds and increase the probability of success in preclinical and clinical development.

References

A Comparative Guide to the Structure-Activity Relationship of Fluorinated Piperidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of fluorinated piperidine analogs, with a detailed focus on their interactions with the dopamine D4 and neurokinin-1 (NK1) receptors. The introduction of fluorine into the piperidine scaffold has become a valuable strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways and experimental workflows to offer a thorough understanding of the SAR of these compounds.

Structure-Activity Relationship of 4,4-Difluoro-3-(phenoxymethyl)piperidine Analogs as Dopamine D4 Receptor Antagonists

The following table summarizes the SAR of a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs as antagonists for the human dopamine D4 receptor. The data highlights the impact of substitutions on the phenoxymethyl moiety on binding affinity (Ki), lipophilicity (cLogP), and ligand efficiency (LipE).[1]

Compound IDR Group (Substitution on Phenoxy Ring)Ki (nM) for D4 ReceptorcLogPLipE
8a 4-Fluoro1405.12.9
8b 3,4-Difluoro5.55.24.9
8c 3-Methyl135.44.6
8d 4-Chloro535.64.4
8e Unsubstituted275.04.8
8f 3-Fluoro-4-methyl725.54.4
9j 4-Cyano1.73.16.9
9k 3,4-Difluoro2.73.86.2
9L 4-Fluoro-3-methyl6.54.15.9
9m 4-Cyano-3-fluoro213.46.6
9n 3,4-Difluoro (imidazo[1,2-a]pyridine)46.83.36.7
9p 4-Fluoro (imidazo[1,2-a]pyridine)733.26.8

General Principles of Fluorine Substitution in Piperidine Analogs

The introduction of fluorine into the piperidine ring can significantly influence its pharmacological properties:

  • Conformational Preference: In 3-fluoropiperidine, the fluorine atom often shows a preference for the axial position, which can be attributed to favorable dipole interactions. This conformational bias can pre-organize the molecule into a bioactive conformation for optimal receptor binding.[2][3]

  • Metabolic Stability: The carbon-fluorine bond is strong and resistant to metabolic cleavage, particularly by cytochrome P450 enzymes. Replacing metabolically labile C-H bonds with C-F bonds can enhance the metabolic stability of the drug candidate.

  • Basicity (pKa): Fluorine's electron-withdrawing nature can lower the basicity of the piperidine nitrogen. This modulation of pKa can influence the compound's ionization state at physiological pH, affecting its solubility, permeability, and interaction with the target receptor.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound analogs are provided below.

Radioligand Competition Binding Assay for Dopamine D4 Receptor

This protocol describes the determination of the binding affinity (Ki) of unlabeled test compounds for the dopamine D4 receptor.

1. Membrane Preparation:

  • HEK293 cells stably expressing the human dopamine D4 receptor are cultured and harvested.
  • Cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
  • The membrane pellet is washed and resuspended in the assay buffer.

2. Binding Assay:

  • The assay is performed in a 96-well plate in a final volume of 250 µL.
  • To each well, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]N-methylspiperone), and varying concentrations of the unlabeled test compound.[1]
  • For determining non-specific binding, a high concentration of a known D4 antagonist (e.g., haloperidol) is used.
  • The plate is incubated to allow the binding to reach equilibrium.

3. Filtration and Detection:

  • The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the bound from the free radioligand.
  • The filters are washed with ice-cold buffer to remove unbound radioactivity.
  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated from a concentration-response curve.
  • The binding affinity (Ki) is then determined from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for Neurokinin-1 (NK1) Receptor Antagonism (Calcium Mobilization)

This assay measures the ability of a compound to inhibit the intracellular calcium mobilization induced by the activation of the NK1 receptor by its endogenous ligand, Substance P.

1. Cell Culture and Preparation:

  • CHO-K1 cells stably expressing the human NK1 receptor are cultured in appropriate media.
  • On the day of the assay, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.

2. Compound Addition and Stimulation:

  • The assay is performed in a 96-well plate.
  • Varying concentrations of the test antagonist are added to the wells containing the dye-loaded cells and pre-incubated.
  • Substance P is then added to the wells to stimulate the NK1 receptor.

3. Signal Detection:

  • Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR).

4. Data Analysis:

  • The antagonist potency is determined by the concentration-dependent inhibition of the Substance P-induced calcium signal.
  • The IC50 value, representing the concentration of the antagonist that causes 50% inhibition of the agonist response, is calculated.

Signaling Pathways and Experimental Workflows

Dopamine D4 Receptor Signaling Pathway

Dopamine D4 receptors are G protein-coupled receptors (GPCRs) that couple to the Gαi/o family of G proteins. Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on the Gαi subunit, leading to the dissociation of the Gαi-GTP and Gβγ subunits. The Gαi-GTP subunit then inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4][5]

D4_Signaling Dopamine Dopamine (Agonist) D4R Dopamine D4 Receptor Dopamine->D4R G_protein Gαi/oβγ (Inactive) D4R->G_protein Activates G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha_GTP Gαi-GTP (Active) G_protein->G_alpha_GTP G_alpha_GDP Gαi-GDP AC Adenylyl Cyclase G_alpha_GTP->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Caption: Dopamine D4 Receptor Signaling Pathway.

Neurokinin-1 (NK1) Receptor Signaling Pathway

The Neurokinin-1 (NK1) receptor is a G protein-coupled receptor that primarily couples to Gαq/11. Activation by its ligand, Substance P, leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). DAG remains in the membrane and, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets.[6][7][8]

NK1_Signaling SubstanceP Substance P (Agonist) NK1R NK1 Receptor SubstanceP->NK1R Gq_protein Gαq/11βγ (Inactive) NK1R->Gq_protein Activates Gq_alpha_GTP Gαq-GTP (Active) Gq_protein->Gq_alpha_GTP PLC Phospholipase C (PLC) Gq_alpha_GTP->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Hydrolyzes ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Downstream Downstream Signaling PKC->Downstream Phosphorylates

Caption: Neurokinin-1 Receptor Signaling Pathway.

Experimental Workflow for Radioligand Competition Binding Assay

The following diagram illustrates the general workflow for a radioligand competition binding assay used to determine the affinity of test compounds.

Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Receptor-Containing Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Solution (Fixed Concentration) Radioligand_Prep->Incubation Test_Compound_Prep Test Compound (Serial Dilutions) Test_Compound_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting of Bound Radioactivity Filtration->Counting Analysis Data Analysis: IC50 and Ki Determination Counting->Analysis

Caption: Radioligand Competition Binding Assay Workflow.

References

In Vitro and In Vivo Correlation of 3-Fluoropiperidine Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance pharmacological properties. In the context of piperidine-containing compounds, 3-fluorination can significantly modulate basicity (pKa), which in turn can influence a molecule's permeability, metabolic stability, and overall pharmacokinetic profile.[1] This guide provides a comparative analysis of 3-fluoropiperidine drug candidates, focusing on the correlation between their in vitro receptor binding affinities and their in vivo oral bioavailability. The data presented herein is intended to offer insights for the rational design of future drug candidates.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo data for a series of 3-(4-Fluoropiperidin-3-yl)-2-phenylindole derivatives developed as human 5-HT(2A) receptor antagonists.[1]

Table 1: In Vitro Human 5-HT(2A) Receptor Binding Affinity

Compound IDStructureKi (nM)
17 3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole0.23
22 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole0.06

Ki: Inhibitory constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity.

Table 2: In Vivo Pharmacokinetic Profile in Rats

Compound IDOral Bioavailability (%)Half-life (t½) (hours)
17 406
22 8012

Correlation Analysis

The data reveals a positive correlation between the in vitro activity and the in vivo performance of these this compound derivatives. Compound 22 , which exhibits a higher in vitro binding affinity (lower Ki) for the 5-HT(2A) receptor, also demonstrates significantly improved oral bioavailability and a longer half-life in vivo compared to compound 17 .[1] This suggests that the structural modification (addition of a fluorine atom at the 6-position of the indole ring) not only enhanced the target engagement but also favorably impacted the pharmacokinetic properties of the molecule. The strategic placement of fluorine can be a key factor in improving drug-like properties.[1]

Experimental Protocols

In Vitro Receptor Binding Assay

This protocol outlines a general method for determining the binding affinity of test compounds to a target receptor using a radioligand competition assay.[2][3]

  • Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

  • Materials:

    • Cell membranes expressing the target receptor (e.g., human 5-HT(2A) receptor).

    • Radioligand with known high affinity for the receptor (e.g., [³H]-ketanserin).

    • Test compounds (this compound derivatives).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.1% BSA).

    • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • A reaction mixture is prepared containing the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled known ligand.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

    • The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

    • The Ki value is then determined from the IC50 value using the Cheng-Prusoff equation.

In Vivo Pharmacokinetic Study in Rats

This protocol describes a general procedure for evaluating the pharmacokinetic profile of a drug candidate following oral administration in rats.[4][5][6]

  • Objective: To determine key pharmacokinetic parameters such as oral bioavailability and half-life.

  • Animals: Male Sprague-Dawley rats are typically used.[4]

  • Procedure:

    • Animals are fasted overnight prior to drug administration.

    • The test compound is formulated in a suitable vehicle and administered orally via gavage at a specific dose.

    • Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) from the tail vein.[4]

    • Plasma is separated from the blood samples by centrifugation.

    • The concentration of the test compound in the plasma samples is quantified using a validated analytical method, such as LC-MS/MS.

    • For determination of absolute oral bioavailability, a separate group of rats is administered the drug intravenously.

    • Pharmacokinetic parameters, including Area Under the Curve (AUC), half-life (t½), and oral bioavailability (F%), are calculated from the plasma concentration-time data using non-compartmental analysis. Oral bioavailability is calculated as (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100%.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_correlation IVIVC compound_synthesis Compound Synthesis (this compound Derivatives) binding_assay Receptor Binding Assay (Determine Ki) compound_synthesis->binding_assay Test Compounds correlation In Vitro-In Vivo Correlation binding_assay->correlation In Vitro Data (Ki) pk_study Pharmacokinetic Study in Rats (Oral Administration) data_analysis Data Analysis (Bioavailability, Half-life) pk_study->data_analysis Plasma Samples data_analysis->correlation In Vivo Data (F%, t½) lead_optimization Lead Optimization correlation->lead_optimization Guide Drug Design

Caption: Experimental workflow for in vitro-in vivo correlation of this compound drug candidates.

signaling_pathway cluster_membrane Cell Membrane receptor 5-HT(2A) Receptor (GPCR) g_protein Gq/11 Protein receptor->g_protein Inhibits Activation ligand This compound Antagonist ligand->receptor Binds and Blocks plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc_activation PKC Activation dag->pkc_activation cellular_response Cellular Response ca_release->cellular_response pkc_activation->cellular_response

References

A Comparative Guide to the Molecular Docking of 3-Fluoropiperidine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into piperidine scaffolds is a well-established strategy in medicinal chemistry to modulate physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1] Among these, 3-fluoropiperidine derivatives have garnered significant interest due to the profound impact of fluorine's stereoelectronic effects on the conformational preference of the piperidine ring, which can significantly influence ligand-receptor interactions.[2][3] This guide provides a comparative analysis of molecular docking studies involving this compound ligands and related piperidine analogs, offering insights into their potential as therapeutic agents.

Quantitative Comparison of Docking Performance

Molecular docking is a powerful computational tool for predicting the binding mode and affinity of a ligand to a biological target.[4] The following table summarizes docking scores and, where available, experimental binding affinities for a selection of piperidine derivatives, including those with fluorine substitutions. This data facilitates a comparative assessment of their potential efficacy against various protein targets.

Ligand/Analog ClassTarget Enzyme/ReceptorLigandDocking Score (kcal/mol)Experimental Affinity (IC₅₀/Kᵢ)Key Interactions & Remarks
Fluorinated Piperidine Derivatives Acetylcholinesterase (AChE)2-Fluoro substituted benzamide piperidine derivativeNot explicitly stated in provided abstracts13 ± 2.1 nMThe ortho-fluoro substitution was part of a broader SAR study on piperidine-based AChE inhibitors.[4]
Piperidine Derivatives SARS-CoV-2 Main Protease (Mpro)Designed Piperidine Derivatives (P1-P8)-5.9 to -7.3Not ApplicableThese compounds were designed and evaluated in silico for their potential to inhibit the main protease of SARS-CoV-2.[4]
Piperidine/Piperazine Derivatives Sigma-1 Receptor (S1R)4-Fluorophenyl-substituted benzylpiperidineNot explicitly stated in provided abstractsPoorer S1R affinity compared to non-fluorinated analogsThe study noted that the 4-fluorophenyl substitution was detrimental to S1R affinity in the tested series.[5]
Piperidine Derivatives Acetylcholinesterase (AChE)Donepezil (Reference Drug)Not explicitly stated in provided abstracts0.600 ± 0.050 µMA widely used drug for Alzheimer's disease, serving as a benchmark for novel AChE inhibitors.[6]
Piperidine Derivatives SARS-CoV-2 Main Protease (Mpro)N3 inhibitor (Reference Ligand)-11.4Not ApplicableThe co-crystallized native ligand used for docking protocol validation.[4]

Experimental Protocols in Molecular Docking

The reliability of in silico docking results is contingent upon the meticulous application of validated protocols. The general workflow for such studies involves protein and ligand preparation, grid generation, the docking simulation itself, and subsequent analysis of the results.[7]

General Protocol for Molecular Docking:
  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

    • Water molecules, co-solvents, and any non-essential ligands are typically removed from the PDB file.

    • Hydrogen atoms are added to the protein structure, and charges are assigned using a force field (e.g., CHARMM).

    • The protein structure is then subjected to energy minimization to relieve any steric clashes and optimize its geometry.[7]

  • Ligand Preparation:

    • The two-dimensional structure of the ligand is drawn using chemical drawing software and subsequently converted to a three-dimensional structure.

    • The ligand's geometry is optimized using quantum mechanical or molecular mechanics methods.

    • Partial charges are assigned to the ligand atoms.

    • The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.[7]

  • Docking Simulation:

    • A docking program (e.g., AutoDock Vina, GOLD, MOE) is employed to carry out the simulation.[4]

    • A grid box is defined around the active site of the protein to delineate the search space for the ligand.

    • The docking algorithm systematically explores various conformations and orientations (poses) of the ligand within the defined active site.

    • A scoring function is utilized to estimate the binding affinity for each generated pose, typically expressed in kcal/mol.[7]

  • Analysis of Results:

    • The docking results are analyzed to identify the highest-ranking poses based on their docking scores.

    • The binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site are visualized and analyzed to understand the structural basis of binding.[7]

Visualizing Molecular Docking and Biological Pathways

Diagrams are indispensable for illustrating complex biological processes and computational workflows. The following visualizations have been generated using the Graphviz DOT language.

G General Workflow for a Comparative Molecular Docking Study cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Structure Acquisition (PDB) ProteinPrep Protein Preparation (Add H, Assign Charges) PDB->ProteinPrep LigandDesign Ligand Design & 3D Conversion LigandPrep Ligand Preparation (Energy Minimization) LigandDesign->LigandPrep GridGen Grid Box Generation ProteinPrep->GridGen DockingRun Run Docking Algorithm LigandPrep->DockingRun GridGen->DockingRun PoseAnalysis Pose Clustering & Scoring DockingRun->PoseAnalysis InteractionAnalysis Binding Interaction Analysis PoseAnalysis->InteractionAnalysis ComparativeAnalysis Comparative Analysis of Ligands InteractionAnalysis->ComparativeAnalysis

Caption: A generalized workflow for comparative molecular docking studies.

G Hypothetical Signaling Pathway Inhibition by a this compound Ligand cluster_membrane Cell Membrane Receptor GPCR G_Protein G-Protein Receptor->G_Protein Activates Ligand This compound Ligand Ligand->Receptor Inhibits Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces CellularResponse Cellular Response SecondMessenger->CellularResponse Triggers

Caption: Hypothetical inhibition of a GPCR signaling pathway by a this compound ligand.

References

Safety Operating Guide

Proper Disposal of 3-Fluoropiperidine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, step-by-step procedures for the proper disposal of 3-Fluoropiperidine, ensuring laboratory safety and environmental compliance. Due to its nature as a fluorinated organic compound, this compound requires careful management as hazardous waste.

Hazard Identification and Safety Precautions

While specific toxicological data for this compound is limited, its structural similarity to other fluorinated amines and the parent compound, piperidine, suggests it should be handled as a hazardous substance. Piperidine is known to be flammable, toxic, and corrosive. Therefore, it is critical to assume that this compound may exhibit similar hazardous properties. Always consult the Safety Data Sheet (SDS) before handling.

Personal Protective Equipment (PPE) is mandatory when handling this compound waste:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Safety goggles and a face shield.

  • Body Protection: A lab coat.

Quantitative Data
PropertyValue (for Piperidine)Data Source
Chemical Formula C₅H₁₁N
Molecular Weight 85.15 g/mol
GHS Hazard Class Flammable Liquid (Category 2), Acute Toxicity, Oral (Category 4), Acute Toxicity, Dermal (Category 3), Acute Toxicity, Inhalation (Category 3), Skin Corrosion (Category 1B), Serious Eye Damage (Category 1)
Hazard Statements H225: Highly flammable liquid and vapor. H302: Harmful if swallowed. H311 + H331: Toxic in contact with skin or if inhaled. H314: Causes severe skin burns and eye damage.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound and other fluorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility[1]. These facilities are equipped to handle the breakdown of stable carbon-fluorine bonds and to scrub harmful byproducts from emissions[2].

1. Waste Segregation: A Critical First Step

  • Crucially, all waste containing this compound must be segregated as halogenated organic waste. [1]

  • Do not mix this waste with non-halogenated organic waste, as this complicates and increases the cost of disposal[1].

  • Use a dedicated, clearly labeled waste container for this compound and any materials contaminated with it.

2. Waste Collection and Storage

  • Collect all forms of waste, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent paper), in a compatible and securely sealed container[1].

  • The container should be made of a material resistant to organic amines and fluorinated compounds, such as high-density polyethylene (HDPE)[1].

  • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., corrosive, toxic, flammable)[1].

  • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials like strong oxidizing agents and acids[1][3].

3. Disposal Procedure

  • Do not attempt to neutralize or treat the waste in the laboratory unless you are specifically trained and equipped for such procedures[1].

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste[4].

  • Provide the EHS office or contractor with a complete and accurate description of the waste, including its composition and volume.

4. Disposal of Empty Containers

  • Thoroughly empty the container of all contents.

  • The first rinse of a container that held a highly toxic chemical must be collected and disposed of as hazardous waste[4]. For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste[4].

  • After appropriate rinsing, deface or remove the label before disposing of the container as solid waste[4]. Rinsed and dried glass bottles should be placed in designated glass disposal containers[4].

Experimental Workflows & Logical Relationships

To ensure clarity and procedural accuracy, the following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Collection & Storage cluster_2 Disposal start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Use Designated, Labeled, Compatible Container (HDPE) segregate->container storage Store in Secure, Well-Ventilated Area container->storage contact_ehs Contact EHS or Licensed Hazardous Waste Contractor storage->contact_ehs incineration High-Temperature Incineration at Licensed Facility contact_ehs->incineration

Caption: Disposal Workflow for this compound Waste.

References

Personal protective equipment for handling 3-Fluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal procedures for 3-Fluoropiperidine to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing exposure and mitigating risks in a laboratory setting.

Hazard Summary

This compound is a hazardous chemical that requires careful handling. Its primary health risks include:

  • Acute Toxicity : Harmful if swallowed.[1]

  • Skin Irritation : Causes skin irritation and potential burns upon contact.[1]

  • Eye Irritation : Causes serious eye irritation and potential for severe damage.[1]

  • Respiratory Irritation : May cause respiratory irritation if inhaled.[1][2]

It is crucial to note that the chemical, physical, and toxicological properties of this compound have not been fully investigated.[2] Therefore, it should be handled with caution at all times, assuming it may have other unknown hazardous properties.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).Provides a barrier against skin contact and potential irritation.[3][4]
Eye & Face Protection Chemical safety goggles and a face shield.Protects eyes and face from potential splashes and aerosols.[3][4]
Body Protection A flame-resistant laboratory coat.Prevents contamination of personal clothing and offers protection from fire hazards associated with fluorine compounds.[3][4]
Respiratory Protection Not generally required when using a certified chemical fume hood. A respirator (e.g., NIOSH-approved OV/AG/P99 or ABEK-P2) may be necessary if aerosols are generated or ventilation is insufficient.[2][3]Minimizes inhalation exposure to vapors, mists, or dust.[2]

Operational Plan: Safe Handling Protocol

1. Preparation and Area Setup

  • Ventilation : All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Emergency Equipment : Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[3]

  • Spill Kit : A spill kit containing absorbent materials appropriate for organic and halogenated compounds should be available in the laboratory.[3]

  • Don PPE : Before handling the chemical, put on all required personal protective equipment as specified in the table above.[3]

2. Handling the Chemical

  • Dispensing : Carefully weigh and dispense the required amount of this compound within the fume hood. Avoid generating dust or aerosols.[2][3]

  • Personal Hygiene : Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly with soap and water after handling is complete.[3]

  • Storage : Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[1]

3. Emergency and Spill Procedures

  • In Case of Exposure :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, seek medical attention.[2]

    • Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

  • Small Spill :

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[3]

    • Collect the absorbed material into a sealed, labeled container for disposal as halogenated waste.[3]

    • Clean the spill area with a suitable solvent.

  • Large Spill :

    • Evacuate the immediate area.

    • Alert laboratory personnel and contact the institution's Environmental Health and Safety (EHS) department.[3]

Disposal Plan: Chemical Waste Management

Proper segregation and disposal of chemical waste are critical to ensure environmental safety and regulatory compliance.

1. Waste Segregation

  • All waste containing this compound, including the neat compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent paper), must be segregated as halogenated organic waste .[5]

  • Avoid mixing halogenated waste with non-halogenated waste streams to prevent complex and costly disposal procedures.[5]

2. Waste Collection and Storage

  • Container : Use a chemically resistant, sealable container (e.g., high-density polyethylene) for waste collection.[5]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.[5]

  • Storage : Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials such as strong oxidizing agents.[5]

3. Final Disposal

  • The primary method for the disposal of fluorinated organic compounds is high-temperature incineration in a specialized hazardous waste incinerator.[5]

  • Arrange for the collection of the hazardous waste by the institution's EHS department or a licensed environmental waste management company for final disposal.[5]

Safe_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Waste Disposal cluster_emergency Emergency Procedures prep_area Set up in Fume Hood check_emergency Verify Eyewash/Shower get_spill_kit Locate Spill Kit don_ppe Don Full PPE dispense Dispense Chemical don_ppe->dispense experiment Perform Experiment dispense->experiment wash_hands Wash Hands After Use experiment->wash_hands segregate Segregate as Halogenated Waste experiment->segregate spill Spill Occurs experiment->spill exposure Personal Exposure experiment->exposure collect Collect in Labeled Waste Container segregate->collect store_waste Store in Designated Area collect->store_waste final_disposal Arrange EHS Pickup store_waste->final_disposal spill_response Follow Spill Protocol spill->spill_response exposure_response Follow First Aid Protocol exposure->exposure_response

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.